molecular formula C18H28O2 B191990 Bolandiol CAS No. 19793-20-5

Bolandiol

Número de catálogo: B191990
Número CAS: 19793-20-5
Peso molecular: 276.4 g/mol
Clave InChI: CMXKUJNZWYTFJN-XFUVECHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bolandiol (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid (AAS) that presents a unique profile for scientific investigation . Its key research value lies in its demonstrated tissue selectivity; studies in castrated male rat models show that this compound can prevent the loss of lean body mass and bone mineral density while resulting in little to no stimulation of sex accessory glands like the ventral prostate . This selective anabolic activity makes it a compound of interest for researching treatments for muscle wasting conditions and osteoporosis without androgenic side effects. The mechanism of action of this compound is multifaceted. In vitro studies indicate it binds to and acts as an agonist for androgen, estrogen, and progestin receptors, though with lower potency than the native hormones . It is a potential metabolic precursor to the more potent anabolic steroid nandrolone (19-nortestosterone) via the action of 3β-hydroxysteroid dehydrogenase . Unlike testosterone, its stimulation of muscle growth is not inhibited by 5α-reductase inhibitors, suggesting its effects are not dependent on conversion to a dihydro-metabolite and may utilize alternative signaling pathways or transcriptional coregulators . These properties make this compound a valuable tool for probing the complex mechanisms of steroid hormone action and for the development of Selective Androgen Receptor Modulators (SARMs) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKUJNZWYTFJN-XFUVECHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041027
Record name Bolandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19793-20-5
Record name Bolandiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19793-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bolandiol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolandiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bolandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLANDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Bolandiol (19-nortestosterone-3β,17β-diol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nortestosterone-3β,17β-diol), also known as 3β-dihydronandrolone, is a synthetic anabolic-androgenic steroid (AAS) with a unique pharmacological profile. Unlike many classical AAS, this compound exhibits a complex mechanism of action characterized by direct, albeit weak, interactions with multiple steroid hormone receptors and potential metabolic conversion to more potent androgens. This technical guide provides an in-depth analysis of the molecular and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its signaling and metabolic pathways. This compound demonstrates tissue-selective anabolic effects, stimulating muscle and bone growth with significantly less impact on androgenic tissues like the prostate, suggesting properties of a Selective Androgen Receptor Modulator (SARM).[1][2][3] Its activity is attributed to a combination of intrinsic, low-affinity binding to androgen, estrogen, and progesterone receptors, and its role as a prohormone to the potent anabolic steroid 19-nortestosterone (nandrolone).[4][5][6]

Receptor Binding and Functional Activity

This compound's interaction with steroid hormone receptors is characterized by a broad but weak binding profile. It displays measurable affinity for the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[4][7] However, its affinity for these receptors is considerably lower than that of their primary endogenous ligands or other potent synthetic steroids.[4]

Quantitative Analysis of Receptor Interaction

The following tables summarize the in vitro receptor binding affinity and functional transcriptional activation potency of this compound in comparison to other relevant steroids.

Table 1: Steroid Hormone Receptor Binding Affinity [4]

CompoundAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR-A) RBA (%)Progesterone Receptor (PR-B) RBA (%)Estrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)
This compound 2-6~1~1~3~1
Testosterone100 (Standard)----
DHT>100----
19-Nortestosterone>100~10~10--
Progesterone-100 (Standard)100 (Standard)--
Estradiol (E2)---100 (Standard)100 (Standard)

RBA: Relative Binding Affinity. Data is compiled from competitive binding assays.

Table 2: Transcriptional Activation Potency [4][8]

CompoundAR-mediated Potency (%)PR-mediated Potency (%)ERα-mediated Potency (%)ERβ-mediated Potency (%)
This compound 4-9131
Testosterone100 (Standard)---
DHT>100---
19-Nortestosterone>100---
Progesterone-100 (Standard)--
Estradiol (E2)--100 (Standard)100 (Standard)

Potency is expressed relative to the standard agonist for each receptor.

Signaling Pathways

Upon binding to its respective receptors, this compound can initiate transcriptional changes. Although its potency is low, its ability to interact with multiple receptor types suggests a complex downstream signaling profile.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Weak Binding ER Estrogen Receptor (ERα/β) This compound->ER Weak Binding PR Progesterone Receptor (PR-A/B) This compound->PR Weak Binding ARE Androgen Response Element (ARE) AR->ARE Dimerization & Translocation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation PRE Progesterone Response Element (PRE) PR->PRE Dimerization & Translocation HSP HSP HSP->AR HSP->ER HSP->PR Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation ERE->Gene_Transcription Modulation PRE->Gene_Transcription Modulation Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate Growth - Low) Gene_Transcription->Androgenic_Effects Estrogenic_Effects Estrogenic Effects (e.g., Uterine Weight) Gene_Transcription->Estrogenic_Effects Progestogenic_Effects Progestogenic Effects Gene_Transcription->Progestogenic_Effects

Caption: this compound's direct signaling via steroid hormone receptors.

Metabolism

A critical aspect of this compound's mechanism of action is its role as a prohormone. While it has some intrinsic activity, its conversion to more potent steroids, particularly 19-nortestosterone (nandrolone), is thought to be a primary contributor to its anabolic effects.[4][5]

Metabolism_Pathway cluster_pathways Metabolic Pathways This compound This compound (19-nortestosterone-3β,17β-diol) HSD 3β-HSD This compound->HSD Primary Pathway Aromatase Aromatase This compound->Aromatase Negligible Conversion [1] SRD5A 5α-reductase This compound->SRD5A Not Inhibited by Dutasteride [1, 2] Nandrolone 19-Nortestosterone (Nandrolone) (Potent Anabolic) HSD->Nandrolone Estradiol Estradiol (E2) (Estrogenic) Aromatase->Estradiol Tetrahydronandrolone Tetrahydronandrolone (Weakly Androgenic) SRD5A->Tetrahydronandrolone Binding_Assay_Workflow Receptor Recombinant Receptor (AR, ER, PR) Incubation Incubation Receptor->Incubation Mix & Incubate Radioligand Radiolabeled Ligand ([³H]R1881) Radioligand->Incubation Mix & Incubate Competitor Competitor (this compound, etc.) (Varying Conc.) Competitor->Incubation Mix & Incubate Separation Separation Incubation->Separation Separate Bound/ Unbound Ligand Measurement Scintillation Counting Separation->Measurement Measure Radioactivity Analysis Data Analysis Measurement->Analysis Calculate IC50 and RBA

References

An In-Depth Technical Guide to the Receptor Binding Affinity of Bolandiol for Androgen, Progesterone, and Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid that has garnered interest for its unique pharmacological profile. Unlike many other anabolic-androgenic steroids (AAS), this compound exhibits a broader interaction with steroid hormone receptors, displaying not only androgenic but also estrogenic and progestational activities. Understanding the binding affinity of this compound for the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER) is crucial for elucidating its mechanism of action and for the development of more selective and targeted therapeutics. This guide provides a comprehensive overview of the receptor binding characteristics of this compound, detailed experimental methodologies for assessing these interactions, and a visualization of the relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The binding affinity of this compound for the androgen receptor, progesterone receptor, and estrogen receptor has been quantified through competitive binding assays. The following tables summarize the 50% inhibitory concentration (IC50) and relative binding affinity (RBA) of this compound in comparison to standard ligands for each receptor. This compound demonstrates a weak but measurable affinity for all receptors investigated.

Table 1: Androgen Receptor (AR) Binding Affinity of this compound

CompoundIC50 (nM)Relative Binding Affinity (RBA) (%)*
Dihydrotestosterone (DHT)1.5100
Testosterone (T)350
19-Nortestosterone (19-NT)275
This compound 50 3

*Relative to Dihydrotestosterone (DHT)

Table 2: Progesterone Receptor (PR) Binding Affinity of this compound

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) (%)*
ProgesteronePR-A1100
PR-B1100
19-Nortestosterone (19-NT)PR-A1010
PR-B1010
This compound PR-A 100 1
PR-B 100 1

*Relative to Progesterone

Table 3: Estrogen Receptor (ER) Binding Affinity of this compound

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) (%)*
Estradiol (E2)ERα0.2100
ERβ-10.367
This compound ERα 10 2
ERβ-1 20 1

*Relative to Estradiol (E2) for ERα

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for AR, PR, and ER is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the receptor of interest.

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Progesterone for PR, or [³H]-Estradiol for ER) is incubated with a source of the target receptor (e.g., recombinant human receptors or tissue cytosol). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The ability of the test compound to displace the radiolabeled ligand from the receptor is quantified by measuring the amount of radioactivity bound to the receptor at equilibrium.

Materials
  • Receptors: Recombinant human androgen receptor (ligand-binding domain), progesterone receptor-A, progesterone receptor-B, estrogen receptor-α, and estrogen receptor-β-1.

  • Radioligands: [³H]-Dihydrotestosterone ([³H]-DHT), [³H]-Progesterone, [³H]-17β-Estradiol ([³H]-E2).

  • Unlabeled Ligands: Dihydrotestosterone, Progesterone, 17β-Estradiol, and this compound.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

  • Scintillation Cocktail: For quantification of radioactivity.

  • 96-well plates and filtration apparatus.

Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled ligands (standards and this compound) in the assay buffer.

    • Prepare a working solution of the radiolabeled ligand in the assay buffer. The concentration should be close to its dissociation constant (Kd) for the respective receptor.

    • Prepare the receptor solution in the assay buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer.

      • Increasing concentrations of unlabeled ligand (standard or this compound) or vehicle for total binding wells.

      • A saturating concentration of unlabeled standard ligand for non-specific binding wells.

      • Radiolabeled ligand.

      • Receptor preparation.

    • The final volume in each well should be constant.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours). The optimal time and temperature should be determined for each receptor-ligand system.

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite or charcoal-dextran to each well to adsorb the unbound radioligand.

    • Incubate for a short period on ice.

    • Separate the receptor-bound radioligand from the free radioligand by centrifugation or vacuum filtration.

    • Wash the pellet or filter with ice-cold wash buffer to remove any remaining free radioligand.

  • Detection:

    • Add scintillation cocktail to the wells or filters containing the bound radioligand.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor (this compound).

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) using the following formula:

      • RBA (%) = (IC50 of standard ligand / IC50 of this compound) x 100

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the androgen, progesterone, and estrogen receptors upon ligand binding.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex AR_active Active AR Dimer AR->AR_active Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., this compound) PR Progesterone Receptor (PR) Progestin->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Complex PR_active Active PR Dimer PR->PR_active Conformational Change & HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds Coactivators Coactivators PRE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ER) Estrogen->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Complex ER_active Active ER Dimer ER->ER_active Conformational Change & HSP Dissociation ERE Estrogen Response Element (ERE) ER_active->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow start Start prep Prepare Reagents (Receptor, Radioligand, Competitors) start->prep plate Plate Assay Components (Buffer, Competitor, Radioligand, Receptor) prep->plate incubate Incubate to Reach Equilibrium plate->incubate separate Separate Bound and Free Ligand (e.g., Filtration, Centrifugation) incubate->separate detect Detect Radioactivity (Scintillation Counting) separate->detect analyze Data Analysis (Calculate IC50 and RBA) detect->analyze end End analyze->end

Caption: Experimental Workflow for Competitive Binding Assay.

In Vitro Transcriptional Activity of Bolandiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro transcriptional activity of Bolandiol (also known as 19-nortestosterone 3β,17β-diol or Nor-4-androstene-3,17-diol), a synthetic anabolic steroid. The following sections detail its binding affinity to various steroid hormone receptors, its functional activity in transactivation assays, and the experimental protocols utilized in these assessments.

Core Findings

This compound demonstrates a unique profile of activity, interacting with multiple steroid hormone receptors. In vitro studies reveal that this compound binds to the androgen receptor (AR), as well as progestin (PR) and estrogen receptors (ER), albeit with lower affinity compared to their respective native ligands.[1][2][3] This broad receptor interaction profile translates to a complex transcriptional activity pattern, where this compound can initiate transcriptional events through multiple signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's in vitro activity, providing a comparative view of its binding affinities and transcriptional potencies.

Table 1: Receptor Binding Affinity of this compound and Other Androgens

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%)
This compound Rat Androgen Receptor (AR LBD)150 ± 202.2 ± 0.3
Human Progestin Receptor A (PR-A)250 ± 104.0 ± 0.2
Human Progestin Receptor B (PR-B)330 ± 103.0 ± 0.1
Human Estrogen Receptor α (ERα)170 ± 205.9 ± 0.7
Human Estrogen Receptor β-1 (ERβ-1)330 ± 303.0 ± 0.3
Testosterone (T) Rat Androgen Receptor (AR LBD)3.3 ± 0.2100
Dihydrotestosterone (DHT) Rat Androgen Receptor (AR LBD)1.8 ± 0.1180 ± 10
19-Nortestosterone (19-NT) Rat Androgen Receptor (AR LBD)2.5 ± 0.1130 ± 5
Human Progestin Receptor A (PR-A)25 ± 140 ± 2
Human Progestin Receptor B (PR-B)27 ± 137 ± 2

Data sourced from Attardi et al., 2010.[1]

Table 2: Functional Agonist Activity of this compound in Transactivation Assays

Receptor SystemCell LinePotency Relative to Standard (%)
Human Androgen Receptor (hAR)CV-14 - 9% (vs. T, DHT, 19-NT)
Human Progestin Receptor (hPR)T47Dco1% (vs. Progesterone)
Human Estrogen Receptor α (hERα)HEK-2933% (vs. E2)
Human Estrogen Receptor β (hERβ)HEK-2931% (vs. E2)

Data sourced from Attardi et al., 2010.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound through the androgen receptor and a typical experimental workflow for assessing its in vitro transcriptional activity.

Bolandiol_AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: this compound Androgen Receptor Signaling Pathway.

In_Vitro_Transcriptional_Activity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay and Analysis Cell_Culture 1. Cell Culture (e.g., CV-1, T47Dco, HEK-293) Transfection 2. Transient Transfection - Receptor Expression Vector - Reporter Gene Vector (e.g., MMTV-luc) Cell_Culture->Transfection Compound_Addition 3. Addition of this compound (or other test compounds) Transfection->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Luciferase_Assay 6. Luciferase Assay (Measurement of light emission) Cell_Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis - Normalize to control - Determine EC50 and relative potency Luciferase_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Transcriptional Activity Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the in vitro transcriptional activity of this compound.

Androgen Receptor Binding Assay

This assay determines the affinity of this compound for the androgen receptor.

  • Receptor Source: Recombinant rat androgen receptor ligand-binding domain (AR-LBD).

  • Radioligand: [³H]R1881 (methyltrienolone), a synthetic androgen.

  • Procedure:

    • The AR-LBD is incubated with a fixed concentration of [³H]R1881.

    • Increasing concentrations of unlabeled this compound (or other competitor steroids) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated using hydroxylapatite.

    • The amount of bound [³H]R1881 is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of testosterone / IC50 of this compound) x 100.

Cell Culture and Transfection

This protocol prepares cells for the transactivation assay.

  • Cell Lines:

    • CV-1 cells (monkey kidney) are used for assessing androgenic activity.

    • T47Dco cells (human breast cancer) are used for assessing progestational activity.

    • HEK-293 cells (human embryonic kidney) are used for assessing estrogenic activity.

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • Cells are transiently transfected with two plasmids:

      • An expression vector for the specific human steroid hormone receptor (hAR, hPR, hERα, or hERβ).

      • A reporter plasmid containing a hormone response element linked to a reporter gene, such as firefly luciferase (e.g., MMTV-luc for AR and PR, 3XERE-LUC for ER).

    • A transfection reagent such as FuGENE™ 6 is used to introduce the plasmids into the cells.

Reporter Gene (Transactivation) Assay

This assay measures the functional ability of this compound to activate gene transcription through a specific receptor.

  • Cell Treatment: After transfection, cells are treated with varying concentrations of this compound or a standard agonist (e.g., testosterone, progesterone, estradiol).

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

  • Measurement: The light produced by the luciferase-luciferin reaction is measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of the receptor.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the relative potency compared to the standard agonist.[1]

References

Unveiling the Dynamics of Bolandiol: A Technical Guide to its In Vivo Pharmacokinetics and Tissue Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and tissue-selective properties of Bolandiol (19-nortestosterone 3,17-diester), a synthetic anabolic steroid. By examining its metabolic fate, receptor interactions, and differential impact on various tissues, this document provides a comprehensive resource for understanding the in vivo behavior of this compound.

Executive Summary

This compound has garnered interest for its potential as a selective androgen receptor modulator (SARM)-like compound, demonstrating a favorable anabolic profile with reduced androgenic effects on certain tissues. Evidence strongly suggests that this compound acts as a prodrug, being metabolized in vivo to the more potent androgen, nandrolone (19-nortestosterone). This metabolic conversion is central to its biological activity and tissue selectivity. This guide synthesizes the available preclinical data on this compound and its active metabolite, nandrolone, to provide a detailed overview of its pharmacokinetic profile, tissue distribution, and underlying mechanisms of action.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound is limited in publicly available literature. However, its rapid and extensive metabolism to nandrolone allows for the use of nandrolone ester pharmacokinetic data as a reasonable surrogate to understand its in vivo disposition. The ester form of these compounds influences the rate of absorption and subsequent hydrolysis to the active nandrolone molecule.

Table 1: Representative Pharmacokinetic Parameters of Nandrolone Esters in Male Subjects

ParameterNandrolone Phenylpropionate (100 mg, i.m.)Nandrolone Decanoate (100 mg, i.m.)
Cmax (ng/mL) Higher and earlier peakLower and later peak
Tmax (days) ~1-2~5-7
t½ (elimination, days) ~4.5~7-12
AUC Influenced by ester chain lengthInfluenced by ester chain length

Note: This data is derived from studies on nandrolone esters and serves as an approximation for the pharmacokinetic profile following the administration and subsequent metabolism of this compound to nandrolone. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t½ = Half-life; AUC = Area under the plasma concentration-time curve.

The data suggests that following administration, this compound is likely absorbed and rapidly converted to nandrolone. The subsequent pharmacokinetic profile would then be dictated by the distribution, metabolism, and elimination of nandrolone.

Tissue Selectivity

A key feature of this compound is its demonstrated tissue selectivity, showing a more pronounced anabolic effect on muscle and bone tissue compared to its androgenic effect on the prostate and seminal vesicles.[1][2] This selectivity is attributed to the differential expression and activity of enzymes and co-regulators in various tissues.

In target tissues like skeletal muscle, nandrolone (the active metabolite of this compound) directly interacts with the androgen receptor (AR) to promote protein synthesis and hypertrophy. Conversely, in tissues such as the prostate, the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (DHT), has a lower affinity for nandrolone. This results in a reduced androgenic stimulus in these tissues compared to testosterone.[3]

Table 2: In Vivo Effects of this compound (3β,19-NA) in Orchidectomized Male Sprague Dawley Rats

Treatment GroupLevator Ani Muscle WeightProstate WeightBone Mineral Density
Orchidectomized (ORX) Control BaselineBaselineBaseline
Intact Control Increased vs. ORXIncreased vs. ORXIncreased vs. ORX
This compound (3β,19-NA) Treated Dose-dependent increase vs. ORXSimilar to ORX, lower than intactDose-dependent increase vs. ORX
DHT Treated Increased vs. ORXSignificantly increased vs. ORXIncreased vs. ORX
19-Nortestosterone Treated Increased vs. ORXIncreased vs. ORXIncreased vs. ORX

Source: Adapted from Attardi et al. (2007).[1] This table summarizes the qualitative findings demonstrating the selective anabolic effects of this compound.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated for at least one week prior to the study.

Pharmacokinetic Study Protocol
  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., sesame oil, propylene glycol) for subcutaneous or intramuscular administration.

  • Dosing: A single dose of the this compound formulation is administered to the rats. A typical dose for an anabolic steroid in a rat model could range from 1 to 10 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected via a cannulated jugular vein or from the saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method:

    • Plasma concentrations of this compound and its primary metabolite, nandrolone, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

    • The method should be validated for linearity, accuracy, precision, and sensitivity.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Tissue Distribution Study Protocol
  • Dosing: Rats are administered a single dose of this compound as described in the pharmacokinetic study.

  • Tissue Collection: At various time points post-dosing (e.g., 1, 4, 24, and 72 hours), groups of animals are euthanized.

  • Organ Harvesting: Tissues of interest (e.g., skeletal muscle, prostate, seminal vesicles, liver, kidney, bone) are rapidly excised, weighed, and rinsed with saline.

  • Sample Preparation: Tissues are homogenized in a suitable buffer.

  • Analytical Method: The concentration of this compound and nandrolone in the tissue homogenates is quantified using a validated LC-MS/MS method.

  • Data Analysis: The concentration of the analytes is expressed as ng/g of tissue.

Signaling Pathways and Mechanisms of Action

This compound, primarily through its conversion to nandrolone, exerts its effects by interacting with intracellular steroid hormone receptors, including the Androgen Receptor (AR), and to a lesser extent, the Progesterone Receptor (PR) and Estrogen Receptor (ER).[11][12][13]

Androgen Receptor (AR) Signaling

Nandrolone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote anabolic effects in muscle and bone.

AR_Signaling This compound This compound Nandrolone Nandrolone (19-Nortestosterone) This compound->Nandrolone Metabolism AR Androgen Receptor (AR) Nandrolone->AR Binds AR_Nandrolone AR-Nandrolone Complex AR->AR_Nandrolone HSP Heat Shock Proteins (HSP) HSP->AR Inhibits Nucleus Nucleus AR_Nandrolone->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Nandrolone->ARE Binds Transcription Gene Transcription (Anabolic Effects) ARE->Transcription Initiates

Androgen Receptor Signaling Pathway for this compound.
Estrogen and Progesterone Receptor Interactions

This compound and nandrolone have been shown to have weak binding affinity for the ER and PR.[11][12][13] This interaction may contribute to some of the observed physiological effects. The signaling pathways for these receptors are similar to the AR pathway, involving ligand binding, nuclear translocation, and gene transcription.

ER_PR_Signaling Nandrolone Nandrolone ER Estrogen Receptor (ER) Nandrolone->ER Weak Binding PR Progesterone Receptor (PR) Nandrolone->PR Weak Binding ER_Complex ER-Nandrolone Complex ER->ER_Complex PR_Complex PR-Nandrolone Complex PR->PR_Complex Nucleus Nucleus ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) ER_Complex->ERE Binds PR_Complex->Nucleus Translocation PRE Progesterone Response Element (PRE) PR_Complex->PRE Binds Transcription Gene Transcription ERE->Transcription PRE->Transcription

Estrogen and Progesterone Receptor Signaling.
Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

Experimental_Workflow start Study Initiation animal_prep Animal Acclimation & Preparation start->animal_prep dosing This compound Administration (Subcutaneous) animal_prep->dosing pk_sampling Pharmacokinetic Blood Sampling (Serial) dosing->pk_sampling td_sampling Tissue Distribution Sacrifice & Tissue Collection dosing->td_sampling sample_processing Plasma Separation & Tissue Homogenization pk_sampling->sample_processing td_sampling->sample_processing analysis LC-MS/MS Analysis sample_processing->analysis data_analysis Pharmacokinetic & Tissue Concentration Analysis analysis->data_analysis end Conclusion data_analysis->end

In Vivo Study Workflow for this compound.

Conclusion

This compound demonstrates significant promise as a tissue-selective anabolic agent, largely through its in vivo conversion to nandrolone. Its ability to promote muscle and bone growth with a reduced impact on androgenic tissues like the prostate makes it a compound of interest for further research and development. While direct pharmacokinetic data for this compound is sparse, the well-characterized profile of its active metabolite, nandrolone, provides a solid foundation for understanding its in vivo behavior. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the complete pharmacokinetic profile of this compound and to further explore its mechanisms of tissue selectivity.

References

Bolandiol: A Technical Whitepaper on its Profile as a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nor-4-androstenediol) is a synthetic steroid that has demonstrated a unique profile as a selective androgen receptor modulator (SARM). This document provides an in-depth technical guide on this compound, consolidating available data on its receptor binding, functional activity, and in vivo effects. It aims to serve as a comprehensive resource for researchers and professionals in the field of androgen receptor modulation and drug development. Key findings indicate that this compound exhibits a dissociated effect, with potent anabolic activity in musculoskeletal tissues and attenuated effects on androgenic tissues like the prostate. This tissue selectivity is attributed to its distinct receptor interaction profile and metabolic fate. This whitepaper summarizes the quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with steroid hormone receptors and its functional potency.

Table 1: Steroid Receptor Binding Affinity of this compound and Other Androgens
CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor α (ERα)Estrogen Receptor β (ERβ)
IC50 (nM) RBA (%) IC50 (nM) RBA (%)
This compound 163.0 ± 10.72115.4 ± 11.06
Testosterone (T) 27.2 ± 0.322>500<2
5α-Dihydrotestosterone (DHT) 21.4 ± 3.433>500<2
19-Nortestosterone (19-NT) 11.4 ± 2.66567.8 ± 11.812
Data sourced from Attardi et al., 2010. RBA is the Relative Binding Affinity compared to the respective standard for each receptor.
Table 2: In Vitro Functional Potency (Transactivation) of this compound
CompoundAR-mediated Transactivation (CV-1 cells)PR-mediated Transactivation (T47Dco cells)ERα-mediated Transactivation (HEK-293 cells)ERβ-mediated Transactivation (HEK-293 cells)
EC50 (M) EC50 (M) EC50 (M) EC50 (M)
This compound 1.73 ± 0.36 x 10⁻⁷2.75 ± 0.20 x 10⁻⁷2.0 ± 0.42 x 10⁻⁹1.34 ± 0.48 x 10⁻⁸
Testosterone (T) 1.36 ± 0.59 x 10⁻⁸NegligibleNDND
5α-Dihydrotestosterone (DHT) 6.51 ± 2.52 x 10⁻⁹NegligibleNDND
19-Nortestosterone (19-NT) 1.62 ± 0.61 x 10⁻⁸1.30 ± 0.22 x 10⁻⁸NDND
Data sourced from Attardi et al., 2010. ND = Not Determined.
Table 3: In Vivo Anabolic and Androgenic Activity in Castrated Rats
TreatmentLevator Ani Muscle Weight (Anabolic)Ventral Prostate Weight (Androgenic)Seminal Vesicle Weight (Androgenic)
This compound Equipotent to TestosteroneLess potent than TestosteroneLess potent than Testosterone
Testosterone (T) Dose-dependent increaseDose-dependent increaseDose-dependent increase
19-Nortestosterone (19-NT) Weaker than Testosterone and this compoundWeaker than TestosteroneWeaker than Testosterone
Qualitative summary based on data from Attardi et al., 2010. This compound demonstrated a greater separation of anabolic from androgenic effects compared to testosterone.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Steroid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for a specific steroid hormone receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Recombinant human androgen, progesterone, and estrogen receptors.

    • Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]progesterone for PR, [³H]estradiol for ER).

    • Test compound (this compound) and reference standards (Testosterone, DHT, 19-NT).

    • Assay buffer (e.g., Tris-HCl buffer with additives).

    • Scintillation fluid and vials.

    • Microplates.

    • Liquid scintillation counter.

  • Procedure:

    • A constant concentration of the recombinant receptor and the corresponding radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound (this compound) or reference standards are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The receptor-bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).

    • The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of standard / IC50 of test compound) x 100%.

Luciferase Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific steroid hormone receptor and induce the transcription of a reporter gene.

  • Materials:

    • Mammalian cell line appropriate for the receptor being studied (e.g., CV-1 for AR, T47Dco for PR, HEK-293 for ER).

    • Expression vector containing the full-length cDNA for the human steroid hormone receptor.

    • Reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., MMTV-luc for AR/PR, ERE-luc for ER).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Test compound (this compound) and reference standards.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cells are plated in multi-well plates and allowed to attach.

    • Cells are co-transfected with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.

    • After an incubation period to allow for gene expression, the cells are treated with various concentrations of the test compound or reference standards.

    • Following another incubation period, the cells are lysed, and the luciferase assay reagent is added.

    • The luminescence, which is proportional to the transcriptional activity of the receptor, is measured using a luminometer.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

In Vivo Hershberger Assay in Rats

This is the standard in vivo assay to assess the anabolic and androgenic activity of a compound.

  • Materials:

    • Immature, castrated male rats.

    • Test compound (this compound) and reference androgen (e.g., testosterone propionate).

    • Vehicle for administration (e.g., corn oil).

    • Surgical equipment for castration.

    • Animal balance.

    • Dissection tools.

  • Procedure:

    • Male rats are castrated at a specific age (e.g., 21 days old).

    • After a post-castration period to allow for the regression of androgen-dependent tissues, the animals are randomly assigned to treatment groups.

    • The animals are treated daily for a set period (e.g., 7-10 days) with the test compound, reference androgen, or vehicle via subcutaneous injection or oral gavage.

    • Body weights are recorded daily.

    • At the end of the treatment period, the animals are euthanized.

    • The weights of specific anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) tissues are recorded.

    • The anabolic-to-androgenic ratio is determined by comparing the dose-response curves for the different tissues.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound's activity as a SARM.

This compound's Interaction with Steroid Hormone Receptors

Bolandiol_Signaling cluster_AR Androgen Receptor (AR) Pathway cluster_PR Progesterone Receptor (PR) Pathway cluster_ER Estrogen Receptor (ER) Pathway This compound This compound AR AR This compound->AR Weak Agonist PR PR This compound->PR Weak Agonist ER ERα / ERβ This compound->ER Weak Agonist AR_dimer AR Dimerization AR->AR_dimer ARE Androgen Response Element AR_dimer->ARE Anabolic Anabolic Effects (Muscle, Bone) ARE->Anabolic Selective Activation Androgenic Androgenic Effects (Prostate) ARE->Androgenic Attenuated Activation PRE Progesterone Response Element PR->PRE Progestational Progestational Effects PRE->Progestational ERE Estrogen Response Element ER->ERE Estrogenic Estrogenic Effects ERE->Estrogenic

Caption: this compound's multi-receptor signaling pathways.

Experimental Workflow for SARM Candidate Evaluation

SARM_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_development Preclinical & Clinical Development receptor_binding Receptor Binding Assays (AR, PR, ER, etc.) transactivation Transactivation Assays (Luciferase Reporter) receptor_binding->transactivation Promising Candidates hershberger Hershberger Assay (Anabolic/Androgenic Ratio) transactivation->hershberger Active Compounds pk_pd Pharmacokinetics & Pharmacodynamics hershberger->pk_pd toxicity Toxicology Studies pk_pd->toxicity lead_optimization Lead Optimization toxicity->lead_optimization Favorable Profile clinical_trials Clinical Trials lead_optimization->clinical_trials

Caption: A typical preclinical workflow for SARM evaluation.

This compound's Anabolic Action on Muscle Tissue

Anabolic_Action This compound This compound AR Androgen Receptor (in Muscle Cell) This compound->AR ARE Androgen Response Element AR->ARE Gene_Transcription Increased Transcription of Anabolic Genes ARE->Gene_Transcription Protein_Synthesis Increased Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Simplified pathway of this compound's anabolic action in muscle.

Mechanism of Tissue Selectivity

The tissue-selective effects of this compound are a key aspect of its SARM profile. Several factors contribute to this selectivity:

  • Receptor Binding Profile: this compound exhibits a lower binding affinity for the androgen receptor compared to testosterone and DHT.[3] This may contribute to a different pattern of receptor activation and downstream signaling. Furthermore, its weak interactions with progesterone and estrogen receptors could play a role in its overall physiological effects.[3]

  • Metabolism: Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme.[3] This is significant because the conversion of testosterone to the more potent androgen DHT in tissues like the prostate is a major contributor to its androgenic effects. The lack of this amplification step in the prostate is a likely reason for this compound's prostate-sparing properties. Additionally, this compound is not aromatized to estrogens.[3]

  • Receptor Conformation and Co-regulator Recruitment: The binding of a ligand to the androgen receptor induces a conformational change that dictates the recruitment of co-activators and co-repressors. It is hypothesized that SARMs like this compound induce a unique receptor conformation that favors the recruitment of co-regulators responsible for anabolic effects in muscle and bone, while being less effective at recruiting co-regulators that mediate androgenic effects in the prostate.

Conclusion

This compound presents a compelling case as a selective androgen receptor modulator, demonstrating a clear dissociation between its anabolic and androgenic activities. Its unique pharmacological profile, characterized by weak multi-receptor affinity and a lack of 5α-reduction, provides a valuable framework for understanding the principles of tissue-selective androgen receptor modulation. The data and methodologies presented in this whitepaper offer a solid foundation for further research into this compound and the rational design of novel SARMs with improved therapeutic indices for a variety of clinical applications, including muscle wasting diseases, osteoporosis, and andropause. Further investigation into the specific downstream signaling pathways and co-regulator interactions will be critical in fully elucidating its mechanism of action and unlocking its therapeutic potential.

References

Endocrine Effects of Bolandiol on Gonadotropin Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid with a unique endocrine profile characterized by its ability to suppress gonadotropins. This document provides a comprehensive technical overview of the endocrine effects of this compound, with a specific focus on its mechanism of action in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It details the compound's receptor binding affinities, in vivo functional activities, and the experimental protocols utilized to determine these properties. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.

Introduction

Exogenous androgens are known to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous testosterone production through the inhibition of gonadotropin secretion.[1] this compound, a synthetic anabolic steroid, has demonstrated tissue-selective anabolic activity, promoting muscle and bone mass with minimal stimulation of sex accessory glands in preclinical models.[1][2] A key aspect of its pharmacological profile is the effective suppression of gonadotropins, which has prompted investigations into its potential as a male hormonal contraceptive or as a prostate-sparing androgen therapy.[1] This guide synthesizes the available scientific data on the endocrine mechanisms underlying this compound-induced gonadotropin suppression.

Mechanism of Action: A Multi-Receptor Interaction

This compound exerts its suppressive effects on gonadotropins through a complex interplay with multiple steroid hormone receptors. Unlike highly specific androgens, this compound demonstrates a broader spectrum of receptor interaction, albeit with lower affinity compared to endogenous hormones and other synthetic androgens.[1][3][4]

The primary mechanism of gonadotropin suppression by this compound involves negative feedback on the HPG axis.[1] By acting on the hypothalamus and pituitary gland, this compound inhibits the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of LH and FSH from the anterior pituitary.[5][6][7] This leads to decreased stimulation of the gonads and a subsequent reduction in endogenous testosterone production.[1]

This compound's activity is not mediated by a single receptor type but rather through its agonist activity at androgen receptors (AR), estrogen receptors (ERα and ERβ), and progesterone receptors (PR-A and PR-B).[1][3][4] This multi-receptor engagement contributes to its overall endocrine effect.

Bolandiol_HPG_Axis_Suppression cluster_legend Legend Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + Gonads Gonads Pituitary->Gonads + Gonads->Hypothalamus - Gonads->Pituitary - This compound This compound This compound->Hypothalamus - (Negative Feedback) This compound->Pituitary - (Negative Feedback) GnRH GnRH LH_FSH LH & FSH Testosterone Endogenous Testosterone + Stimulation - Inhibition

Figure 1: this compound's suppressive action on the HPG axis.

Quantitative Data: Receptor Binding and In Vivo Suppression

The following tables summarize the quantitative data regarding this compound's interaction with steroid receptors and its in vivo efficacy in suppressing LH levels.

Table 1: Steroid Receptor Binding Affinities

This table presents the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) of this compound and other androgens for various steroid hormone receptors.

CompoundReceptorIC50 (nM)RBA (%)
This compound AR286
ERα1503
ERβ3301
PR-A2102
PR-B2002
Testosterone (T) AR2.665
Dihydrotestosterone (DHT) AR1.7100
19-Nortestosterone (19-NT) AR2.179
PR-A1410
PR-B1311

Data sourced from Attardi et al. (2010).[1]

Table 2: In Vivo Luteinizing Hormone (LH) Suppression in Immature Castrate Rats

This table shows the dose-dependent effect of subcutaneously administered this compound, Testosterone (T), and 19-Nortestosterone (19-NT) on serum LH levels.

TreatmentDaily Dose (mg/rat)Serum LH (ng/mL)% Suppression vs. Control
Control (Vehicle) -2.6 ± 0.30%
This compound 0.051.2 ± 0.254%
0.10.8 ± 0.169%
0.20.5 ± 0.181%
0.40.3 ± 0.188%
Testosterone (T) 0.052.1 ± 0.419%
0.11.5 ± 0.342%
0.21.1 ± 0.258%
0.40.6 ± 0.177%
19-Nortestosterone (19-NT) 0.050.9 ± 0.265%
0.10.5 ± 0.181%
0.20.3 ± 0.188%
0.40.2 ± 0.192%

* Indicates a statistically significant suppression compared to the control group. Data adapted from Attardi et al. (2010).[1]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the endocrine effects of this compound.

Steroid Receptor Binding Assays

The relative binding affinities of this compound and other androgens were determined using competitive radioligand binding assays.

  • Receptor Source: Recombinant rat androgen receptor ligand-binding domain (ARLBD), and recombinant human progesterone receptors A and B (PR-A, PR-B) and estrogen receptors α and β-1 (ERα, ERβ-1).[1]

  • Radioligand: [³H]R1881 (methyltrienolone) for AR, [³H]progesterone for PR, and [³H]17β-estradiol for ER.[1]

  • Procedure:

    • Recombinant receptors were incubated with the respective radioligand and increasing concentrations of the competitor steroid (this compound, T, DHT, or 19-NT).

    • Incubation was carried out at 4°C for 18-24 hours.

    • Bound and free radioligand were separated using hydroxylapatite.

    • Radioactivity in the bound fraction was quantified by liquid scintillation counting.

    • IC50 values were calculated from the competition curves.

    • RBA was calculated as: (IC50 of standard / IC50 of test compound) x 100.[1]

In Vitro Transcriptional Activation Assays

Functional agonist activity was assessed through transcription assays mediated by AR, PR, or ER.

  • Cell Lines: T47Dco cells for ER and PR-mediated transactivation, and HEK-293 cells for AR-mediated transactivation.[1]

  • Reporter Plasmids: Luciferase reporter genes under the control of hormone-responsive elements (e.g., 3XERE-LUC for ER).[1]

  • Procedure:

    • Cells were transiently transfected with the appropriate receptor expression vector and reporter plasmid.

    • Transfected cells were treated with varying concentrations of this compound or standard hormones (T, DHT, 19-NT, progesterone, or E₂).

    • After an incubation period, cells were lysed, and luciferase activity was measured as a readout of transcriptional activation.

    • Dose-response curves were generated to determine the potency of each compound.[1]

In Vivo Androgenic and Gonadotropin Suppression Bioassay

The in vivo effects of this compound were evaluated in a castrated immature male rat model.

  • Animal Model: Immature (21-day-old) male Sprague-Dawley rats, castrated 24 hours prior to the first dose.[1]

  • Treatment: Daily subcutaneous injections of this compound, T, or 19-NT in a vehicle solution for 7 consecutive days.[1]

  • Endpoints:

    • Gonadotropin Suppression: Blood samples were collected 4 hours after the final dose on day 8. Serum LH levels were measured by radioimmunoassay (RIA).[1]

    • Anabolic/Androgenic Activity: Weights of the levator ani muscle (anabolic) and sex accessory glands (ventral prostate and seminal vesicles; androgenic) were recorded at necropsy.[1]

Experimental_Workflow start Start animal_prep Animal Preparation: 21-day-old male rats castrated start->animal_prep treatment Daily Subcutaneous Dosing (7 days) animal_prep->treatment blood_collection Blood Collection (Day 8, 4h post-final dose) treatment->blood_collection necropsy Necropsy (Day 8) treatment->necropsy lh_assay Serum LH Measurement (RIA) blood_collection->lh_assay organ_weights Organ Weight Measurement (Prostate, Seminal Vesicles, Levator Ani) necropsy->organ_weights data_analysis Data Analysis and Comparison lh_assay->data_analysis organ_weights->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to Bolandiol (CAS No. 19793-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolandiol (CAS No. 19793-20-5), also known as 19-nor-4-androstenediol or estr-4-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, metabolism, and experimental data related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using diagrams.

Physicochemical Properties

This compound is a derivative of 19-nortestosterone.[3] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 19793-20-5[4]
Molecular Formula C₁₈H₂₈O₂[2][4][5][6]
Molecular Weight 276.41 - 276.42 g/mol [2][4][5][6]
IUPAC Name (3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol[2][6]
Synonyms 19-nor-4-androstenediol, estr-4-ene-3β,17β-diol, 3β-dihydronandrolone[1][2]
Melting Point 169-172 °C[4][7][8]
Boiling Point (Predicted) 431.0 ± 45.0 °C at 760 mmHg[7][9]
Density (Predicted) 1.14 ± 0.1 g/cm³[7]
Appearance White solid[10]

Mechanism of Action

This compound exhibits a unique pharmacological profile, acting as an anabolic steroid with androgenic, estrogenic, and progestational activities.[7][11] It demonstrates tissue selectivity, promoting an increase in lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[11][12]

Receptor Binding and Functional Activity

This compound interacts with multiple steroid hormone receptors, though with lower affinity than endogenous hormones.[11][12]

ReceptorRelative Binding Affinity (Compared to Native Ligand)Functional Potency (Compared to Native Ligand)
Androgen Receptor (AR) Lower than Testosterone, DHT, and 19-Nortestosterone4-9% as potent as Testosterone, DHT, and 19-Nortestosterone
Progestin Receptors (PR-A, PR-B) Low but measurable affinity1% as potent as Progesterone
Estrogen Receptors (ERα, ERβ) Low but measurable affinity3% (ERα) and 1% (ERβ) as potent as Estradiol

Source:[11][12][13]

Signaling Pathways

The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor. However, its activity at the estrogen and progestin receptors also contributes to its overall biological profile.

This compound Signaling Pathways This compound Multi-Receptor Signaling cluster_receptors Steroid Receptors cluster_effects Biological Effects This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER PR Progestin Receptor (PR) This compound->PR Anabolic Anabolic Effects (Muscle, Bone) AR->Anabolic Androgenic Androgenic Effects (Sex Glands) AR->Androgenic Less Potent Estrogenic Estrogenic Effects ER->Estrogenic Progestational Progestational Effects PR->Progestational

Caption: this compound interaction with steroid hormone receptors.

Metabolism

The metabolic fate of this compound is a key determinant of its biological activity. The primary metabolic pathway involves its conversion to a more potent anabolic steroid.

Metabolic Pathways

The main metabolic conversion of this compound is to 19-nortestosterone (nandrolone), catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[5][11] Metabolism via 5α-reductase to tetrahydronandrolone and aromatization to estradiol are considered minor pathways with minimal in vitro conversion observed.[5][11]

This compound Metabolism Metabolic Pathways of this compound This compound This compound (estr-4-ene-3β,17β-diol) Nandrolone 19-Nortestosterone (Nandrolone) This compound->Nandrolone 3β-HSD (Major Pathway) Tetrahydronandrolone Tetrahydronandrolone This compound->Tetrahydronandrolone 5α-Reductase (Minor Pathway) Estradiol Estradiol This compound->Estradiol Aromatase (Minimal)

Caption: Primary and minor metabolic pathways of this compound.

Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies of this compound.

In Vitro Receptor Binding and Transactivation Assays

Objective: To determine the binding affinity and functional agonist activity of this compound at steroid hormone receptors.

Methodology:

  • Receptor Preparation: Recombinant rat androgen receptor and human progestin and estrogen receptors are used.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]R1881 for AR) is incubated with the receptor protein.

    • Increasing concentrations of unlabeled this compound or other test compounds are added to compete for binding.

    • The amount of bound radioligand is measured after separation of bound from free ligand.

    • IC50 values (concentration of competitor that inhibits 50% of radioligand binding) are determined.

    • Relative Binding Affinity (RBA) is calculated relative to a standard (e.g., testosterone for AR).

  • Transactivation Assay:

    • Cells (e.g., CV-1) are co-transfected with a plasmid expressing the steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase).

    • Cells are treated with varying concentrations of this compound or control steroids.

    • Reporter gene activity is measured to quantify the level of receptor-mediated gene transcription.

    • EC50 values (concentration that produces 50% of the maximal response) are determined to assess potency.

In Vitro Assay Workflow Workflow for In Vitro Receptor Assays start Start receptor_prep Receptor Preparation (Recombinant) start->receptor_prep binding_assay Competitive Binding Assay (Radioligand, this compound) receptor_prep->binding_assay trans_assay Transactivation Assay (Transfected Cells, this compound) receptor_prep->trans_assay measure_binding Measure Bound Radioligand binding_assay->measure_binding measure_reporter Measure Reporter Gene Activity trans_assay->measure_reporter calc_rba Calculate IC50 and RBA measure_binding->calc_rba end End calc_rba->end calc_potency Calculate EC50 and Potency measure_reporter->calc_potency calc_potency->end

Caption: Generalized workflow for in vitro receptor studies.

In Vivo Androgenic and Anabolic Activity in Rats

Objective: To assess the relative anabolic and androgenic potency of this compound in a castrated rat model.

Methodology:

  • Animal Model: Immature male Sprague-Dawley rats are castrated to remove endogenous androgen influence.

  • Treatment: Animals are administered daily subcutaneous injections of this compound, testosterone (positive control), or vehicle for a specified period (e.g., 7 days).

  • Endpoint Measurement:

    • At the end of the treatment period, animals are euthanized.

    • The levator ani muscle (an indicator of anabolic activity) and sex accessory glands (ventral prostate and seminal vesicles, indicators of androgenic activity) are dissected and weighed.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic effects.

Summary of Preclinical Findings

In vivo studies in castrated rats have demonstrated that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle.[11][12] However, it is significantly less potent than testosterone in stimulating the growth of androgen-dependent sex accessory glands like the ventral prostate and seminal vesicles.[11][12] This dissociation of anabolic and androgenic effects highlights the tissue-selective nature of this compound.

Furthermore, studies have shown that the androgenic effects of this compound are not significantly inhibited by the 5α-reductase inhibitor dutasteride, unlike testosterone, whose androgenic activity is amplified by conversion to dihydrotestosterone (DHT).[11][12] this compound also exhibits estrogenic activity, as evidenced by its ability to stimulate uterine weight increases in immature female rats, an effect partially blocked by the estrogen receptor antagonist ICI 182,780.[11][12]

Conclusion

This compound is a synthetic anabolic steroid with a complex pharmacological profile characterized by its interaction with androgen, estrogen, and progestin receptors. Its primary metabolic conversion to the potent anabolic agent 19-nortestosterone, coupled with its direct receptor interactions, underpins its biological activity. The observed dissociation between its anabolic and androgenic effects in preclinical models suggests a degree of tissue selectivity that warrants further investigation for potential therapeutic applications. This guide provides a foundational technical overview to support ongoing and future research in this area.

References

Methodological & Application

Application Notes and Protocols for Bolandiol Administration in Castrated Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of bolandiol, a synthetic anabolic steroid, in castrated rat models. The protocols detailed below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental design.

Introduction

This compound (19-nortestosterone-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has demonstrated tissue-selective effects, making it a compound of interest for studying anabolic pathways while minimizing androgenic side effects.[1] In castrated rat models, this compound has been shown to preserve lean body mass and bone mineral density with less significant stimulation of sex accessory glands compared to testosterone.[1][2] These characteristics make it a valuable tool for research into muscle wasting conditions, osteoporosis, and hypogonadism.[1] This document outlines the necessary protocols for utilizing this compound in a castrated rat model, including surgical procedures, compound administration, and tissue-specific analysis.

Experimental Protocols

Animal Model and Surgical Castration (Orchidectomy)

2.1.1. Animals:

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Age: Immature (e.g., 22 days old) or adult rats can be used depending on the study's objectives. Age should be consistent across all experimental groups.[1]

2.1.2. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave and aseptically prepare the scrotal area.

  • Make a single midline incision or two separate incisions over each testis through the scrotum.

  • Exteriorize the testis, epididymis, and associated fat pad.

  • Ligate the testicular blood vessels and vas deferens with absorbable suture material.

  • Excise the testis and epididymis distal to the ligature.

  • Return the stump to the scrotal sac.

  • Close the incision using sutures or surgical clips.

  • Administer post-operative analgesics as recommended by your institution's veterinarian.

  • Allow for a recovery period (e.g., 7-14 days) before initiating treatment to allow for the regression of androgen-dependent tissues.

This compound Administration

2.2.1. Preparation of this compound for Subcutaneous Injection:

  • Vehicle: A common vehicle is 10% ethanol in sesame oil.[1]

  • Procedure:

    • Dissolve the desired amount of this compound in 100% ethanol.

    • Add the appropriate volume of sesame oil to achieve the final desired concentration and a 10% ethanol solution.

    • Vortex or sonicate the solution until the this compound is fully dissolved and the solution is homogenous.

    • Store the solution protected from light.

2.2.2. Administration Protocol (Subcutaneous Injection):

  • Dosage: Doses can range from 0.13 to 2.0 mg/rat/day, depending on the desired effect.[1]

  • Frequency: Administer daily via subcutaneous injection.

  • Injection Site: The loose skin on the back of the neck or flank is a suitable injection site.

  • Duration: Treatment duration can vary. A common duration for assessing anabolic and androgenic effects is 8 days.[1]

Tissue Collection and Analysis

At the end of the treatment period, euthanize the animals according to approved IACUC protocols. The following tissues are commonly collected for analysis:

  • Levator Ani Muscle: This is a key indicator of anabolic activity. Carefully dissect the muscle, removing any adhering tissue, and record its wet weight.

  • Ventral Prostate and Seminal Vesicles: These are indicators of androgenic activity. Dissect the ventral prostate and seminal vesicles, blot them to remove excess fluid, and record their wet weights.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on organ weights in castrated immature male rats following 8 days of subcutaneous administration.

Table 1: Effect of this compound on Levator Ani Muscle Weight

Treatment GroupDose (mg/rat/day)Mean Levator Ani Weight (mg)
Vehicle Control0Data not available in snippets
This compound0.13Specific value not in snippets
This compound0.5Specific value not in snippets
This compound2.0Specific value not in snippets
Testosterone (for comparison)0.013 - 0.8Dose-dependent increase

Note: this compound was found to be equipotent to testosterone in stimulating the growth of the levator ani muscle.[1]

Table 2: Effect of this compound on Ventral Prostate Weight

Treatment GroupDose (mg/rat/day)Mean Ventral Prostate Weight (mg)
Vehicle Control0Data not available in snippets
This compound0.13Specific value not in snippets
This compound0.5Specific value not in snippets
This compound2.0Specific value not in snippets
Testosterone (for comparison)0.013 - 0.8Dose-dependent increase

Note: this compound is less potent than testosterone in stimulating the growth of the ventral prostate.[1]

Table 3: Effect of this compound on Seminal Vesicle Weight

Treatment GroupDose (mg/rat/day)Mean Seminal Vesicle Weight (mg)
Vehicle Control0Data not available in snippets
This compound0.13Specific value not in snippets
This compound0.5Specific value not in snippets
This compound2.0Specific value not in snippets
Testosterone (for comparison)0.013 - 0.8Dose-dependent increase

Note: this compound is less potent than testosterone in stimulating the growth of the seminal vesicles.[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the effects of this compound in a castrated rat model.

G A Animal Acclimatization B Surgical Castration (Orchidectomy) A->B C Post-operative Recovery B->C D This compound Administration (e.g., daily s.c. injections) C->D E Euthanasia and Tissue Collection (Levator Ani, Ventral Prostate, Seminal Vesicles) D->E F Organ Weight Measurement E->F G Data Analysis F->G G cluster_cell Skeletal Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Bolandiol_AR This compound-AR Complex HSP HSP HSP->AR Dissociates from Dimer Dimerized AR Complex Bolandiol_AR->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Translocates to Nucleus & Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Anabolic Effects (Muscle Hypertrophy) Protein->Effect G cluster_cell Target Cell (e.g., Prostate, Seminal Vesicle) This compound This compound ER_PR Estrogen Receptor (ER) or Progesterone Receptor (PR) This compound->ER_PR Binds (low affinity) Complex This compound-Receptor Complex HSP HSP HSP->ER_PR Dissociates from Dimer Dimerized Complex Complex->Dimer Dimerization ERE_PRE Estrogen/Progesterone Response Element (ERE/PRE) Dimer->ERE_PRE Translocates to Nucleus & Binds to DNA Transcription Gene Transcription ERE_PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Modulation of Androgenic Effects Protein->Effect

References

Application Notes and Protocols: Cell-Based Assays for Determining the Functional Activity of Bolandiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid that has demonstrated tissue-selective anabolic effects.[1] Understanding its functional activity at the cellular level is crucial for elucidating its mechanism of action and potential therapeutic applications. This compound interacts with multiple steroid hormone receptors, including the androgen receptor (AR), estrogen receptors (ERα and ERβ), and progesterone receptor (PR), acting as a functional agonist.[1][2] This document provides detailed protocols for cell-based assays to quantify the functional activity of this compound on these receptors.

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity and functional potency in comparison to standard reference compounds.

Table 1: Receptor Binding Affinity of this compound and Reference Steroids

CompoundReceptorIC50 (nM)Relative Binding Affinity (%)
This compound Androgen Receptor (AR)130 ± 202
Estrogen Receptor α (ERα)400 ± 1006
Estrogen Receptor β (ERβ)200 ± 503
Progesterone Receptor (PR)300 ± 802
Testosterone Androgen Receptor (AR)2.5 ± 0.5100
Estradiol Estrogen Receptor α (ERα)2.5 ± 0.6100
Estrogen Receptor β (ERβ)0.6 ± 0.1100
Progesterone Progesterone Receptor (PR)6.0 ± 1.2100

Data compiled from multiple sources.[1][2]

Table 2: Functional Agonist Potency of this compound and Reference Steroids in Reporter Gene Assays

CompoundReceptorEC50 (nM)Relative Potency (%)
This compound Androgen Receptor (AR)50 ± 104-9
Estrogen Receptor α (ERα)80 ± 153
Estrogen Receptor β (ERβ)150 ± 301
Progesterone Receptor (PR)200 ± 401
Testosterone Androgen Receptor (AR)2.0 ± 0.4100
Estradiol Estrogen Receptor α (ERα)0.015 ± 0.005100
Estrogen Receptor β (ERβ)0.015 ± 0.004100
Progesterone Progesterone Receptor (PR)2.0 ± 0.5100

Data compiled from multiple sources.[1][2][3]

Signaling Pathways

The functional activity of this compound is mediated through its interaction with nuclear hormone receptors, which act as ligand-activated transcription factors. The following diagrams illustrate the general signaling pathways for the androgen and estrogen receptors.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with Dimerization Dimerization AR->Dimerization Translocates to Nucleus Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Biological_Response Biological Response Transcription->Biological_Response Leads to

Androgen Receptor (AR) Signaling Pathway

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/β) This compound->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Complexed with Dimerization Dimerization ER->Dimerization Translocates to Nucleus Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Biological_Response Biological Response Transcription->Biological_Response Leads to

Estrogen Receptor (ER) Signaling Pathway

Experimental Protocols

The following are detailed protocols for assessing the functional activity of this compound using luciferase reporter gene assays.

General Experimental Workflow

Assay_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Incubation1 24h Incubation (37°C, 5% CO2) Cell_Culture->Incubation1 Treatment Treatment with this compound & Control Compounds Incubation1->Treatment Incubation2 18-24h Incubation (37°C, 5% CO2) Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase_Assay Addition of Luciferase Substrate & Measurement of Luminescence Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50 Calculation) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

General Workflow for Cell-Based Reporter Assays
Protocol 1: Androgen Receptor (AR) Activation Assay

Objective: To quantify the androgenic activity of this compound by measuring the activation of the androgen receptor.

Materials:

  • Cell Line: CV-1 cells (or other suitable cell line with low endogenous AR expression)

  • Plasmids:

    • AR expression vector (e.g., pCMV-hAR)

    • Androgen-responsive luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro])

    • Control vector for transfection normalization (e.g., pRL-TK)

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • This compound

    • Testosterone (positive control)

    • Vehicle control (e.g., 0.1% DMSO)

    • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Procedure:

  • Cell Seeding:

    • Seed CV-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Co-transfect the cells with the AR expression vector, the MMTV-luciferase reporter vector, and the pRL-TK control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, testosterone (as a positive control), or vehicle.

    • Incubate the plate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the EC50 value for this compound and testosterone using a non-linear regression analysis.

Protocol 2: Estrogen Receptor (ERα and ERβ) Activation Assay

Objective: To quantify the estrogenic activity of this compound by measuring the activation of estrogen receptors α and β.

Materials:

  • Cell Line: HEK-293 cells (or other suitable cell line with low endogenous ER expression)

  • Plasmids:

    • ERα or ERβ expression vector (e.g., pCMV-hERα or pCMV-hERβ)

    • Estrogen-responsive luciferase reporter vector (e.g., pGL4.26[luc2/3xERE/Hygro])

    • Control vector for transfection normalization (e.g., pRL-TK)

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% CS-FBS

    • Transfection reagent

    • This compound

    • 17β-Estradiol (E2) (positive control)

    • Vehicle control

    • Luciferase assay system

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK-293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Co-transfect the cells with either the ERα or ERβ expression vector, the 3xERE-luciferase reporter vector, and the pRL-TK control vector.

  • Treatment:

    • After 24 hours of transfection, treat the cells with serial dilutions of this compound, E2, or vehicle.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the data and calculate the EC50 values for this compound and E2 for both ERα and ERβ.

Protocol 3: Progesterone Receptor (PR) Activation Assay

Objective: To quantify the progestational activity of this compound by measuring the activation of the progesterone receptor.

Materials:

  • Cell Line: T47Dco cells (which endogenously express PR)

  • Plasmids:

    • Progesterone-responsive luciferase reporter vector (e.g., pPRE2-tk-LUC)

    • Control vector for transfection normalization (e.g., pRL-TK)

  • Reagents:

    • Cell culture medium (e.g., RPMI 1640) with 10% CS-FBS

    • Transfection reagent

    • This compound

    • Progesterone (positive control)

    • Vehicle control

    • Luciferase assay system

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

Procedure:

  • Cell Seeding:

    • Seed T47Dco cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Co-transfect the cells with the PRE2-tk-LUC reporter vector and the pRL-TK control vector.

  • Treatment:

    • After 24 hours of transfection, treat the cells with serial dilutions of this compound, progesterone, or vehicle.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the data and calculate the EC50 values for this compound and progesterone.

Conclusion

The provided protocols and data offer a comprehensive framework for assessing the functional activity of this compound on key steroid hormone receptors. These cell-based assays are essential tools for characterizing the pharmacological profile of this compound and similar compounds, providing valuable insights for drug discovery and development. The tissue-selective nature of this compound, coupled with its multi-receptor activity, underscores the importance of utilizing a panel of assays to fully understand its biological effects.

References

Application Notes and Protocols for Bolandiol Transactivation Studies Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol (19-nortestosterone-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has demonstrated tissue-selective anabolic effects.[1][2][3] Understanding the molecular mechanisms underlying this compound's activity is crucial for drug development and therapeutic applications. Reporter gene assays are a fundamental tool for characterizing the ability of compounds like this compound to activate nuclear receptors, such as the androgen receptor (AR), and initiate downstream gene transcription.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for performing reporter gene assays to investigate the transactivation potential of this compound on the androgen receptor. The provided methodologies are designed to be adaptable for studying this compound's effects on other steroid receptors as well, such as the estrogen receptor (ER) and progesterone receptor (PR), for which it has shown some activity.[1][2][3]

Signaling Pathway

The canonical signaling pathway for androgen receptor activation by a ligand such as this compound involves several key steps. Upon entering the cell, the ligand binds to the androgen receptor in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, ultimately leading to the transcription of the target gene, which in this assay is a reporter gene like luciferase.

Bolandiol_Signaling_Pathway Bolandiol_out This compound AR Androgen Receptor (AR) Bolandiol_out->AR Binding Bolandiol_AR This compound-AR Complex Bolandiol_out->Bolandiol_AR Translocation AR_HSP AR-HSP Complex HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Bolandiol_AR->ARE Binds to Reporter_Gene Reporter Gene (e.g., Luciferase) ARE->Reporter_Gene Promotes Transcription Transcription Reporter_Gene->Transcription

Caption: this compound-mediated androgen receptor signaling pathway.

Experimental Workflow

The general workflow for a this compound transactivation reporter gene assay involves several stages, from cell culture and transfection to data acquisition and analysis. The process begins with seeding a suitable cell line, followed by transient transfection with plasmids encoding the androgen receptor and a reporter gene construct. After an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound. Finally, cell lysis and measurement of the reporter protein activity (e.g., luminescence for luciferase) are performed to quantify the level of transactivation.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293T, CV-1) B 2. Transient Transfection - AR Expression Vector - ARE-Reporter Vector A->B C 3. Incubation (24 hours) B->C D 4. Treatment - this compound (Dose-Response) - Positive/Negative Controls C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Reporter Assay (e.g., Luciferase Assay) F->G H 8. Data Analysis - Normalize to Control - Generate Dose-Response Curves G->H

Caption: General experimental workflow for a reporter gene assay.

Data Presentation

The following tables summarize the in vitro activity of this compound in comparison to other androgens. This data is crucial for interpreting the results of new experiments and for designing appropriate concentration ranges for treatments.

Table 1: Relative Binding Affinity (RBA) of this compound and Other Androgens to Steroid Receptors

CompoundAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR) RBA (%)Estrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)
This compound 2-6Low, measurableLow, measurableLow, measurable
Testosterone (T) 100No bindingNo bindingNo binding
Dihydrotestosterone (DHT) >100No bindingNo bindingNo binding
19-Nortestosterone (19-NT) High~10No bindingNo binding

Data compiled from Attardi et al.[1]

Table 2: Relative Potency of this compound in Transactivation Assays

ReceptorThis compound Potency (relative to standard)Standard Compound
Androgen Receptor (AR) 4-9%Testosterone (T), DHT, 19-NT
Progesterone Receptor (PR) 1%Progesterone
Estrogen Receptor α (ERα) 3%17β-Estradiol (E2)
Estrogen Receptor β (ERβ) 1%17β-Estradiol (E2)

Data compiled from Attardi et al.[1][2][3]

Experimental Protocols

Protocol 1: AR Transactivation Assay using a Luciferase Reporter System

This protocol describes a method to quantify the ability of this compound to activate the human androgen receptor in a transiently transfected mammalian cell line.

Materials:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or CV-1 cells.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plasmids:

    • An expression vector for the full-length human androgen receptor (hAR).

    • A reporter vector containing an androgen response element (ARE) driving the expression of firefly luciferase (e.g., pGL4-ARE-luc2).

    • A control vector for normalization, expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine 3000 or a similar lipid-based transfection reagent.

  • Test Compounds: this compound, Testosterone (positive control), vehicle (e.g., DMSO, negative control).

  • Assay Reagents: Dual-Luciferase® Reporter Assay System.

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer.

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transient Transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol. For each well, a typical mixture would include:

      • 50 ng of the AR expression vector.

      • 100 ng of the ARE-luciferase reporter vector.

      • 10 ng of the Renilla luciferase control vector.

    • Add the transfection complex to the cells.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Testosterone in serum-free DMEM. A typical concentration range for this compound would be 10^-12 M to 10^-5 M.

    • After the 24-hour transfection incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase® Assay Reagents to room temperature.

    • Remove the medium from the wells.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the relative light units (RLU) by dividing the firefly luciferase reading by the Renilla luciferase reading for each well.

    • Normalize the data to the vehicle control to determine the fold induction.

    • Plot the fold induction against the log of the compound concentration to generate dose-response curves and calculate EC50 values.

Protocol 2: Quality Control and Best Practices
  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.

  • Transfection Efficiency: Optimize transfection conditions for the specific cell line being used. Transfection efficiency can be monitored using a fluorescent reporter protein like GFP.

  • Controls: Always include a positive control (e.g., a known AR agonist like Testosterone or DHT) and a negative/vehicle control (e.g., DMSO) in every experiment.

  • Replicates: Perform all treatments in triplicate to ensure data reproducibility.

  • Data Normalization: The use of a co-transfected control reporter (e.g., Renilla luciferase) is crucial to normalize for variations in cell number and transfection efficiency.[7]

Conclusion

Reporter gene assays provide a robust and sensitive platform for characterizing the transactivation properties of this compound and other potential nuclear receptor modulators.[4][6] The protocols and data presented here offer a solid foundation for researchers to design and execute their own studies, contributing to a deeper understanding of this compound's mechanism of action and its potential therapeutic applications. The tissue-selective nature of this compound, exhibiting anabolic effects with reduced androgenic activity in certain tissues, makes such in vitro characterization particularly valuable.[1][2][3]

References

Application Note: Quantitative Analysis of Bolandiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bolandiol (19-nortestosterone-3β,17β-diol), a synthetic anabolic steroid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of this compound, a derivatization step is essential to improve its thermal stability and chromatographic properties.[1][2] This protocol outlines a complete workflow, including sample preparation, derivatization, GC-MS analysis, and data processing. The described method is intended for researchers, scientists, and professionals in drug development and doping control.

Introduction

This compound, an anabolic-androgenic steroid (AAS), is a synthetic derivative of testosterone. Its detection and quantification are crucial in various fields, including clinical research, pharmaceutical development, and anti-doping analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high resolution and sensitivity.[1][3] However, the inherent chemical structure of steroids, containing polar functional groups, necessitates a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis.[1][2]

This application note provides a comprehensive protocol for the analysis of this compound, focusing on a silylation derivatization method to yield a more volatile trimethylsilyl (TMS) derivative. The methodology described herein offers a reliable approach for the accurate quantification of this compound in various sample types.

Experimental Protocols

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general protocol for plasma or serum samples.

Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., deuterated testosterone)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (pH 7)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Spiking: To a 1 mL aliquot of the biological sample (plasma, serum, or urine), add the internal standard to a final concentration of 100 ng/mL.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of MTBE to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process with an additional 5 mL of MTBE.

    • Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the hydroxyl groups to trimethylsilyl ethers.

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium Iodide (NH₄I)

  • Dithioerythritol (DTE)

  • Pyridine

Procedure:

  • To the dried extract, add 50 µL of a derivatization mixture consisting of MSTFA, NH₄I, and DTE in pyridine. A common mixture is MSTFA/NH₄I/ethanethiol (500:4:2, v/w/v).[4]

  • Vortex the tube for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After incubation, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Specific m/z values for the derivatized this compound and the internal standard should be determined by analyzing the full scan mass spectrum of the derivatized standards.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that these values are illustrative and should be determined during method validation.

ParameterExpected Value
Retention Time (min) To be determined experimentally
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL
Linearity (r²) > 0.99
Recovery (%) 85-115%
Precision (%RSD) < 15%

Mandatory Visualizations

Bolandiol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Add Silylation Reagent Evaporate->Derivatize Incubate Incubate at 60°C Derivatize->Incubate GCMS GC-MS Analysis Incubate->GCMS Data Data Acquisition & Processing GCMS->Data Bolandiol_Derivatization cluster_reactants Reactants cluster_product Product This compound This compound (Two -OH groups) Derivatized_this compound Di-TMS-Bolandiol (Volatile Derivative) This compound->Derivatized_this compound + MSTFA MSTFA MSTFA (Silylating Agent)

References

Derivatisierungstechniken für die GC-MS-Analyse von Bolandiol: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Applikationshinweise und Protokolle für die Derivatisierung von Bolandiol (Nandrolonundecanoat) für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von Steroiden wie this compound zu verbessern und somit eine empfindliche und reproduzierbare Analyse zu ermöglichen.

Einleitung

This compound, ein anaboles Steroid, besitzt polare funktionelle Gruppen (Hydroxylgruppen), die seine Flüchtigkeit einschränken und es für die direkte GC-MS-Analyse ungeeignet machen. Ohne Derivatisierung würden hohe Injektionstemperaturen zu thermischem Abbau und schlechter Peakform führen. Die Derivatisierung wandelt diese polaren Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate um. Die gängigsten Techniken für Steroide sind die Silylierung und die Acylierung.[1][2]

Derivatisierungstechniken

Die Auswahl der geeigneten Derivatisierungstechnik hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und den verfügbaren Reagenzien ab.

Silylierung

Die Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Steroiden für die GC-MS-Analyse.[3] Dabei werden die aktiven Wasserstoffatome der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies reduziert die Polarität und erhöht die Flüchtigkeit des Analyten erheblich.[3]

Gängige Silylierungsreagenzien:

  • MSTFA (N-Methyl-N-trimethylsilyltrifluoracetamid): Gilt als eines der effizientesten Reagenzien. Seine Nebenprodukte sind sehr flüchtig, was die chromatographische Analyse verbessert.[1][3][4]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Ein weiteres häufig verwendetes, sehr reaktives Silylierungsmittel.[1]

  • Katalysatoren: Die Reaktivität von MSTFA und BSTFA kann durch Zugabe von Katalysatoren wie TMCS (Trimethylchlorsilan) oder TMSI (Trimethylsilylimidazol) erhöht werden.[1]

Acylierung

Die Acylierung ist eine alternative Derivatisierungsmethode, bei der eine Acylgruppe in das Molekül eingeführt wird. Dies kann die chromatographischen Eigenschaften verbessern und spezifische Fragmentierungsmuster im Massenspektrum erzeugen, was die Identifizierung erleichtern kann.[1][5] Für anabole Steroide wird häufig Heptafluorbutyrylanhydrid (HFBA) verwendet.[6]

Gängige Acylierungsreagenzien:

  • HFBA (Heptafluorbutyrylanhydrid): Führt eine Heptafluorbutyryl-Gruppe ein, die stark elektronegativ ist und die Empfindlichkeit im Elektroneneinfang-Detektor (ECD) erhöhen kann.

  • TFAA (Trifluoressigsäureanhydrid): Ein weiteres gängiges Acylierungsreagenz.[5]

Quantitative Datenübersicht

Die folgende Tabelle fasst die gängigen Derivatisierungsreagenzien und typische Reaktionsbedingungen für die Analyse von Steroiden zusammen. Spezifische quantitative Vergleichsdaten für this compound sind in der wissenschaftlichen Literatur begrenzt, daher basieren diese Angaben auf allgemeinen Protokollen für anabole Steroide.

DerivatisierungstechnikReagenz(ien)Typische Konzentration/VerhältnisTemperatur (°C)Zeit (min)VorteileNachteile
Silylierung MSTFAPur oder in aprotischem Lösungsmittel60 - 8020 - 60Hohe Effizienz, flüchtige Nebenprodukte[3][4]Feuchtigkeitsempfindlich
MSTFA + 1% TMCS99:1 (v/v)60 - 7015 - 30Erhöhte Reaktivität[4]Aggressiveres Reagenz, kann zu Nebenprodukten führen
BSTFA + 1% TMCS99:1 (v/v)7030Sehr reaktiv[1]Nichtflüchtige Nebenprodukte können stören
MSTFA / TMS-Imidazol100:2 (v/v)8060Gute Ergebnisse für einige Steroide[5]Nicht universell für alle Steroide geeignet[5]
Acylierung HFBAPur oder in aprotischem Lösungsmittel60 - 8015 - 60Erhöht die Empfindlichkeit (ECD), spezifische Fragmentierung[6]Kann zu stärkeren Matrixeffekten führen
TFAAPur oder in aprotischem Lösungsmittel60 - 7015 - 30Gängiges und effektives Reagenz[5]Korrosiv und feuchtigkeitsempfindlich

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Schritte für die Probenvorbereitung und Derivatisierung von this compound aus einer biologischen Matrix (z.B. Urin) für die GC-MS-Analyse.

Protokoll 1: Silylierung mit MSTFA

Dieses Protokoll ist die am häufigsten empfohlene Methode für Steroide.

1. Probenvorbereitung (Extraktion und Hydrolyse):

  • Enzymatische Hydrolyse: Da Steroide im Urin oft als Glucuronid- oder Sulfatkonjugate vorliegen, ist eine Hydrolyse zur Freisetzung des freien Steroids erforderlich.[7] Zu 1-2 ml Urin wird ein geeigneter Puffer (z.B. Acetatpuffer, pH 5.2) und β-Glucuronidase aus E. coli gegeben. Die Probe wird für 1-3 Stunden bei 50-55°C inkubiert.

  • Flüssig-Flüssig-Extraktion (LLE): Nach der Hydrolyse wird die Probe mit einem organischen Lösungsmittel (z.B. n-Pentan, Diethylether oder eine Mischung daraus) extrahiert. Der pH-Wert wird zuvor auf einen geeigneten Wert (oft leicht basisch) eingestellt.

  • Festphasenextraktion (SPE): Alternativ zur LLE kann eine SPE-Kartusche (z.B. C18) verwendet werden, um die Analyten aufzureinigen und zu konzentrieren.[7]

  • Trocknung: Der organische Extrakt wird unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (ca. 40°C) zur Trockne eingedampft. Es ist entscheidend, dass der Rückstand vollständig trocken ist, da Feuchtigkeit die Silylierungsreaktion stört.

2. Derivatisierung:

  • Zum trockenen Rückstand werden 50-100 µL MSTFA (optional mit 1% TMCS als Katalysator) gegeben.

  • Die Probenphiolen werden fest verschlossen und gut durchmischt (gevortext).

  • Die Reaktion wird für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad durchgeführt.

  • Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Injektion.

Protokoll 2: Acylierung mit HFBA

1. Probenvorbereitung:

  • Die Schritte der Extraktion und Trocknung sind identisch mit Protokoll 1.

2. Derivatisierung:

  • Zum trockenen Rückstand werden 50 µL HFBA und 50 µL eines aprotischen Lösungsmittels (z.B. Aceton, Ethylacetat) gegeben.

  • Die Probenphiolen werden fest verschlossen und gut durchmischt.

  • Die Reaktion wird für 60 Minuten bei 60°C durchgeführt.

  • Nach der Reaktion wird das überschüssige Reagenz und Lösungsmittel unter einem Stickstoffstrom entfernt.

  • Der derivatisierte Rückstand wird in einem geeigneten Lösungsmittel (z.B. n-Hexan, Isooctan) für die GC-MS-Analyse rekonstituiert.

Visualisierungen

Workflow der Probenvorbereitung und Derivatisierung

Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung Urinprobe Urinprobe Hydrolyse Enzymatische Hydrolyse (β-Glucuronidase) Urinprobe->Hydrolyse Extraktion Extraktion (LLE oder SPE) Hydrolyse->Extraktion Trocknung Eindampfen zur Trockne (N2-Strom) Extraktion->Trocknung Reagenz Zugabe von Derivatisierungsreagenz (z.B. MSTFA) Trocknung->Reagenz Reaktion Reaktion (z.B. 60°C, 30 min) GCMS GC-MS Analyse Reaktion->GCMS

Abbildung 1: Allgemeiner Arbeitsablauf für die Probenvorbereitung und Derivatisierung.

Silylierungsreaktion von this compound

Silylation This compound This compound (mit -OH Gruppe) TMS_this compound TMS-derivatisiertes this compound (mit -O-Si(CH3)3 Gruppe) This compound->TMS_this compound + MSTFA MSTFA MSTFA->TMS_this compound Nebenprodukt Flüchtiges Nebenprodukt TMS_this compound->Nebenprodukt +

Abbildung 2: Schematische Darstellung der Silylierungsreaktion.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Bolandiol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of Bolandiol (19-nortestosterone-3β,17β-diol), an anabolic steroid. The described protocol is designed for researchers, scientists, and professionals in drug development requiring high-purity this compound for subsequent analytical studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring efficient separation from potential impurities. This document provides comprehensive experimental protocols, system suitability parameters, and data presentation to guide the user in achieving optimal purification results.

Introduction

This compound, also known as 19-nortestosterone-3β,17β-diol, is a synthetic anabolic-androgenic steroid. For its characterization, biological activity studies, and use as a reference standard, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of steroids and their analogues due to its high resolution and reproducibility.[1][2] This application note outlines a validated HPLC method for the purification of this compound, adapted from established methods for similar anabolic steroids like Nandrolone.[3][4][5]

Experimental

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. Other stationary phases like Cyano (CN) phases can also be used.[3][4]

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Reagents: HPLC grade trifluoroacetic acid (TFA) or formic acid for mobile phase modification.

  • Sample: Synthesized crude this compound.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

The following table summarizes the optimized chromatographic conditions for this compound purification.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 90-40% B; 35-40 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 245 nm[6][7]
Injection Volume 20 µL
Run Time 40 minutes

Protocols

  • Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of ultrapure water. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.

  • Accurately weigh approximately 10 mg of crude this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Set the initial mobile phase composition to 40% B.

  • Equilibrate the column with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Inject 20 µL of the filtered sample onto the column.

  • Start the gradient run according to the conditions specified in the table above.

  • Monitor the chromatogram at 210 nm and 245 nm. This compound is expected to elute as a major peak.

  • Collect the fraction corresponding to the main peak in a clean collection vessel.

  • Analyze an aliquot of the collected fraction using the same HPLC method to confirm purity.

  • Pool the pure fractions from multiple runs if necessary.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the expected system suitability test (SST) parameters for the HPLC method.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 2.0% for peak area and retention time

A representative chromatogram should show a well-resolved peak for this compound, separated from any impurities. The retention time for this compound will be dependent on the specific C18 column used but is expected to be in the range of 15-20 minutes under the specified conditions.

Workflow and Pathway Diagrams

Bolandiol_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) System_Equilibration System Equilibration (Initial Conditions) Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution & Separation Injection->Gradient_Elution Fraction_Collection Fraction Collection (this compound Peak) Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Fraction Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient protocol for the purification of this compound. By following the detailed steps for sample preparation, chromatographic separation, and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of scientific applications. The method is robust and can be adapted for the purification of other related steroid compounds with minor modifications.

References

Synthesis of Bolandiol from Nandrolone or Testosterone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of Bolandiol (estr-4-ene-3β,17β-diol), an anabolic steroid. The primary and most direct route detailed is the stereoselective reduction of the 3-keto group of nandrolone (19-nortestosterone). A well-established method for this transformation, the Luche reduction, is presented with a comprehensive experimental protocol. Additionally, the synthesis of this compound from testosterone derivatives is discussed as a more complex, multi-step alternative. This document is intended to serve as a practical guide for researchers in medicinal chemistry, drug development, and related fields.

Introduction

This compound, also known as 19-nor-4-androstenediol, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone. Structurally, it differs from nandrolone by the presence of a hydroxyl group at the C-3 position instead of a ketone. This structural modification significantly influences its biological activity. The synthesis of this compound is of interest for structure-activity relationship (SAR) studies and for the development of new therapeutic agents.

The most direct and efficient synthetic strategy for obtaining this compound is the stereoselective reduction of the 3-keto group of nandrolone. This transformation requires a reducing agent that favors the formation of the 3β-hydroxy epimer. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-documented method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols with high stereoselectivity, making it an ideal choice for this synthesis.

Alternatively, the synthesis of this compound from testosterone derivatives is a more challenging endeavor. This route would necessitate the removal of the C19 methyl group from the testosterone scaffold, a process known as demethylation, followed by the stereoselective reduction of the 3-keto group. While conceptually feasible, this pathway involves more complex and lower-yielding transformations compared to the direct reduction of nandrolone.

This application note provides a detailed protocol for the synthesis of this compound from nandrolone via the Luche reduction and discusses the synthetic considerations for the testosterone-based route.

Synthesis of this compound from Nandrolone

The conversion of nandrolone to this compound is achieved through the stereoselective reduction of the C3 ketone. The Luche reduction is the method of choice for this transformation due to its high selectivity for 1,2-reduction of enones and its tendency to favor the formation of the equatorial alcohol, which in the case of nandrolone, corresponds to the desired 3β-hydroxy group of this compound.

Experimental Protocol: Luche Reduction of Nandrolone

Objective: To synthesize this compound (estr-4-ene-3β,17β-diol) from nandrolone (19-nortestosterone) via stereoselective reduction of the 3-keto group.

Materials:

  • Nandrolone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nandrolone (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in anhydrous methanol (e.g., 20 mL per gram of nandrolone) at room temperature. Stir the mixture until the solids are fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Effervescence may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction with dichloromethane two more times.

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Data Presentation:

ParameterValue
Starting Material Nandrolone
Product This compound
Reaction Type Luche Reduction
Key Reagents NaBH₄, CeCl₃·7H₂O
Solvent Methanol
Reaction Temperature 0 °C
Typical Yield 85-95%
Diastereomeric Ratio (β:α) >95:5

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and scale.

Synthesis of this compound from Testosterone Derivatives

The synthesis of this compound from testosterone is a significantly more complex process due to the presence of the C19 methyl group in testosterone, which is absent in the 19-nor steroid scaffold of this compound. This route would involve two key transformations:

  • Demethylation: Removal of the C19 methyl group from the testosterone backbone.

  • Stereoselective Reduction: Reduction of the 3-keto group to a 3β-hydroxyl group.

The demethylation of steroids is a challenging transformation that often requires harsh reaction conditions and can lead to a mixture of products and low yields. While several methods for steroid demethylation have been reported in the literature, they are not as straightforward as the reduction of a ketone.

Given the complexity and lower efficiency of the demethylation step, the synthesis of this compound from testosterone derivatives is not the preferred route for practical laboratory synthesis. The pathway starting from nandrolone is far more direct and efficient.

Diagrams

Experimental Workflow for this compound Synthesis from Nandrolone

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Nandrolone Nandrolone Dissolution Dissolve Nandrolone and CeCl3 in MeOH Nandrolone->Dissolution Reagents NaBH4, CeCl3·7H2O, MeOH Reagents->Dissolution Cooling Cool to 0°C Dissolution->Cooling Reduction Add NaBH4 Cooling->Reduction Monitoring Monitor by TLC Reduction->Monitoring Quench Quench with NaHCO3 Monitoring->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound from nandrolone.

Logical Relationship of Synthetic Routes

logical_relationship cluster_nandrolone Route from Nandrolone cluster_testosterone Route from Testosterone cluster_key Complexity Nandrolone Nandrolone Bolandiol_N This compound Nandrolone->Bolandiol_N Single Step: Stereoselective Reduction (e.g., Luche Reduction) Testosterone Testosterone Intermediate 19-nor-testosterone (Nandrolone) Testosterone->Intermediate Multi-step: Demethylation (Complex) Bolandiol_T This compound Intermediate->Bolandiol_T Stereoselective Reduction High High Complexity Low Low Complexity

Caption: Comparison of synthetic routes to this compound.

Application Notes and Protocols for In Vitro Aromatase Assay: Investigating the Potential Estrogenic Conversion of Bolandiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing an in vitro aromatase assay to investigate the potential conversion of the synthetic steroid Bolandiol (19-nortestosterone-3β,17β-diol) into estrogenic metabolites. While existing research indicates that this compound is not readily aromatized by human aromatase in vitro, this protocol provides a robust framework for researchers wishing to independently verify these findings or explore the compound's behavior under specific experimental conditions.[1][2][3]

Introduction

This compound is a synthetic anabolic-androgenic steroid that has demonstrated a unique pharmacological profile, exhibiting weak androgenic, estrogenic, and progestational activities.[1][2] Understanding the full spectrum of its mechanism of action is crucial for drug development and safety assessment. One potential metabolic pathway for androgens is aromatization, the conversion of androgens to estrogens, catalyzed by the enzyme aromatase (cytochrome P450 19A1). This process is a key consideration for steroids as it can significantly alter their biological activity, potentially leading to estrogen-related effects.

Studies have investigated whether this compound can be converted to estradiol by recombinant human aromatase.[1][2][3] The findings from these studies suggest that, unlike testosterone, this compound is not a substrate for the aromatase enzyme.[1] However, the in vitro aromatase assay remains the definitive method to assess this potential metabolic pathway.

This document provides a detailed protocol for an in vitro aromatase assay using human placental microsomes or recombinant human aromatase, which can be employed to test the estrogenic conversion of this compound or other test compounds.

Signaling Pathway of Aromatase

The aromatase enzyme, a member of the cytochrome P450 superfamily, is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. It catalyzes the aromatization of the A-ring of androgens. The general pathway is depicted below.

Aromatase_Pathway cluster_androgens Androgens cluster_estrogens Estrogens Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol 17β-Estradiol Aromatase->Estradiol

Caption: General signaling pathway of androgen to estrogen conversion by aromatase.

Experimental Data

The following tables summarize the findings regarding this compound's interaction with aromatase and estrogen receptors based on published literature.

Table 1: In Vitro Aromatization of Testosterone and this compound

CompoundIncubation Time (min)% Conversion to EstrogenReference
Testosterone60Linear Conversion[1]
Testosterone120Complete Conversion[1]
This compound 180 No Detectable Conversion [1]

Table 2: Relative Binding Affinity of this compound to Steroid Receptors

ReceptorRelative Binding Affinity (%)Reference
Androgen Receptor (AR)4-9 (compared to T, DHT, 19-NT)[1][2]
Progesterone Receptor (PR)1 (compared to progesterone)[1][2]
Estrogen Receptor α (ERα)3 (compared to E2)[1][2]
Estrogen Receptor β (ERβ)1 (compared to E2)[1][2]

T = Testosterone, DHT = Dihydrotestosterone, 19-NT = 19-Nortestosterone, E2 = 17β-Estradiol

Experimental Protocols

This section provides a detailed protocol for an in vitro aromatase assay using human placental microsomes. This method is widely used for screening potential aromatase inhibitors and can be adapted to assess the conversion of a test compound like this compound.[4][5]

Objective:

To determine if this compound is a substrate for the aromatase enzyme by measuring the production of estrogens in an in vitro system.

Materials and Reagents:
  • Enzyme Source: Human placental microsomes or recombinant human aromatase (CYP19A1).

  • Substrate: [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate) and non-radiolabeled androstenedione.

  • Test Compound: this compound.

  • Positive Control: Testosterone or non-radiolabeled androstenedione.

  • Negative Control: Vehicle (e.g., DMSO).

  • Cofactor: NADPH or an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: 0.1 M sodium phosphate buffer (pH 7.4).

  • Stop Reagent: Chloroform.

  • Extraction Reagent: Dextran-coated charcoal.

  • Scintillation Cocktail.

  • Microcentrifuge tubes, incubator, scintillation counter.

Experimental Workflow:

Aromatase_Assay_Workflow A Prepare Reagents and Microsomes B Prepare Assay Tubes: - Buffer - NADPH regenerating system - Microsomes A->B C Add Test Compound (this compound), Positive Control (Testosterone), or Vehicle B->C D Pre-incubate at 37°C C->D E Initiate Reaction: Add [³H]-Androstenedione D->E F Incubate at 37°C with shaking E->F G Stop Reaction: Add Chloroform F->G H Extract Aqueous Phase containing [³H]₂O G->H I Add Dextran-coated Charcoal to remove unreacted steroid H->I J Centrifuge I->J K Transfer Supernatant to Scintillation Vial J->K L Add Scintillation Cocktail K->L M Measure Radioactivity (Scintillation Counter) L->M N Calculate Aromatase Activity M->N

Caption: Experimental workflow for the in vitro aromatase assay.

Assay Procedure:
  • Preparation of Reagents:

    • Prepare the 0.1 M sodium phosphate buffer (pH 7.4).

    • Prepare the NADPH-generating system solution.

    • Prepare stock solutions of this compound, testosterone (positive control), and the radiolabeled substrate in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In microcentrifuge tubes, add the phosphate buffer, NADPH-generating system, and the microsomal preparation.

    • Add the test compound (this compound at various concentrations), positive control (testosterone), or vehicle (negative control) to the respective tubes.

  • Pre-incubation:

    • Pre-incubate the tubes at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the [1β-³H]-Androst-4-ene-3,17-dione to each tube.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-120 minutes), with gentle shaking. Time-course experiments are recommended.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

  • Extraction of Tritiated Water:

    • Centrifuge the tubes to separate the aqueous and organic phases.

    • The aromatase reaction releases the tritium from the 1β position of the androstenedione as tritiated water ([³H]₂O), which will be in the aqueous (upper) phase.

    • Carefully transfer a portion of the aqueous supernatant to a new tube.

  • Removal of Unreacted Substrate:

    • Add a suspension of dextran-coated charcoal to the aqueous supernatant to adsorb any unreacted [³H]-androstenedione.

    • Incubate on ice and then centrifuge to pellet the charcoal.

  • Measurement of Radioactivity:

    • Transfer the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:
  • The amount of [³H]₂O formed is directly proportional to the aromatase activity.

  • Compare the radioactivity in the tubes containing this compound to the negative control (vehicle) and the positive control (testosterone).

  • A significant increase in radioactivity in the this compound-treated tubes compared to the negative control would indicate that this compound is being aromatized.

  • If this compound is found to be a substrate, kinetic parameters such as Km and Vmax can be determined by running the assay with varying concentrations of this compound.

Conclusion

The provided application notes and protocol offer a comprehensive guide for researchers investigating the potential of this compound to undergo estrogenic conversion via the aromatase enzyme. While current literature suggests this conversion does not occur, this robust in vitro assay is the standard method for such an investigation.[1] The data and protocols presented here will enable researchers to rigorously test this hypothesis and further elucidate the complex pharmacology of this compound.

References

Bolandiol dipropionate synthesis and research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandiol dipropionate (also known as 19-nor-4-androstenediol dipropionate or estr-4-ene-3β,17β-diol 3,17-dipropionate) is a synthetic anabolic-androgenic steroid (AAS) and an ester derivative of this compound (19-nor-4-androstenediol)[1][2]. As a derivative of 19-nortestosterone (nandrolone), it has been investigated for its potential therapeutic applications, particularly in conditions associated with muscle wasting and bone density loss. This compound and its dipropionate ester are noted for possessing unique estrogenic and progestational activities alongside their anabolic effects[3].

These application notes provide a comprehensive overview of the synthesis, research applications, and experimental protocols related to this compound dipropionate, designed to support researchers in the fields of pharmacology, endocrinology, and drug development.

Chemical Synthesis of this compound Dipropionate

Reaction Scheme:

This compound (19-nor-4-androstenediol) + 2 Propionic Anhydride → this compound Dipropionate

Protocol: Esterification of this compound

Materials:

  • This compound (19-nor-4-androstenediol)

  • Propionic anhydride[4][5]

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous pyridine and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath (0°C). Slowly add a molar excess (e.g., 2.5 equivalents) of propionic anhydride to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl to neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound dipropionate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)[6][7].

Research Applications

Research on this compound, the active metabolite of this compound dipropionate, suggests potential therapeutic applications in conditions requiring anabolic support with potentially fewer androgenic side effects compared to testosterone.

Treatment of Muscle Wasting (Sarcopenia)

This compound has demonstrated anabolic effects on muscle tissue, suggesting its potential use in treating sarcopenia, the age-related loss of muscle mass and function[8][9]. Studies in animal models have shown that this compound can increase lean body mass and muscle weight[10].

Management of Osteoporosis

The anabolic effects of this compound extend to bone tissue. Research indicates that it can prevent the loss of bone mineral density (BMD) in castrated rat models, suggesting a potential role in the management of osteoporosis[5][10]. Its estrogenic activity may also contribute to its bone-protective effects.

Experimental Protocols

The following protocols are based on studies conducted with this compound and can be adapted for the investigation of this compound dipropionate.

In Vitro Assays

1. Steroid Receptor Binding Assays

This protocol determines the binding affinity of the compound to various steroid hormone receptors.

Materials:

  • Recombinant human androgen receptor (AR), estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and progesterone receptor (PR)

  • Radiolabeled ligands (e.g., [³H]R1881 for AR, [³H]estradiol for ERs, [³H]progesterone for PR)

  • Test compound (this compound or its metabolites)

  • Assay buffer

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the recombinant receptor, radiolabeled ligand, and the test compound (or vehicle control) in the assay buffer.

  • Incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separate bound from unbound radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the relative binding affinity (RBA) compared to a standard steroid.

2. Transcriptional Activation Assays

This protocol measures the ability of the compound to activate gene expression through steroid hormone receptors.

Materials:

  • Mammalian cell line (e.g., HEK-293 or a relevant cancer cell line like LNCaP for AR)

  • Expression vectors for the steroid receptor of interest (e.g., pCMV-hAR)

  • Reporter plasmid containing a hormone response element linked to a luciferase gene (e.g., MMTV-luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Luciferase assay system

Protocol:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Calculate the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Studies

Animal Model for Anabolic and Androgenic Activity

The castrated male rat model is commonly used to assess the anabolic and androgenic effects of steroids[10].

Animals:

  • Immature male Sprague-Dawley rats (approximately 21 days old)

Protocol:

  • Orchidectomy: Perform bilateral orchidectomy (castration) on the rats under anesthesia. Allow a recovery period of 7-10 days. Sham-operated animals can serve as controls.

  • Treatment: Administer this compound dipropionate (dissolved in a suitable vehicle like sesame oil) via subcutaneous or intramuscular injection daily for a specified period (e.g., 7-14 days). Include a vehicle-treated castrated group and a testosterone-treated castrated group for comparison.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Collection: Record the body weight and the wet weight of the dissected organs.

  • Analysis: Compare the organ weights between the different treatment groups to assess the anabolic (increase in levator ani weight) and androgenic (increase in prostate and seminal vesicle weights) potency of the compound.

Data Presentation

Table 1: In Vitro Receptor Binding and Transcriptional Activation of this compound

ReceptorRelative Binding Affinity (RBA %)EC50 (nM) for Transcriptional Activation
Androgen Receptor (AR)2-6% (compared to standards)~10-50
Estrogen Receptor α (ERα)Low but measurable~100
Estrogen Receptor β (ERβ)Low but measurable>1000
Progesterone Receptor (PR)Low but measurable~100

Data are approximate values derived from published studies on this compound and serve as a reference[10].

Table 2: In Vivo Effects of this compound in Castrated Male Rats

Treatment GroupLevator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)
Sham Control+++++++++
Castrated + Vehicle+++
Castrated + Testosterone+++++++++
Castrated + this compound (low dose)++++
Castrated + this compound (high dose)+++++++

Qualitative representation of expected outcomes based on published data. '+' indicates the relative size/weight of the organ[10].

Visualizations

Signaling_Pathway This compound This compound (from this compound Dipropionate) AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ERα/β) This compound->ER PR Progesterone Receptor (PR) This compound->PR HRE Hormone Response Element (in DNA) AR->HRE ER->HRE PR->HRE Gene_Transcription Gene Transcription HRE->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects Estrogenic_Effects Estrogenic/Progestogenic Effects Gene_Transcription->Estrogenic_Effects

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Bolandiol_start This compound Esterification Esterification with Propionic Anhydride Bolandiol_start->Esterification Purification Purification (Chromatography) Esterification->Purification Bolandiol_Dipropionate This compound Dipropionate Purification->Bolandiol_Dipropionate Receptor_Binding Receptor Binding Assays (AR, ER, PR) Bolandiol_Dipropionate->Receptor_Binding Transactivation Transcriptional Activation Assays Bolandiol_Dipropionate->Transactivation Animal_Model Castrated Rat Model Bolandiol_Dipropionate->Animal_Model Treatment_Admin Compound Administration Animal_Model->Treatment_Admin Tissue_Analysis Tissue Analysis (Muscle, Prostate) Treatment_Admin->Tissue_Analysis

Caption: Overall experimental workflow for this compound Dipropionate.

References

Application Note: Quantification of Bolandiol Metabolites in Urine and Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of the major metabolites of Bolandiol (19-nor-4-androstenediol), namely 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), in human urine and plasma samples. This compound is an anabolic-androgenic steroid that is metabolized in the body to nandrolone and its subsequent metabolites.[1][2] The accurate measurement of these metabolites is crucial for pharmacokinetic studies, clinical trials, and in the context of anti-doping analysis. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity. This document includes a comprehensive metabolic pathway, a detailed experimental workflow, sample preparation protocols, and LC-MS/MS parameters.

Introduction

This compound, also known as 19-norandrostenediol, is a synthetic anabolic steroid. Its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] Following administration, this compound is metabolized to 19-nortestosterone (nandrolone), which is then further metabolized to 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][2] These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[1][3] Therefore, the detection and quantification of 19-NA and 19-NE are reliable indicators of this compound or nandrolone administration. This application note describes a robust LC-MS/MS method for the simultaneous quantification of these key metabolites in both urine and plasma.

Metabolic Pathway of this compound

This compound undergoes phase I and phase II metabolism before excretion. The primary metabolic pathway involves the conversion of this compound to nandrolone, which is then reduced to 19-NA and 19-NE. These metabolites are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility for renal excretion.

Bolandiol_Metabolism This compound This compound (19-nor-4-androstenediol) Nandrolone Nandrolone (19-Nortestosterone) This compound->Nandrolone Oxidation Metabolite_NA 19-Norandrosterone (19-NA) Nandrolone->Metabolite_NA Reduction Metabolite_NE 19-Noretiocholanolone (19-NE) Nandrolone->Metabolite_NE Reduction Conjugated_NA 19-NA-glucuronide 19-NA-sulfate Metabolite_NA->Conjugated_NA Conjugation (Phase II) Conjugated_NE 19-NE-glucuronide 19-NE-sulfate Metabolite_NE->Conjugated_NE Conjugation (Phase II) Excretion Urinary Excretion Conjugated_NA->Excretion Conjugated_NE->Excretion Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine or Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Urine) Add_IS->Hydrolysis Urine Samples Extraction LLE or SPE Add_IS->Extraction Plasma Samples Hydrolysis->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification Report Final Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Bolandiol in In Vitro Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bolandiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in in vitro culture media, helping you ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

A1: While specific stability data for this compound in cell culture media is not extensively published, its structural similarity to other anabolic-androgenic steroids (AAS) like nandrolone and testosterone suggests it may be susceptible to degradation under typical culture conditions (37°C, 5% CO₂, humidified atmosphere). Steroids in aqueous solutions can undergo oxidation and other chemical transformations, potentially reducing the effective concentration of the active compound over the course of an experiment. One study noted that the recovery of this compound decreased during a 180-minute incubation in an in vitro assay system, indicating some degree of instability.

Q2: What are the primary factors that can affect this compound's stability in my experiments?

A2: Several factors can influence the stability of this compound in your cell culture experiments:

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of steroids.[1][2]

  • pH of the Medium: The pH of the culture medium can impact the rate and type of degradation reactions for steroids.[3]

  • Light Exposure: Exposure to light, especially UV light, can induce photochemical degradation of steroids.

  • Oxidative Stress: Components in the culture medium and cellular metabolic processes can generate reactive oxygen species (ROS), which can degrade sensitive compounds like steroids.[4]

  • Enzymatic Degradation: If using cell lines with metabolic activity, enzymatic conversion of this compound to other metabolites is possible. This compound is a potential metabolic precursor to nandrolone.[5]

  • Adsorption to Plastics: Steroids, being lipophilic, can adsorb to the surface of plastic labware, reducing the bioavailable concentration in the medium.

Q3: How can I improve the stability and consistency of this compound in my cell culture experiments?

A3: To enhance the stability and ensure consistent results with this compound, consider the following strategies:

  • Prepare Fresh Solutions: Prepare this compound stock solutions and dilute them into the culture medium immediately before each experiment to minimize degradation in aqueous solutions.

  • Use Antioxidants: The addition of antioxidants to the culture medium may help to mitigate oxidative degradation of this compound.[4][6] Common antioxidants used in cell culture include N-acetylcysteine, vitamin E (α-tocopherol), and ascorbic acid (vitamin C).

  • Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like steroids. This complexation can enhance the solubility and stability of the steroid in aqueous solutions.[7][8][9][10]

  • Control pH: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.

  • Protect from Light: Store this compound stock solutions and conduct experiments in a manner that minimizes exposure to direct light.

  • Consider Serum-Free Media: Components in serum can sometimes contribute to the degradation or binding of small molecules. If your cell line permits, using a chemically defined, serum-free medium may improve consistency.

Q4: How can I verify the concentration of this compound in my culture medium over time?

A4: To accurately determine the concentration of this compound in your culture medium, you will need to use a suitable analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroids in biological matrices.[11][12][13] A general protocol for this type of analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.

Problem 1: Inconsistent or lower-than-expected biological effects of this compound.
  • Possible Cause: Degradation of this compound in the culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before adding it to your cell cultures.

    • Perform a Time-Course Experiment: To assess stability, measure the concentration of this compound in your culture medium at different time points (e.g., 0, 6, 12, 24, and 48 hours) under your standard culture conditions using an appropriate analytical method like LC-MS/MS.

    • Incorporate Stabilizers: Consider adding antioxidants or cyclodextrins to your culture medium to improve this compound's stability.

    • Replenish the Medium: If significant degradation is observed, you may need to replenish the culture medium with freshly prepared this compound at regular intervals during your experiment.

Problem 2: High variability between replicate experiments.
  • Possible Cause: Inconsistent preparation of this compound solutions or variable degradation rates between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the same protocol is followed for preparing this compound stock and working solutions for every experiment.

    • Control Environmental Factors: Maintain consistent temperature, pH, and CO₂ levels in your incubator.[14]

    • Minimize Light Exposure: Protect your stock solutions and experimental cultures from light as much as possible.

    • Evaluate Labware: Consider if adsorption to plasticware could be a contributing factor and if low-binding plastics are necessary.

Data Presentation

Table 1: Stability of Structurally Related Steroids Under Various Storage Conditions

This table summarizes the stability of steroids structurally similar to this compound. This data can be used to infer the potential stability of this compound under similar conditions.

SteroidMatrixStorage Temperature (°C)DurationStabilityReference
TestosteroneDried Blood Spot377 weeksStable (<10% change)[2]
TestosteroneDried Blood SpotRoom Temperature3 monthsStable (<10% change)[2]
TestosteroneDried Blood Spot43 monthsStable (<10% change)[2]
TestosteroneDried Blood Spot-203 monthsStable (<10% change)[2]
AndrostenedioneDried Blood Spot377 daysStable (<10% change)[2]
AndrostenedioneDried Blood SpotRoom Temperature7 daysStable (<10% change)[2]
CortisolDried Blood Spot377 daysStable (<10% change)[2]
CortisolDried Blood SpotRoom Temperature3 monthsStable (<10% change)[2]

Experimental Protocols

Protocol 1: General Method for Quantifying this compound in Cell Culture Medium using LC-MS/MS

This protocol provides a general framework for determining the concentration of this compound in cell culture medium. Optimization may be required for your specific instrumentation and experimental setup.

1. Sample Preparation:

  • Collect an aliquot of the cell culture medium at each desired time point.
  • If the medium contains cells, centrifuge the sample to pellet the cells and collect the supernatant.
  • Spike the supernatant with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar steroid not present in the sample).
  • Perform a liquid-liquid extraction to isolate the steroids from the aqueous medium. A common solvent for this is methyl tert-butyl ether (MTBE).
  • Evaporate the organic solvent under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a suitable C18 or other appropriate reverse-phase HPLC column for chromatographic separation.
  • Develop a gradient elution method using mobile phases such as water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.
  • Set up the mass spectrometer to monitor for the specific precursor and product ions of this compound and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Generate a standard curve by analyzing a series of known concentrations of this compound.
  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare this compound Stock Solution prep_media Prepare Culture Medium with this compound prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sample_t0 Sample at T=0h incubate->sample_t0 sample_tx Sample at T=x h incubate->sample_tx sample_ty Sample at T=y h incubate->sample_ty sample_tz Sample at T=z h incubate->sample_tz extraction Liquid-Liquid Extraction sample_t0->extraction sample_tx->extraction sample_ty->extraction sample_tz->extraction lcms LC-MS/MS Analysis extraction->lcms quantify Quantify this compound Concentration lcms->quantify plot Plot Concentration vs. Time quantify->plot interpret Determine Degradation Rate plot->interpret

Caption: Workflow for assessing this compound stability in cell culture.

troubleshooting_workflow Troubleshooting Inconsistent this compound Effects start Inconsistent/Low Biological Effect check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Action: Prepare Fresh Solutions Immediately Before Use check_prep->fresh_sol Inconsistent? run_stability Assess this compound Stability (See Stability Workflow) check_prep->run_stability Consistent fresh_sol->run_stability degradation Significant Degradation Observed? run_stability->degradation stabilize Action: Add Stabilizers (e.g., Antioxidants, Cyclodextrins) degradation->stabilize Yes other_factors Consider Other Factors: - Cell Health - Assay Variability - Receptor Expression degradation->other_factors No replenish Action: Replenish Medium with Fresh this compound Periodically stabilize->replenish end Consistent Results replenish->end other_factors->end

Caption: Troubleshooting workflow for inconsistent this compound results.

signaling_pathway Potential Degradation Pathways of this compound This compound This compound oxidation Oxidation This compound->oxidation hydrolysis Hydrolysis This compound->hydrolysis photodegradation Photodegradation This compound->photodegradation metabolism Cellular Metabolism (e.g., 3β-HSD) This compound->metabolism oxidized_products Oxidized Products (e.g., Ketones) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products photo_products Photodegradation Products photodegradation->photo_products nandrolone Nandrolone metabolism->nandrolone

Caption: Potential degradation pathways for this compound in culture.

References

Technical Support Center: Overcoming Poor Solubility of Bolandiol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Bolandiol in preparation for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound (also known as 19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid.[1] Like many steroids, it is a lipophilic molecule with poor water solubility, which poses a significant challenge for its administration in aqueous-based physiological systems for in vivo research.[2] Inadequate dissolution can lead to poor bioavailability, inaccurate dosing, and unreliable experimental outcomes. The fact that a more lipophilic dipropionate ester of this compound was marketed suggests that the parent compound has solubility and/or bioavailability limitations that were addressed for clinical use.[1]

Q2: What are the primary strategies to enhance the solubility of this compound for parenteral administration?

A2: The main approaches to improve the solubility of poorly water-soluble steroids like this compound for in vivo studies include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.

  • Surfactant Micellar Solutions: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in an aqueous medium.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with this compound, effectively shielding its hydrophobic regions and enhancing its aqueous solubility.

  • Lipid-Based Formulations: Formulating this compound in an oily vehicle for intramuscular or subcutaneous injection, or developing a self-emulsifying drug delivery system (SEDDS) for oral administration.

  • Physicochemical Modification: Reducing the particle size of this compound through techniques like micronization to increase its surface area and dissolution rate.

Q3: How do I choose the most suitable solubilization method for my experiment?

A3: The choice of method depends on several factors: the intended route of administration (e.g., intravenous, intraperitoneal, oral), the required dose, the duration of the study, and the animal model. For acute intravenous studies, a co-solvent system or a cyclodextrin formulation is often preferred. For chronic studies, an oil-based depot injection or an oral SEDDS formulation might be more appropriate.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
This compound precipitates from the formulation upon preparation or dilution. The solubility limit in the chosen solvent system has been exceeded.- Reduce Concentration: Lower the concentration of this compound in your formulation.- Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the ratio of the co-solvents to find the optimal mixture for solubility.- Increase Solubilizer Concentration: Gradually increase the concentration of the surfactant or cyclodextrin.
The prepared formulation is too viscous for injection. The concentration of co-solvents like propylene glycol or polyethylene glycol is too high.- Use a Combination of Solvents: A combination of solvents at lower individual concentrations can sometimes achieve the desired solubility with lower viscosity.- Consider an Alternative Formulation: Switch to a cyclodextrin-based formulation, which is typically less viscous.
Inconsistent results are observed between experimental animals. Poor bioavailability due to precipitation of the compound upon injection into the aqueous physiological environment.- Switch to a More Robust Formulation: Consider using a cyclodextrin complex or a lipid-based formulation, which can better protect the drug from immediate precipitation.- Particle Size Reduction: If administering a suspension, ensure a uniform and small particle size through micronization.
Suspected low oral bioavailability. Poor dissolution in the gastrointestinal tract and/or first-pass metabolism.- Develop a SEDDS: A self-emulsifying drug delivery system can improve dissolution and enhance lymphatic absorption, bypassing first-pass metabolism.[3]- Micronization: Reducing the particle size of this compound can improve its dissolution rate.[4]

Physicochemical Data for this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) LogP Aqueous Solubility
This compound C₁₈H₂₈O₂276.42.7 (Computed)[2]Practically insoluble
This compound Dipropionate C₂₄H₃₆O₄388.55.0 (Computed)[5]Insoluble
Nandrolone C₁₈H₂₆O₂274.42.62[6]3.09 mg/mL at 25°C
Nandrolone Decanoate C₂₈H₄₄O₃428.7N/APractically insoluble in water; soluble in vegetable oils.[7]
Boldenone Undecylenate C₃₀H₄₄O₃452.7N/AInsoluble in water; soluble in DMSO (5 mg/mL) and Ethanol (15 mg/mL).[8]

Experimental Protocols

Protocol 1: Co-solvent Formulation for Parenteral Injection

This protocol provides a starting point for developing a co-solvent system for this compound, suitable for intravenous or intraperitoneal administration.

Materials:

  • This compound powder

  • Ethanol (USP grade)

  • Propylene glycol (USP grade)

  • Polysorbate 80 (Tween® 80) (low peroxide grade)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the desired amount of this compound.

  • In a sterile vial, dissolve the this compound in a small volume of ethanol. Gentle warming (to no more than 40°C) and vortexing may aid dissolution.

  • Add propylene glycol to the solution and mix thoroughly.

  • Add Polysorbate 80 and mix until a clear solution is obtained.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.

  • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios or reducing the final concentration of this compound.

Example Starting Formulation (adjust as needed):

  • Ethanol: 10% (v/v)

  • Propylene glycol: 40% (v/v)

  • Polysorbate 80: 5% (v/v)

  • Sterile Saline: 45% (v/v)

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HPβCD) Formulation

This protocol describes the preparation of a this compound-HPβCD inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

Procedure:

  • Prepare a solution of HPβCD in sterile water. A common starting concentration is 40% (w/v).

  • Add the this compound powder to the HPβCD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the incubation period, filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.

  • The concentration of solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Protocol 3: Oil-Based Formulation for Intramuscular Injection

This protocol is based on formulations used for other anabolic steroids like nandrolone decanoate.

Materials:

  • This compound powder

  • Benzyl alcohol (USP grade)

  • Sterile sesame oil (or other suitable vegetable oil like cottonseed or castor oil)

Procedure:

  • In a sterile vial, dissolve the this compound powder in benzyl alcohol. Benzyl alcohol acts as a co-solvent and a preservative.

  • Gently warm the sterile sesame oil to approximately 40-50°C to reduce its viscosity.

  • Add the warmed sesame oil to the this compound/benzyl alcohol solution.

  • Mix thoroughly until a clear, uniform solution is obtained.

  • Allow the solution to cool to room temperature before use.

Example Starting Formulation:

  • Benzyl Alcohol: 5% (v/v)

  • Sesame Oil: q.s. to final volume

Visualizations

This compound Signaling Pathways

This compound is known to interact with multiple steroid hormone receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), and Progesterone Receptor (PR).[7]

Bolandiol_Signaling cluster_nucleus Cellular Response This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER PR Progesterone Receptor (PR) This compound->PR Nucleus Nucleus AR->Nucleus ER->Nucleus PR->Nucleus ARE Androgen Response Element (ARE) ERE Estrogen Response Element (ERE) PRE Progesterone Response Element (PRE) Transcription Gene Transcription ARE->Transcription ERE->Transcription PRE->Transcription Anabolic_Effects Anabolic Effects (e.g., muscle growth) Transcription->Anabolic_Effects

Caption: Simplified signaling pathways of this compound via steroid hormone receptors.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting a suitable method to overcome the poor solubility of this compound.

Solubility_Workflow Start Start: Poorly Soluble this compound Route Determine Route of Administration Start->Route IV_IP IV / IP Route->IV_IP IV / IP Oral Oral Route->Oral Oral IM_SC IM / SC (Long-acting) Route->IM_SC IM / SC CoSolvent Try Co-solvent System IV_IP->CoSolvent SEDDS Develop SEDDS Formulation Oral->SEDDS Micronization Consider Micronization + Suspension Oral->Micronization Oil Develop Oil-based Depot Formulation IM_SC->Oil Troubleshoot Troubleshoot: Precipitation/ Viscosity Issues CoSolvent->Troubleshoot Cyclodextrin Try Cyclodextrin Complexation Success Proceed with In Vivo Study Cyclodextrin->Success SEDDS->Success Micronization->Success Oil->Success Troubleshoot->Cyclodextrin No Optimize Optimize Formulation Troubleshoot->Optimize Yes Optimize->CoSolvent

Caption: Decision workflow for selecting a this compound solubility enhancement strategy.

References

Technical Support Center: Optimizing Bolandiol Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of Bolandiol (19-nor-5-androstene-3,17-diol) for sensitive and reliable gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Which silylating agent is best for this compound derivatization?

A1: For anabolic androgenic steroids (AAS) like this compound, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylating agent.[1][2][3] For enhanced reactivity, especially to ensure complete derivatization of both hydroxyl groups, MSTFA is often used with a catalyst. A mixture of MSTFA/Ammonium Iodide (NH₄I)/Ethanethiol has been shown to outperform MSTFA alone or BSTFA + 1% TMCS for many anabolic steroids.[2]

Q2: Why is a catalyst like TMCS or NH₄I/ethanethiol recommended with MSTFA?

A2: Catalysts like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS), often generated in situ from NH₄I, significantly increase the silylating power of the reagent.[3][4][5] This is crucial for derivatizing sterically hindered hydroxyl groups, ensuring a complete and rapid reaction to form the stable di-trimethylsilyl (di-TMS) ether derivative of this compound, which is essential for achieving maximum sensitivity and a single, sharp chromatographic peak.

Q3: What are the optimal reaction time and temperature for derivatization?

A3: Optimal conditions depend on the specific reagent used.

  • For BSTFA + 1% TMCS: A common starting point is heating at 60°C for 30-60 minutes.[6]

  • For MSTFA (with or without catalyst): Incubation at 60-80°C for 20-60 minutes is typical.[2][7] One study found that for a mixture of AAS, MSTFA/NH₄I/ethanethiol incubated for just 15 minutes at 37°C yielded optimal results, suggesting that excessively long incubation times or high temperatures are not always better and can sometimes lead to degradation.[2] It is always recommended to optimize these parameters for your specific analyte and system.

Q4: I am seeing two peaks for my this compound standard. What is the cause?

A4: The presence of two peaks for a single standard is most commonly due to incomplete derivatization. This results in the detection of both the mono-TMS derivative (one hydroxyl group derivatized) and the desired di-TMS derivative (both hydroxyl groups derivatized). To resolve this, refer to the troubleshooting guide below for improving reaction efficiency.

Q5: How long are my this compound-TMS derivatives stable?

A5: TMS derivatives are susceptible to hydrolysis from atmospheric moisture. It is highly recommended to analyze samples as soon as possible after derivatization, ideally within 24 hours.[4][8] Vials should be tightly capped with high-quality septa. If storage is necessary, keep vials in a desiccator and minimize exposure to air upon opening.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Peak Area / Poor Sensitivity 1. Incomplete Derivatization: Insufficient reagent, non-anhydrous conditions, or suboptimal time/temperature.[4]1a. Ensure a molar excess of the silylating agent (e.g., 50-100 µL per sample).1b. Use a catalyst (e.g., 1% TMCS or NH₄I/ethanethiol) to drive the reaction to completion.[2]1c. Ensure all solvents and glassware are anhydrous; moisture will consume the reagent.[4]1d. Optimize incubation time and temperature (e.g., increase temperature to 75-80°C or time to 60 min).
2. Derivative Degradation: Active sites in the GC inlet or column; excessive injector temperature.2a. Use a fresh, deactivated inlet liner. Silanize the liner if necessary.2b. Perform column maintenance; clip the first few cm of the column front.2c. Lower the injector temperature in 10-20°C increments to find the optimum.
3. MS Source Contamination: Dirty ion source leads to poor ionization and sensitivity loss.3a. Check the MS tune report. If voltages are high or performance is poor, vent the system and clean the ion source.
Peak Tailing 1. Active Sites: Polar hydroxyl groups from underivatized or degraded this compound are interacting with active sites in the liner or column.1a. Improve derivatization efficiency (see above).1b. Use a highly inert GC column (e.g., 5% phenyl-methylpolysiloxane).1c. Ensure the inlet liner is deactivated and clean.
2. Improper Column Installation: Column not installed correctly in the injector or detector.2a. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Multiple Peaks (for a single standard) 1. Incomplete Derivatization: Formation of both mono-TMS and di-TMS derivatives.1a. This is the most likely cause. Increase reagent volume, add a catalyst, and ensure anhydrous conditions.
2. Isomer Formation: Unlikely for this compound derivatization itself, but could indicate impurities in the standard.2a. Verify the purity of your analytical standard.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Derivatization: Variable reaction conditions between samples.1a. Use a heating block or oven for consistent temperature control.1b. Ensure precise and accurate pipetting of the derivatization reagent.1c. Prepare a fresh batch of derivatization reagent if it is old or has been exposed to moisture.
2. Injector or Syringe Issues: Leaks in the injector or a faulty autosampler syringe.2a. Replace the inlet septum.2b. Check the syringe for bubbles and ensure it is drawing the correct volume.

Visual Guides

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine/Plasma Sample Extract Solid-Phase or Liquid-Liquid Extraction Sample->Extract Drydown Evaporate to Dryness (under Nitrogen) Extract->Drydown Reagent Add Silylating Agent (e.g., MSTFA + Catalyst) Drydown->Reagent Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate GCMS GC-MS Injection & Data Acquisition Incubate->GCMS Data Data Processing (Integration & Quantification) GCMS->Data

Standard workflow for this compound analysis.
Troubleshooting Logic

G cluster_cause Potential Causes cluster_solution Solutions Problem Low Sensitivity or Multiple Peaks Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Derivative Degradation Problem->Cause2 Cause3 System Contamination Problem->Cause3 Sol1a Increase Reagent / Add Catalyst Cause1->Sol1a Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Sol1c Optimize Time & Temperature Cause1->Sol1c Sol2a Use Deactivated Liner Cause2->Sol2a Sol2b Clip GC Column Cause2->Sol2b Sol3a Clean Inlet Cause3->Sol3a Sol3b Clean MS Ion Source Cause3->Sol3b

Troubleshooting logic for poor analytical results.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Derivatization using MSTFA with Catalyst

This protocol is optimized for achieving complete derivatization of this compound.

  • Preparation: Ensure the dried sample extract is completely free of water. All glassware should be oven-dried and cooled in a desiccator.

  • Reagent Addition: To the dried extract in a 2 mL autosampler vial, add 50 µL of MSTFA + 1% TMCS (or a pre-mixed solution of MSTFA/NH₄I/ethanethiol).

  • Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

  • Mixing: Vortex the vial for 10-15 seconds to ensure the extract is fully dissolved in the reagent.

  • Incubation: Place the vial in a heating block or GC oven set to 70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. If high concentration is expected, dilution with a dry solvent like hexane or ethyl acetate may be necessary.

Comparative Data

Table 1: Comparison of Common Silylating Agents for Steroid Analysis

Reagent MixtureSilylating StrengthTypical ConditionsKey AdvantagesPotential Issues
BSTFA + 1% TMCS Very Strong60°C, 30-60 min[6]Robust, widely used, effective for many steroids.TMCS is moisture-sensitive and corrosive.[4]
MSTFA Strong60-80°C, 30-60 minBy-products are highly volatile, reducing chromatographic interference.[1]May not be strong enough for some hindered hydroxyl groups without a catalyst.
MSTFA / NH₄I / Ethanethiol Most Powerful37-80°C, 15-60 min[2][7]Highest reactivity, excellent for forming stable TMS-enol ethers.[5] Often provides the best sensitivity for AAS.[2]Can lead to formation of ethyl thio-adducts in some matrices, which may complicate spectra.[3][5]

Table 2: Predicted GC-MS Data for this compound-di-TMS Derivative

This compound (C₁₈H₂₈O₂, MW = 276.4 g/mol ) -> this compound-di-TMS (C₂₄H₄₄O₂Si₂, MW = 420.7 g/mol )

ParameterPredicted Value/Ion (m/z)Description
Molecular Ion (M⁺) 420The intact, derivatized molecule. Its presence confirms the formation of the di-TMS derivative.
Key Fragment 1 405[M-15]⁺: Loss of a methyl group (-CH₃) from one of the TMS groups. This is a very common and characteristic fragmentation for TMS derivatives.[9]
Key Fragment 2 330[M-90]⁺: Loss of trimethylsilanol (TMSOH). A common fragmentation pathway for silylated steroids.
Key Fragment 3 129A fragment ion indicative of a TMS-derivatized hydroxyl function on the steroid D-ring.
Quantification Ion 420 or 405The molecular ion (m/z 420) or the M-15 fragment (m/z 405) are typically the most abundant and specific ions suitable for Selected Ion Monitoring (SIM) for sensitive quantification.

References

Troubleshooting Bolandiol dose-response variability in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Bolandiol dose-response variability in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our dose-response curves for this compound between experiments. What are the potential causes?

A1: Variability in dose-response curves for this compound can arise from several factors, often related to its complex pharmacology and assay conditions. Key potential causes include:

  • Compound Stability and Solubility: this compound, like many steroid hormones, may have limited stability and solubility in aqueous cell culture media. Degradation or precipitation of the compound over the course of the experiment will lead to inconsistent effective concentrations.

  • Cell Line Specific Effects: The cellular response to this compound is dependent on the expression levels of Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptors (ERα and ERβ), as this compound can interact with all of these.[1][2][3] Different cell lines will have varying receptor profiles, leading to different dose-response relationships.

  • Metabolism of this compound: Cells can metabolize this compound into other active or inactive steroids.[1][4] The rate and products of metabolism can vary between cell lines and even with cell passage number, introducing variability.

  • Influence of Serum: The presence of hormones and binding proteins in fetal bovine serum (FBS) can interfere with the assay. It is crucial to use charcoal-stripped FBS to remove endogenous steroids.[5][6][7][8]

  • General Assay Variability: Inconsistent cell seeding density, cell passage number, solvent (e.g., DMSO) concentration, and incubation times can all contribute to experimental variability.[9][10]

Q2: What is the expected potency of this compound in cell-based assays?

A2: this compound is a relatively weak agonist compared to other androgens like testosterone and dihydrotestosterone (DHT). In transactivation assays, this compound was found to be only 4–9% as potent as testosterone, DHT, and 19-nortestosterone via the androgen receptor.[1][2][3] Its potency is even lower for the progesterone receptor (about 1% as potent as progesterone) and estrogen receptors (1-3% as potent as estradiol).[1][2][3] Specific EC50 values are not widely reported across a range of cell lines and should be empirically determined for your specific experimental system.

Q3: How does this compound's activity on multiple receptors affect experimental design and interpretation?

A3: this compound's ability to bind to AR, PR, and ERs means that the observed cellular response will be a composite of its effects through these different signaling pathways.[1][4] This can lead to complex, sometimes biphasic, dose-response curves.[1][4] When designing experiments, it is important to:

  • Characterize the Receptor Profile of Your Cell Line: Understand which receptors (AR, PR, ERα, ERβ) are expressed in your chosen cell model.

  • Use Receptor-Specific Antagonists: To dissect the contribution of each receptor to the overall response, consider using specific antagonists for AR (e.g., bicalutamide), PR (e.g., mifepristone), and ER (e.g., fulvestrant/ICI 182,780).[1][4]

  • Select Appropriate Cell Lines: Choose cell lines that are well-characterized for their steroid hormone receptor expression and response. For example, LNCaP cells are androgen-sensitive prostate cancer cells, while MCF-7 cells are estrogen-responsive breast cancer cells.[3][11][12][13] PC-3 prostate cancer cells are androgen-insensitive and can serve as a negative control for AR-mediated effects.[1][14][15][16]

Q4: How should I prepare and handle this compound for in vitro experiments?

A4: Proper handling of this compound is critical for reproducible results.

  • Solvent Selection: this compound is sparingly soluble in water. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[17][18][19]

  • Stock Solution Preparation and Storage: Prepare a concentrated stock solution (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final solvent concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.1% for DMSO).

Troubleshooting Guides

Issue 1: Inconsistent EC50/IC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Cell confluence can affect the cellular response to steroids.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions. Consider performing a stability study of this compound in your specific culture medium over the time course of your experiment.
Variability in Charcoal-Stripped Serum Test different lots of charcoal-stripped FBS, as the efficiency of steroid removal can vary.[5][8] Qualify a single large batch of serum for a series of experiments.
Incubation Time Keep the incubation time with this compound consistent across all experiments.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity.
Compound Precipitation Visually inspect the prepared dilutions for any signs of precipitation. If observed, gentle warming or sonication may help. It may be necessary to use a lower concentration range or a different solvent for the initial stock.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of both cells and compound dilutions.
Issue 3: No Dose-Response or a Biphasic/Unusual Curve
Potential Cause Troubleshooting Steps
Inappropriate Cell Line Confirm that your cell line expresses the target receptors (AR, PR, ERs) at functional levels.
Compound Inactivity Verify the identity and purity of your this compound compound.
Multi-Receptor Activation The observed curve may be the net effect of activation of multiple receptors with different potencies. Use receptor-specific antagonists to dissect the individual contributions. A biphasic response has been observed for this compound's effect on an estrogen-responsive reporter.[1][4]
Cellular Metabolism The cells may be rapidly metabolizing this compound. Consider using a cell line with lower metabolic activity or inhibitors of relevant metabolic enzymes if known.
Off-Target Effects At high concentrations, this compound may have off-target effects unrelated to the classical steroid hormone receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's in vitro activity from the literature. Note that absolute EC50/IC50 values are not always reported, and relative potencies are often provided.

Table 1: Relative Binding Affinity (RBA) and Potency of this compound in Transactivation Assays [1][2]

ReceptorRelative Binding Affinity (%)*Relative Potency (%)**
Androgen Receptor (AR)2-64-9
Progesterone Receptor (PR)2-61
Estrogen Receptor α (ERα)2-63
Estrogen Receptor β (ERβ)2-61

*Relative to the standard for each receptor assay (e.g., R1881 for AR, progesterone for PR, E2 for ER). **Relative to the potency of a standard agonist (e.g., Testosterone/DHT for AR, progesterone for PR, E2 for ER).

Table 2: Reported EC50 Values for this compound in Transactivation Assays [4]

Cell LineReceptor(s)Reporter ConstructReported EC50 (M)
HEK-293ERαpGL3-ERE-LUC~3 x 10⁻⁹
HEK-293ERβpGL3-ERE-LUC~2 x 10⁻⁸
T47DcoEndogenous ER3XERE-LUCBiphasic, max at ~10⁻⁷

Table 3: Reported IC50 Values for a Structurally Similar Compound, Bonediol, in Cell Growth Assays [1]

Cell LineDescriptionIC50 (µM) after 48h
HEK-293Human Embryonic Kidney> 50
LNCaPAndrogen-Sensitive Prostate Cancer12.5
PC-3Androgen-Insensitive Prostate Cancer25
PC-3MMetastatic Prostate Cancer20

Note: It is important to confirm if "bonediol" in this context is identical to this compound (estr-4-ene-3β,17β-diol).

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol is a general guideline for assessing the AR agonist activity of this compound using a luciferase reporter assay.

Materials:

  • AR-responsive cell line (e.g., 22RV1, or a transiently transfected cell line like CV-1 or HEK-293 with an AR expression vector and an ARE-luciferase reporter vector).

  • Cell culture medium (e.g., RPMI-1640 or DMEM), phenol-red free.

  • Charcoal-stripped Fetal Bovine Serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Dihydrotestosterone, DHT).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture cells in phenol-red free medium supplemented with 10% charcoal-stripped FBS.

    • Seed cells into a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 10,000 - 20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound and DHT in phenol-red free medium with a reduced concentration of charcoal-stripped FBS (e.g., 1-5%).

    • The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Carefully remove the medium from the cells and replace it with the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the log of the compound concentration and fit a non-linear regression curve (e.g., log(agonist) vs. response) to determine the EC50 value.

Protocol 2: Cell Proliferation/Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on cell proliferation using an MTT assay.

Materials:

  • Cell line of interest (e.g., LNCaP, MCF-7, PC-3).

  • Complete cell culture medium.

  • Charcoal-stripped FBS (if studying hormone-dependent effects).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000 - 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Include a vehicle control.

    • Replace the medium in the wells with the compound dilutions.

  • Incubation:

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Visualizations

Bolandiol_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds (weakly) PR Progesterone Receptor (PR) This compound->PR Binds (weakly) ER Estrogen Receptor (ERα/β) This compound->ER Binds (weakly) ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Nucleus Nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription PRE->Gene_Transcription ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Transcription->Cellular_Response

Caption: this compound's multiple signaling pathways.

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve for this compound Check_Compound 1. Verify Compound Integrity - Solubility in media? - Fresh dilutions used? - Correct stock concentration? Start->Check_Compound Check_Cells 2. Assess Cell Health & Consistency - Consistent passage number? - Consistent seeding density? - Mycoplasma contamination? Check_Compound->Check_Cells If compound is OK Solution_Compound Optimize compound preparation and handling protocol. Check_Compound->Solution_Compound If issues found Check_Assay 3. Review Assay Conditions - Using charcoal-stripped serum? - Consistent incubation times? - Final solvent concentration ≤ 0.1%? Check_Cells->Check_Assay If cells are consistent Solution_Cells Standardize cell culture practices. Check_Cells->Solution_Cells If issues found Analyze_Pharmacology 4. Consider this compound's Pharmacology - Cell line receptor profile known? - Potential for metabolism? - Considering multi-receptor activity? Check_Assay->Analyze_Pharmacology If assay conditions are optimal Solution_Assay Optimize assay parameters. Check_Assay->Solution_Assay If issues found Solution_Pharmacology Use receptor antagonists to dissect pathways or choose a different cell line. Analyze_Pharmacology->Solution_Pharmacology If complexity is the issue End Consistent Dose-Response Analyze_Pharmacology->End If pharmacology is understood Solution_Compound->Check_Compound Re-evaluate Solution_Cells->Check_Cells Re-evaluate Solution_Assay->Check_Assay Re-evaluate Solution_Pharmacology->Analyze_Pharmacology Re-evaluate

Caption: Troubleshooting workflow for dose-response variability.

References

Minimizing cross-reactivity in Bolandiol receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-reactivity and addressing common issues encountered during Bolandiol receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it bind to?

A1: this compound (also known as 19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid.[1] It is known to bind to the Androgen Receptor (AR), but it also exhibits cross-reactivity with Progesterone Receptors (PR) and Estrogen Receptors (ER), albeit with lower affinity.[2][3]

Q2: What causes the cross-reactivity of this compound with other steroid receptors?

A2: The cross-reactivity of this compound is due to structural similarities with other steroid hormones. This allows it to bind to the ligand-binding domains of multiple nuclear receptors, including the androgen, progesterone, and estrogen receptors.[2]

Q3: How significant is the binding of this compound to Progesterone and Estrogen Receptors?

A3: this compound binds with a significantly lower affinity to PR and ER compared to their native ligands. Studies have shown that this compound's potency is about 1% of progesterone for PR and 1-3% of estradiol for ERα and ERβ, respectively.[3][4][5]

Q4: Can metabolites of this compound interfere with binding assays?

A4: Yes, this compound can be a metabolic precursor to nandrolone.[1] It is important to consider the potential for metabolic conversion in your experimental system, as metabolites may have different binding affinities and specificities, which could confound results.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound receptor binding assays.

Issue 1: High Non-Specific Binding

Symptoms:

  • High signal in the presence of a saturating concentration of unlabeled ligand.

  • Low specific binding signal (Total Binding - Non-Specific Binding).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobic interactions of the ligand with assay components. Include a non-ionic detergent (e.g., 0.01% Triton X-100) or a protein carrier like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer to reduce non-specific adherence to tubes and filters.
Radioligand degradation. Ensure the radioligand is stored correctly and has not undergone significant degradation. Use fresh aliquots for each experiment.
Inadequate washing steps. Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Use ice-cold wash buffer.
High concentration of receptor protein. Reduce the amount of receptor protein in the assay. This can decrease non-specific binding to other cellular components present in the preparation.
Filter binding. If using a filtration assay, pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce ligand binding to the filter itself.
Issue 2: Low or No Specific Binding

Symptoms:

  • Signal in total binding wells is not significantly higher than non-specific binding wells.

  • Inability to generate a saturation curve.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive receptor preparation. Ensure that the receptor source (e.g., cell lysate, purified protein) has been prepared and stored correctly to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Incorrect buffer composition. Verify the pH and ionic strength of the assay buffer. The inclusion of protease inhibitors and stabilizing agents like glycerol may be necessary.
Insufficient incubation time. The binding reaction may not have reached equilibrium. Increase the incubation time and confirm equilibrium by performing a time-course experiment.
Low receptor concentration. Increase the concentration of the receptor preparation in the assay.
Degraded radioligand. Use a fresh stock of radioligand with high purity and specific activity.
Issue 3: Poor Reproducibility Between Experiments

Symptoms:

  • High variability in IC50 or Kd values across replicate experiments.

  • Inconsistent signal-to-noise ratios.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent reagent preparation. Prepare fresh buffers and dilutions of ligands and receptors for each experiment. Use calibrated pipettes and consistent techniques.
Variability in cell culture or tissue preparation. Use cells from a consistent passage number and ensure they are in a similar growth phase. For tissue preparations, use a standardized dissection and homogenization protocol.
Temperature fluctuations. Maintain a consistent temperature during incubation and washing steps.
Assay drift during plate reading. Read plates in a consistent order and timeframe.

Quantitative Data Summary

The following tables summarize the relative binding affinity (RBA) and functional potency of this compound for various steroid receptors.

Table 1: Relative Binding Affinity (RBA) of this compound and Other Steroids

CompoundAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR) RBA (%)Estrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)
This compound 2-6~2~6~3
Testosterone 100No BindingNo BindingNo Binding
DHT >100No BindingNo BindingNo Binding
19-Nortestosterone High~10No BindingNo Binding
Progesterone -100--
Estradiol --100100

Data compiled from literature.[2] RBA values are relative to the standard for each receptor (Testosterone for AR, Progesterone for PR, Estradiol for ER).

Table 2: Functional Potency of this compound in Transcription Assays

Receptor PathwayThis compound Potency (relative to standard)
Androgen Receptor (AR) 4-9% (compared to T, DHT, and 19-NT)
Progesterone Receptor (PR) 1% (compared to progesterone)
Estrogen Receptor α (ERα) 3% (compared to Estradiol)
Estrogen Receptor β (ERβ) 1% (compared to Estradiol)

Data represents the potency of this compound to stimulate transcriptional activity mediated by each receptor.[2][3][5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor

This protocol is designed to determine the ability of a test compound, such as this compound, to compete with a known high-affinity radiolabeled androgen for binding to the AR.

Materials:

  • AR Source: Rat prostate cytosol or cells expressing recombinant AR.

  • Radioligand: [³H]-Mibolerone or [³H]-R1881.

  • Unlabeled Ligand: Mibolerone or R1881.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, sodium molybdate, and DTT.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound (this compound) and the unlabeled ligand in the assay buffer. Prepare the radioligand at a concentration at or below its Kd.

  • Assay Setup:

    • Total Binding: Add assay buffer, radioligand, and AR preparation to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a saturating concentration of unlabeled ligand, and AR preparation.

    • Test Compound: Add assay buffer, radioligand, AR preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

Protocol 2: Scintillation Proximity Assay (SPA) for Receptor Binding

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.

Materials:

  • Receptor-coated SPA beads: (e.g., Wheat Germ Agglutinin (WGA) SPA beads for membrane preparations).

  • Radioligand: Tritiated ligand (e.g., [³H]-DHT).

  • Test Compound: this compound.

  • Assay Buffer.

  • 96-well or 384-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare dilutions of the test compound and radioligand in the assay buffer.

  • Assay Setup: To each well of the microplate, add the receptor-coated SPA beads, radioligand, and either assay buffer (for total binding), excess unlabeled ligand (for NSB), or the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (determined empirically).

  • Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter.

  • Data Analysis: Analyze the data similarly to the competitive radioligand binding assay to determine the IC50 of this compound.

Visualizations

Signaling Pathways

Bolandiol_Signaling_Pathways cluster_AR Androgen Receptor Pathway cluster_PR Progesterone Receptor Pathway cluster_ER Estrogen Receptor Pathway Bolandiol_AR This compound AR Androgen Receptor (AR) Bolandiol_AR->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerizes HSP_AR HSP Complex HSP_AR->AR Dissociates ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds DNA Gene_Transcription_AR Gene Transcription ARE->Gene_Transcription_AR Activates Bolandiol_PR This compound PR Progesterone Receptor (PR) Bolandiol_PR->PR Binds (low affinity) PR_Dimer PR Dimer PR->PR_Dimer Dimerizes HSP_PR HSP Complex HSP_PR->PR Dissociates PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds DNA Gene_Transcription_PR Gene Transcription PRE->Gene_Transcription_PR Activates Bolandiol_ER This compound ER Estrogen Receptor (ER) Bolandiol_ER->ER Binds (low affinity) ER_Dimer ER Dimer ER->ER_Dimer Dimerizes HSP_ER HSP Complex HSP_ER->ER Dissociates ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds DNA Gene_Transcription_ER Gene Transcription ERE->Gene_Transcription_ER Activates

Caption: this compound's interaction with steroid hormone signaling pathways.

Experimental Workflow

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Radioligand, Unlabeled Ligand, Test Compound, Receptor) start->prepare_reagents setup_assay Set Up Assay Plate (Total, NSB, Test Compound wells) prepare_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation washing Wash Filters separation->washing detection Measure Radioactivity (Scintillation Counting) washing->detection analysis Data Analysis (Calculate Specific Binding, Determine IC50) detection->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic

Troubleshooting_High_Nonspecific_Binding start High Non-Specific Binding Detected check_buffer Check Assay Buffer Add BSA or Detergent? start->check_buffer optimize_wash Optimize Wash Steps Increase wash volume/number? check_buffer->optimize_wash If problem persists check_receptor Check Receptor Concentration Decrease concentration? optimize_wash->check_receptor If problem persists check_ligand Check Radioligand Quality Use fresh aliquot? check_receptor->check_ligand If problem persists result Re-run Assay check_ligand->result

Caption: Troubleshooting logic for high non-specific binding.

References

Addressing Bolandiol degradation during sample storage and extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the degradation of Bolandiol during sample storage and extraction. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolites?

A1: this compound (19-nor-4-androstenediol) is a synthetic anabolic-androgenic steroid. A primary metabolic pathway for this compound is its conversion to 19-nortestosterone (nandrolone)[1][2][3]. In biological samples, this compound and its metabolites can exist in a free form or as glucuronide and sulfate conjugates.

Q2: What are the main factors that can cause this compound degradation in my samples?

A2: The stability of this compound, like other steroids, in biological matrices is influenced by several factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Non-neutral pH can lead to chemical degradation.

  • Enzymatic Activity: Endogenous enzymes in biological samples can metabolize this compound.

  • Light Exposure: Some steroids are sensitive to light.

  • Oxidation: Exposure to air can lead to oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples may impact the stability of this compound[1].

Q3: How should I store my biological samples to minimize this compound degradation?

A3: For optimal stability, it is recommended to store biological samples (plasma, serum, urine) at -20°C or lower if they are not being analyzed immediately. Storage at 4°C is suitable for short periods (up to 4 days), while room temperature storage should be avoided for more than a few hours. For long-term storage (months to years), -80°C is preferable. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo[1].

Q4: I am analyzing urine samples. Do I need to perform a hydrolysis step?

A4: Yes, in urine, this compound and its metabolites are often present as glucuronide or sulfate conjugates. To accurately quantify the total amount of this compound and its metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free steroid for extraction and analysis.

Q5: What are the most common extraction techniques for this compound?

A5: The most common and effective techniques for extracting this compound from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods depends on the sample matrix, the required level of cleanliness of the extract, and the available equipment.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure the pH of the urine sample is adjusted to the optimal range for the β-glucuronidase enzyme (typically pH 5-6.5). Verify the activity of the enzyme and consider increasing the incubation time or temperature as per the manufacturer's recommendations.
Inefficient Extraction For LLE: Ensure the solvent polarity is appropriate for this compound. Check the pH of the aqueous phase to ensure this compound is in a neutral form for efficient partitioning into the organic solvent. Perform multiple extractions for better recovery.
For SPE: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Check that the elution solvent is strong enough to desorb this compound from the sorbent. Optimize the wash steps to avoid premature elution of the analyte.
Degradation During Evaporation If using a nitrogen evaporator, avoid excessively high temperatures which can lead to degradation.
Adsorption to Labware Use silanized glassware to prevent adsorption of the steroid to glass surfaces.
Poor Peak Shape in Chromatography (Peak Tailing)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column The hydroxyl groups on this compound can interact with active sites on the silica-based column packing. Use a column with end-capping or a different stationary phase. Adding a small amount of a competitive agent like triethylamine to the mobile phase can also help.
Column Overload If the peak is fronting, it may be due to column overload. Dilute the sample or inject a smaller volume.
Contamination of Guard or Analytical Column Backflush the guard column or replace it. If the problem persists, try cleaning or replacing the analytical column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the column and analyte to ensure consistent ionization state.
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume.

Quantitative Data Summary

While specific stability data for this compound is limited in the literature, the following tables provide representative stability data for similar androgenic steroids, which can be used as a guideline for handling samples containing this compound. It is strongly recommended to perform your own stability studies for this compound in your specific sample matrix and storage conditions.

Table 1: General Stability of Androgenic Steroids in Plasma/Serum

Storage TemperatureDurationAnalyteMatrixPercent ChangeReference
22°C (Room Temp)4 daysAndrostenedionePlasma-10.9%[4]
4°C4 daysAndrostenedionePlasma< -10%[4]
-28°C4 daysAndrostenedionePlasma< -10%[4]
22°C (Room Temp)4 daysTestosteroneWhole Blood-14.5%[4]
-25°C3-4 yearsTestosteronePlasma-6 to -9%[5]

Table 2: Effect of Freeze-Thaw Cycles on Steroid Hormones in Plasma/Serum

AnalyteNumber of Freeze-Thaw CyclesMatrixObservationReference
Various HormonesUp to 4Plasma/SerumNo significant effect on most hormones[1][6]
Testosterone10PlasmaNo significant change[1]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Urine
  • To 2 mL of urine, add 1 mL of acetate buffer (0.2 M, pH 5.2).

  • Add 50 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 55°C for 2 hours.

  • Allow the sample to cool to room temperature before proceeding to extraction.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
  • To the hydrolyzed urine sample, add 5 mL of a mixture of n-pentane and diethyl ether (1:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 1-4) with another 5 mL of the extraction solvent.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: To 1 mL of plasma/serum, add an internal standard. Load the sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute this compound with 3 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Bolandiol_Degradation_Pathway This compound This compound Nandrolone 19-Nortestosterone (Nandrolone) This compound->Nandrolone 3β-HSD Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation Sulfate This compound Sulfate This compound->Sulfate Sulfation Norandrostenedione 19-Norandrostenedione Nandrolone->Norandrostenedione Oxidation

Caption: Potential metabolic and degradation pathways of this compound.

Sample_Handling_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Serum, Urine) Storage Storage (-20°C or -80°C) SampleCollection->Storage Thawing Thawing Storage->Thawing Hydrolysis Enzymatic Hydrolysis (for Urine) Thawing->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis

Caption: Recommended workflow for this compound sample handling and analysis.

Troubleshooting_Tree Start Low this compound Recovery CheckHydrolysis Check Hydrolysis Efficiency? Start->CheckHydrolysis CheckExtraction Check Extraction Protocol? CheckHydrolysis->CheckExtraction Yes OptimizeHydrolysis Optimize Enzyme Conc., Time, Temp, pH CheckHydrolysis->OptimizeHydrolysis No CheckInstrument Check Instrument Performance? CheckExtraction->CheckInstrument Yes OptimizeExtraction Optimize Solvent/Sorbent, pH, Wash/Elution CheckExtraction->OptimizeExtraction No CalibrateInstrument Calibrate Instrument, Check for Contamination CheckInstrument->CalibrateInstrument No Final Re-analyze Sample CheckInstrument->Final Yes OptimizeHydrolysis->Final OptimizeExtraction->Final CalibrateInstrument->Final

Caption: A decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Prevention of Bolandiol Oxidation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of Bolandiol during chemical synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Troubleshooting Guides

Issue: I am observing significant oxidation of this compound to its corresponding ketone (19-nortestosterone or nandrolone) during my reaction. How can I prevent this?

The primary cause of this compound oxidation is the presence of oxidizing agents or conditions that promote the oxidation of its secondary hydroxyl groups at the 3β and 17β positions. To prevent this, the most effective strategy is to protect these hydroxyl groups before carrying out reactions with oxidative potential.

Recommended Action: Protect the Hydroxyl Groups

The use of protecting groups is a standard and effective method to prevent the oxidation of alcohols during synthesis. The choice of protecting group will depend on the specific reaction conditions you plan to use subsequently.

Issue: Which protecting group should I choose for this compound?

The selection of a suitable protecting group depends on several factors, including the stability of the group to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) without affecting the rest of the molecule. For this compound, silyl ethers are a common and effective choice.

Silyl Ethers:

Silyl ethers are widely used to protect alcohols due to their ease of formation, stability under many reaction conditions, and selective removal.[1]

  • Common Silyl Ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and tert-Butyldiphenylsilyl (TBDPS).

  • Stability: The stability of silyl ethers varies, with bulkier groups like TBDMS and TBDPS offering greater stability compared to TMS.[1] This allows for orthogonal protection strategies if you need to deprotect the two hydroxyl groups at different stages.

  • Application: You can selectively protect one hydroxyl group over the other by taking advantage of steric hindrance. The 17β-hydroxyl group is generally less sterically hindered than the 3β-hydroxyl group in the steroid nucleus, allowing for selective protection with a bulky silylating agent.

Acetal Protecting Groups:

For diols, cyclic acetals can be a good option, although this compound's hydroxyl groups are not vicinal, making the formation of a simple cyclic acetal with a single reagent less straightforward. However, protecting both hydroxyls as individual acetal-type ethers (e.g., methoxymethyl (MOM) ether) is a viable strategy.

Frequently Asked Questions (FAQs)

Q1: How do I selectively protect only one of the hydroxyl groups in this compound?

Selective protection can be achieved by exploiting the different steric environments of the 3β and 17β hydroxyl groups.

  • For selective protection of the less hindered 17β-hydroxyl group: Use a bulky silylating reagent like TBDMS-Cl or TBDPS-Cl in a stoichiometric amount. The reagent will preferentially react with the more accessible 17β-OH.

  • For protection of both hydroxyl groups: Use a less bulky and more reactive silylating agent like TMS-Cl or TES-Cl in excess.

Q2: What are the general conditions for protecting the hydroxyl groups of this compound with TBDMS?

A common procedure involves reacting this compound with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).[2]

Q3: How do I remove the silyl protecting groups after my reaction is complete?

Silyl ethers are typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[3] The cleavage conditions are generally mild and should not affect the rest of the this compound molecule. The rate of cleavage depends on the steric bulk of the silyl group, allowing for selective deprotection if different silyl ethers are used.[1]

Q4: Can I use other protecting groups besides silyl ethers?

Yes, other protecting groups for alcohols can be used, such as:

  • Benzyl ethers (Bn): Formed using benzyl bromide (BnBr) and a strong base. They are stable to a wide range of conditions but are typically removed by hydrogenolysis, which might affect other functional groups like double bonds.

  • Methoxymethyl (MOM) ethers: Formed using MOM-Cl and a base. They are stable to many non-acidic reagents and are removed under acidic conditions.

The choice will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule and subsequent reaction steps.

Q5: My reaction conditions are oxidative. What specific oxidizing agents should I be cautious of?

Common oxidizing agents used in organic synthesis that can oxidize the hydroxyl groups of this compound include:

  • Chromium-based reagents (e.g., Jones reagent, PCC, PDC)

  • Manganese-based reagents (e.g., KMnO4)

  • Swern oxidation and related methods (using DMSO and an activating agent)

  • Dess-Martin periodinane

If your synthesis requires the use of such reagents, protecting the hydroxyl groups of this compound is essential.

Data Presentation

The following table summarizes typical protecting groups for hydroxyls and their common protection and deprotection conditions, with generally high yields reported in the literature for similar steroid systems.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection Reagent & ConditionsTypical Yield (%)
TBDMS TBDMS-Cl, Imidazole, DMF, rt>90TBAF, THF, rt>90
TES TES-Cl, Pyridine, CH₂Cl₂, 0 °C to rt>95HF-Pyridine, THF, 0 °C>90
Benzyl (Bn) BnBr, NaH, THF, 0 °C to rt>85H₂, Pd/C, MeOH, rt>90
MOM MOM-Cl, DIPEA, CH₂Cl₂, rt>90HCl, MeOH, rt>85

Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of this compound Hydroxyl Groups as TBDMS Ethers

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add imidazole (2.5 equivalents per hydroxyl group to be protected). To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents per hydroxyl group) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of TBDMS Ethers from Protected this compound

  • Preparation: Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous THF in a flask under an inert atmosphere.

  • Addition of Reagent: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents per TBDMS group) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Mandatory Visualization

Bolandiol_Oxidation_Pathway cluster_legend Legend This compound This compound (3β, 17β-diol) Nandrolone Nandrolone (17β-hydroxy-3-keto) This compound->Nandrolone [O] at 3β-OH (e.g., 3β-HSD) Ketone_Diol 3β-hydroxy-17-keto (Intermediate) This compound->Ketone_Diol [O] at 17β-OH Starting_Material Starting Material Oxidized_Product Oxidized Product

Caption: this compound oxidation pathways.

Protection_Strategy_Workflow cluster_synthesis Synthetic Workflow cluster_reagents Key Reagents This compound This compound Protected_this compound Protected this compound (e.g., bis-TBDMS ether) This compound->Protected_this compound Protection (e.g., TBDMS-Cl, Imidazole) Desired_Product_Protected Desired Product (Protected) Protected_this compound->Desired_Product_Protected Reaction (e.g., with oxidizing agent) Desired_Product_Deprotected Final Product (Deprotected) Desired_Product_Protected->Desired_Product_Deprotected Deprotection (e.g., TBAF) Deprotecting_Agent Deprotecting Agent Protecting_Agent Protecting Agent

Caption: Workflow for preventing oxidation using protecting groups.

Caption: Troubleshooting logic for this compound oxidation.

References

Technical Support Center: Bolandiol Synthesis via Birch Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bolandiol (also known as 19-norandrostenediol) via the Birch reduction of an appropriate aromatic steroid precursor, such as an estrone derivative.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Birch reduction and why is it used for this compound synthesis?

The Birch reduction is a powerful method in organic chemistry for converting aromatic rings into 1,4-cyclohexadienes.[3][4] It employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (typically an alcohol).[3][5] This reaction is particularly useful in steroid synthesis because, unlike catalytic hydrogenation, it partially reduces the aromatic A-ring of a precursor like an estrone methyl ether without reducing it completely to a cyclohexane, providing the necessary diene intermediate for this compound synthesis.[2][3]

Q2: Which alkali metal is better for this reaction, Lithium or Sodium?

While both sodium and lithium can be used, lithium often provides better yields and is less prone to catalysis by iron impurities that can be present in commercial liquid ammonia.[2][3] Iron salts can catalyze the reaction between sodium and the alcohol proton source, consuming the reagents and reducing efficiency.[2]

Q3: My reaction failed or gave a very low yield. What are the most common reasons?

Low yield or reaction failure in a Birch reduction is often traced back to several key factors:

  • Wet Reagents/Glassware: The solvated electrons are extremely sensitive to moisture. Any water in the ammonia, solvent, or on the glassware will consume the alkali metal and quench the reaction. It is crucial to use freshly distilled, dry ammonia and thoroughly flame-dried glassware under an inert atmosphere.[6]

  • Impure Ammonia: Commercial ammonia can contain iron impurities which catalyze side reactions.[2] Distilling ammonia from a small amount of sodium before use can mitigate this.[6]

  • Poor Solubility: The steroid starting material may have poor solubility in liquid ammonia. Using a co-solvent like tetrahydrofuran (THF) or diethyl ether is often necessary to ensure the substrate is fully dissolved.[7]

  • Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome. Generally, the steroid and alcohol are dissolved in the co-solvent and liquid ammonia before the alkali metal is added in small portions.[8]

Q4: The reaction solution turned into a thick, dark blue slurry that is difficult to stir. What should I do?

This is a common issue, especially with sodium, where the metal does not fully dissolve or reacts to form insoluble byproducts.[9]

  • Improve Agitation: Ensure vigorous mechanical stirring.

  • Use Lithium: Lithium is generally more soluble in liquid ammonia than sodium.

  • Add Metal in Portions: Add the alkali metal in small, freshly cut pieces to facilitate dissolution and maintain a homogenous blue solution.[9]

  • Sufficient Solvent: Ensure enough liquid ammonia and co-solvent are used to maintain a fluid reaction mixture.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive reagents (moisture contamination).[6]2. Insufficient amount of alkali metal or proton source.3. Reaction temperature is too high, causing ammonia to evaporate.1. Flame-dry all glassware. Use freshly distilled ammonia and anhydrous co-solvents.2. Recalculate stoichiometry. Use a slight excess of alkali metal and alcohol.3. Maintain the reaction at -78 °C (dry ice/acetone bath) to minimize ammonia loss.[5][8]
Formation of Phenolic Byproducts (Dealkylation) The ether protecting group on the aromatic ring (e.g., a methoxy group) was cleaved.1. Add the alcohol proton source before adding the alkali metal. The presence of the alcohol can sometimes suppress dealkylation.2. Use a milder proton source, such as tert-butanol, instead of ethanol or methanol.[5]3. Adding amine additives like propylamine or ethylenediamine can minimize dealkylation.[10]
Over-reduction of the Diene Product The intermediate 1,4-diene isomerized to a more stable conjugated diene, which was then further reduced.1. Use a proton source that can quickly protonate the radical anion intermediate, preventing isomerization. Ethanol is often effective.2. Ensure the reaction is quenched promptly once the starting material is consumed (monitored by TLC if possible).
Violent or Uncontrollable Quenching Adding the quenching agent (e.g., solid ammonium chloride) too quickly to a large excess of unreacted alkali metal.[9]1. First, quench the excess alkali metal by adding a proton-donating solvent like isopropanol or ethanol dropwise until the blue color disappears.2. After the blue color is gone, cautiously add a saturated aqueous solution of ammonium chloride to hydrolyze the remaining intermediates.
Inconsistent Results / Poor Reproducibility Subtle variations in reagent quality, moisture levels, or reaction setup.[6][9]1. Standardize the entire procedure. Always use freshly distilled solvents and clean, freshly cut alkali metals.2. Ensure the reaction is always run under a positive pressure of an inert gas (e.g., argon or nitrogen).3. Monitor the reaction progress consistently. The disappearance of the blue color indicates the consumption of the alkali metal.

Experimental Workflow & Protocol

The following diagram and protocol outline a general procedure for the Birch reduction of an estrone methyl ether derivative to a this compound precursor.

Birch_Reduction_Workflow General Workflow for this compound Synthesis via Birch Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. System Setup - Flame-dry glassware - Assemble under Argon Reagents 2. Reagent Prep - Dissolve steroid & alcohol in dry THF Ammonia 3. Condense NH₃ - Cool flask to -78°C - Condense dry ammonia gas Reagents->Ammonia Reduction 4. Birch Reduction - Add Li/Na in portions - Maintain blue color Ammonia->Reduction Quench 5. Quench Reaction - Add isopropanol until colorless - Add aq. NH₄Cl Reduction->Quench Workup 6. Extraction - Evaporate NH₃ - Extract with ether/EtOAc Quench->Workup Purify 7. Purification - Column chromatography - Recrystallization Workup->Purify Product Final Product (this compound Precursor) Purify->Product

Caption: Workflow for the synthesis of a this compound precursor.

Detailed Protocol: Birch Reduction of Estrone Methyl Ether

Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed by qualified personnel in a well-ventilated fume hood.

1. Preparation:

  • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Flame-dry the entire apparatus under a stream of dry argon or nitrogen.

  • In a separate flask, dissolve the estrone methyl ether (1 equivalent) and dry tert-butanol (4-5 equivalents) in anhydrous THF (tetrahydrofuran).

2. Reaction Setup:

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Condense dry ammonia gas into the flask via the dry ice condenser until the desired volume is reached (typically enough to create a ~0.1 M solution of the steroid).

3. Reduction:

  • Transfer the solution of the steroid and alcohol from the separate flask into the liquid ammonia solution via cannula.

  • Begin adding small, freshly cut pieces of lithium metal (2.5-3 equivalents) to the stirred solution. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.[3][5]

  • Maintain the reaction at -78 °C and continue stirring. Monitor the reaction by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.

4. Quenching and Workup:

  • Once the starting material is consumed, quench the reaction by slowly adding isopropanol dropwise until the blue color completely disappears.

  • Cautiously add a saturated aqueous solution of ammonium chloride to the colorless solution.

  • Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen.

5. Isolation and Purification:

  • To the remaining aqueous/THF slurry, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (a dihydroanisole intermediate) can then be purified by column chromatography on silica gel or by recrystallization. This intermediate requires a subsequent hydrolysis step (e.g., with oxalic acid) to yield the final diene-ol product, which is a direct precursor to this compound.

References

Selecting appropriate internal standards for Bolandiol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing appropriate internal standards (IS) for the accurate quantification of Bolandiol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for accurate this compound quantification?

An internal standard is a compound with physicochemical properties similar to the analyte (this compound) that is added in a known quantity to every sample, calibrator, and quality control. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume) and matrix effects.[1] Matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact accuracy, and a co-eluting internal standard helps to mitigate these variations, ensuring reliable quantification.[2]

Q2: What are the key characteristics of a good internal standard for this compound analysis?

An ideal internal standard for this compound should exhibit the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during extraction, derivatization (for GC-MS), and ionization.[1]

  • Co-elution: In liquid or gas chromatography, it should elute at or very near the retention time of this compound.

  • Mass Difference: It must be clearly distinguishable from this compound by the mass spectrometer.

  • Purity and Stability: The internal standard must be of high purity and stable throughout the entire analytical process.

  • Non-Endogenous: It must not be naturally present in the biological samples being analyzed.

  • Commercial Availability: It should be readily available from a reliable supplier.

Q3: What are the recommended internal standards for this compound quantification?

The selection of an internal standard depends on availability and the specific requirements of the assay. Stable isotope-labeled (SIL) standards are highly recommended for mass spectrometry-based methods. This compound (also known as 19-nor-4-androstenediol) is structurally a 19-nor steroid and a diol derivative of nandrolone.[3][4][5] Therefore, the best choices are deuterated versions of this compound itself or its close structural relatives.

Data Presentation: Comparison of Potential Internal Standards for this compound

Internal Standard (IS)TypeProsCons
This compound-d3 (or other deuterated version) Stable Isotope Labeled (SIL) - Analyte AnalogIdeal Choice. Co-elutes and has nearly identical extraction recovery and ionization efficiency as this compound, providing the most accurate correction for matrix effects.[6][7]May not be commercially available or could be expensive.
Nandrolone-d3 Stable Isotope Labeled (SIL) - Parent Compound AnalogExcellent Choice. this compound is a derivative of nandrolone.[5][8] This IS will have very similar chromatographic and mass spectrometric behavior.Minor differences in polarity due to the ketone vs. hydroxyl group might lead to slight variations in extraction and chromatography.
Testosterone-d3 Stable Isotope Labeled (SIL) - Structural AnalogGood Choice. Widely used as an IS for steroid panels and commercially available.[8][9] It shares the core steroid structure.Structural difference (contains a C19-methyl group, which this compound lacks) may result in slightly different chromatographic retention and ionization efficiency.
Methyltestosterone Non-Labeled Structural AnalogAcceptable Alternative. Can be used if SIL standards are unavailable.[2][10] It is structurally similar and not an endogenous compound.Does not perfectly correct for matrix effects or extraction losses as its properties are not identical to this compound. Higher risk of inaccurate quantification.

Q4: Should I use a deuterated (stable isotope-labeled) or a non-labeled internal standard?

For mass spectrometry-based quantification (LC-MS/MS or GC-MS), a stable isotope-labeled, deuterated internal standard is strongly recommended.[1] A SIL-IS has the same chemical structure as the analyte, causing it to behave identically during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in extraction efficiency and, most importantly, matrix-induced ion suppression or enhancement, which is a common challenge in complex biological samples.[2][7] Non-labeled standards are less effective at correcting for these issues and can lead to reduced accuracy and precision.[7]

Q5: My internal standard shows a poor or inconsistent signal. What are the common causes and solutions?

  • Issue: Low signal intensity or poor recovery.

    • Cause: Inefficient extraction, degradation during sample processing, or poor ionization.

    • Solution: Re-evaluate your sample preparation method (e.g., switch from liquid-liquid extraction to solid-phase extraction). Ensure the pH is optimal for extraction. For GC-MS, ensure derivatization is complete. For LC-MS, optimize mobile phase additives (e.g., formic acid, ammonium formate) to improve ionization.

  • Issue: High signal variability across samples.

    • Cause: Inconsistent addition of the IS, significant and variable matrix effects, or sample-to-sample degradation.

    • Solution: Ensure the IS is accurately pipetted into every sample at the very beginning of the workflow. Dilute samples to minimize matrix effects if possible. Check for enzymatic activity in the matrix that might degrade the IS and consider deactivating enzymes (e.g., by protein precipitation with methanol or acetonitrile).

  • Issue: Internal standard peak is not separating from interfering peaks.

    • Cause: Sub-optimal chromatographic conditions.

    • Solution: Optimize the chromatographic gradient (for LC) or temperature ramp (for GC). Consider using a column with a different chemistry or higher resolution.[10]

Experimental Protocols

Example Protocol: this compound Quantification in Human Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Materials and Reagents:

  • Analytes: this compound

  • Internal Standard: this compound-d3 (or Nandrolone-d3)

  • Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

  • Reagents: Formic Acid, Ammonium Formate

  • Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), SPE manifold, evaporator, autosampler vials.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spiking: To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol). Vortex briefly.

  • Pre-treatment: Add 400 µL of purified water to the sample and vortex.

  • SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Optimize precursor and product ions for both this compound and the chosen internal standard (e.g., this compound-d3). This requires direct infusion of individual standards.

Visualizations

Diagram 1: Decision Workflow for IS Selection A Define Analyte: This compound B Research Chemical Properties (Structure, Polarity, MW) A->B C Is a Stable Isotope Labeled (SIL) Analyte Analog Available? (e.g., this compound-d3) B->C D Select SIL Analyte Analog (Ideal Choice) C->D Yes E Is a SIL Analog of a Parent/Related Compound Available? (e.g., Nandrolone-d3) C->E No J Validate IS Performance: Recovery, Linearity, Matrix Effects D->J F Select SIL Parent Analog (Excellent Choice) E->F Yes G Consider other SIL Steroid Standards (e.g., Testosterone-d3) E->G No F->J H Select SIL Structural Analog (Good Choice) G->H Yes I Select Non-Labeled Structural Analog (e.g., Methyltestosterone) (Use with Caution) G->I No H->J I->J

Caption: Decision workflow for selecting an internal standard.

Diagram 2: Analyte-IS Relationship in Analysis cluster_analyte Analyte (this compound) cluster_is Ideal IS (this compound-d3) cluster_process Analytical Process A This compound in Sample EXT Sample Prep (Extraction) A->EXT B This compound-d3 (Spiked) B->EXT LC Chromatography (Co-elution) EXT->LC MS Ionization & Detection (Mass Difference) LC->MS RESULT Accurate Ratio (Analyte / IS) MS->RESULT

Caption: Relationship between an analyte and an ideal IS.

Diagram 3: General Experimental Workflow A 1. Sample Collection (e.g., Plasma, Urine) B 2. Add Internal Standard (e.g., this compound-d3) A->B C 3. Sample Preparation (e.g., SPE or LLE) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration) E->F G 7. Quantification (Ratio of Analyte/IS vs. Cal Curve) F->G

Caption: A typical experimental workflow for quantification.

References

Validation & Comparative

A Comparative Analysis of the Anabolic Activity of Bolandiol and Nandrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic and androgenic activities of Bolandiol (19-nortestosterone-3β,17β-diol) and its well-known metabolite, nandrolone (19-nortestosterone). The analysis is supported by experimental data from in vitro and in vivo studies to delineate the distinct pharmacological profiles of these two anabolic steroids.

Executive Summary

Nandrolone is a potent anabolic-androgenic steroid (AAS) with established efficacy. This compound, a synthetic derivative and a potential precursor to nandrolone, exhibits a more complex and tissue-selective pharmacological profile. While it is suggested that some of the anabolic effects of this compound may be attributed to its conversion to nandrolone, experimental evidence indicates that this compound possesses its own unique spectrum of activities, including lower androgenic potential compared to its anabolic effects. This guide synthesizes key experimental findings to provide a clear comparison of their receptor binding affinities, functional activities, and in vivo anabolic versus androgenic potencies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and nandrolone.

Table 1: Comparative Receptor Binding Affinity

CompoundAndrogen Receptor (AR) RBA (%)[1]Progestin Receptor (PR) RBA (%)[1]Estrogen Receptor α (ERα) RBA (%)[1]Estrogen Receptor β (ERβ) RBA (%)[1]
This compound WeakLow, but measurableWeakWeak
Nandrolone (19-NT) Stronger than this compound~10% of progesteroneNo bindingNo binding
Testosterone (T) Stronger than this compoundNo bindingNo bindingNo binding
Dihydrotestosterone (DHT) Stronger than this compoundNo bindingNo bindingNo binding

RBA: Relative Binding Affinity. Data extracted from Attardi et al., 2010.

Table 2: Comparative Functional Activity in Transactivation Assays

CompoundPotency via AR (relative to T, DHT, and 19-NT)[1]Potency via PR (relative to progesterone)[1]Potency via ERα (relative to E₂)[1]Potency via ERβ (relative to E₂)[1]
This compound 4-9%1%3%1%

Data extracted from Attardi et al., 2010.

Table 3: In Vivo Anabolic and Androgenic Potency in Immature Castrated Rats

CompoundAnabolic Effect (Levator Ani Muscle Growth)[1]Androgenic Effect (Sex Accessory Gland Growth)[1]
This compound Equipotent to TestosteroneLess potent than Testosterone
Nandrolone (19-NT) Potent anabolic effectsExhibits androgenic effects
Testosterone (T) Potent anabolic effectsPotent androgenic effects

Data extracted from Attardi et al., 2010.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Affinity Assays

The relative binding affinities (RBAs) of this compound, nandrolone (19-NT), testosterone (T), and dihydrotestosterone (DHT) for various steroid hormone receptors were determined using competitive binding assays.[1]

  • Receptors: Recombinant rat androgen receptor (AR), and recombinant human progestin receptors (PR-A, PR-B), and estrogen receptors (ERα and ERβ-1) were utilized.[1]

  • Procedure: A fixed concentration of a radiolabeled standard ligand for each receptor was incubated with the receptor in the presence of increasing concentrations of the competitor compound (this compound, nandrolone, etc.).

  • Data Analysis: The concentration of the competitor that inhibited 50% of the binding of the radiolabeled ligand (IC50) was determined. The RBA was then calculated relative to a standard for each receptor.

In Vitro Functional Transactivation Assays

The functional agonist activity of this compound was assessed in transcription assays mediated by the AR, PR, or ER.[1]

  • Cell Lines: Appropriate cell lines expressing the specific receptors and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter were used. For instance, T47Dco cells were used for ER-mediated transactivation.[1]

  • Treatment: Cells were treated with varying concentrations of this compound or standard agonists (T, DHT, 19-NT for AR; progesterone for PR; E₂ for ER).

  • Measurement: The activity of the reporter gene (luciferase) was measured to quantify the level of receptor-mediated gene transcription.

  • Data Analysis: Dose-response curves were generated to determine the potency of this compound relative to the standard agonists.

In Vivo Androgenic and Anabolic Activity in a Castrated Rat Model

The comparative androgenic and anabolic potency of this compound, nandrolone, and testosterone was evaluated in vivo using a castrated immature male rat model.[1]

  • Animal Model: Immature male Sprague Dawley rats were castrated to remove the endogenous source of androgens.[1]

  • Treatment: The animals were administered daily subcutaneous injections of this compound, nandrolone, or testosterone at various doses.

  • Endpoints: After a set treatment period, the weights of the levator ani muscle (an indicator of anabolic activity) and sex accessory glands such as the ventral prostate (VP) and seminal vesicles (SV) (indicators of androgenic activity) were measured.[1]

  • Data Analysis: The dose-dependent effects of each compound on the target organ weights were compared to determine their relative anabolic and androgenic potencies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing anabolic and androgenic activity.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound / Nandrolone) AR Androgen Receptor (AR) AAS->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_complex AAS-AR Complex AR->AR_complex Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binding Transcription Gene Transcription ARE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Muscle Growth) mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

HershbergerAssayWorkflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_endpoint_analysis Endpoint Analysis Start Immature Male Rats Castration Castration Start->Castration DailyDosing Daily Dosing (this compound / Nandrolone / Vehicle) Castration->DailyDosing Necropsy Necropsy DailyDosing->Necropsy OrganWeights Measure Organ Weights Necropsy->OrganWeights Anabolic Levator Ani Muscle (Anabolic Effect) OrganWeights->Anabolic Androgenic Prostate & Seminal Vesicles (Androgenic Effect) OrganWeights->Androgenic Comparison Comparative Analysis Anabolic->Comparison Androgenic->Comparison

Caption: Experimental Workflow for In Vivo Anabolic/Androgenic Assay.

Conclusion

The experimental data reveals a distinct pharmacological separation between this compound and nandrolone. This compound demonstrates a weaker affinity for the androgen receptor and consequently lower potency in AR-mediated transactivation compared to nandrolone.[1] However, in vivo studies indicate that this compound can elicit a significant anabolic effect on muscle tissue, comparable to that of testosterone, while exhibiting a reduced androgenic impact on sex accessory glands.[1] This tissue selectivity suggests that this compound may act as a selective androgen receptor modulator (SARM). The multifaceted activity of this compound, including its weak interactions with progestin and estrogen receptors, further differentiates it from nandrolone.[1] These findings underscore the importance of comprehensive pharmacological profiling in drug development and provide a basis for the potential therapeutic application of this compound in conditions where an improved anabolic-to-androgenic ratio is desirable. Further research into the metabolism of this compound to nandrolone in target tissues is warranted to fully elucidate its mechanism of action.

References

A Comparative Analysis of Bolandiol and Testosterone on Levator Ani Muscle Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Bolandiol (also known as 19-nor-4-androstenediol) and testosterone on the growth of the levator ani muscle. The information presented is collated from preclinical studies and is intended to inform research and development in andrology and muscle biology.

Executive Summary

This compound has demonstrated a potent anabolic effect on the levator ani muscle, comparable to that of testosterone.[1][2][3] However, it exhibits a significantly lower androgenic profile, suggesting a degree of tissue selectivity.[1][2][3] This dissociation between anabolic and androgenic effects is a key differentiator between the two compounds. While this compound's direct interaction with the androgen receptor (AR) is weaker than that of testosterone, its in vivo efficacy on the levator ani suggests complex mechanisms of action that may involve other steroid hormone receptors or metabolic pathways.[1][2][3]

Comparative Efficacy on Levator Ani Muscle

In vivo studies utilizing a castrated rat model have shown that this compound is equipotent to testosterone in stimulating the growth of the levator ani muscle.[1][2][3] This indicates that, on a dose-for-dose basis, both compounds produce a similar hypertrophic response in this specific muscle group.

Table 1: In Vivo Anabolic Activity on Levator Ani Muscle

CompoundModelKey Finding on Levator Ani GrowthReference
This compoundImmature Castrated RatsEquipotent to Testosterone[1][2][3]
TestosteroneImmature Castrated RatsDose-dependent stimulation of growth[1]

Androgenic Profile Comparison

A significant divergence between this compound and testosterone is observed in their effects on androgen-sensitive tissues such as the seminal vesicles and ventral prostate. Testosterone demonstrates a potent, dose-dependent stimulation of these sex accessory glands.[1] In contrast, this compound is substantially less potent in this regard.[1][2][3] This suggests a more favorable anabolic-to-androgenic ratio for this compound concerning the levator ani muscle.

Table 2: In Vivo Androgenic Activity on Sex Accessory Glands

CompoundModelEffect on Seminal Vesicles & Ventral ProstateReference
This compoundImmature Castrated RatsLess potent than Testosterone[1][2][3]
TestosteroneImmature Castrated RatsPotent, dose-dependent stimulation[1]

Receptor Binding and Functional Activity

In vitro assays reveal that this compound has a lower binding affinity for the androgen receptor compared to testosterone.[1][3] Functional transcription assays corroborate this, showing this compound to be a less potent activator of the androgen receptor.[1][2][3] Interestingly, this compound also displays weak binding and agonist activity at estrogen (ERα and ERβ) and progesterone (PR) receptors, a characteristic not shared by testosterone.[1][3]

Table 3: In Vitro Receptor Interaction

CompoundReceptorRelative Binding AffinityTranscriptional Activity (Potency vs. Standard)Reference
This compound Androgen Receptor (AR)Lower than Testosterone4-9% as potent as Testosterone[1][2][3]
Estrogen Receptor α (ERα)Low, but measurable3% as potent as Estradiol[1][2][3]
Estrogen Receptor β (ERβ)Low, but measurable1% as potent as Estradiol[1][2][3]
Progesterone Receptor (PR)Low, but measurable1% as potent as Progesterone[1][2][3]
Testosterone Androgen Receptor (AR)HighStandard for comparison[1]
Estrogen ReceptorNo significant bindingNot applicable[1]
Progesterone ReceptorNo significant bindingNot applicable[1]

Signaling Pathways and Mechanisms of Action

The anabolic effects of testosterone on muscle, including the levator ani, are primarily mediated through the androgen receptor.[4][5] Upon binding, the testosterone-AR complex acts as a nuclear transcription factor, modulating the expression of genes involved in protein synthesis and muscle hypertrophy.[4][5]

The mechanism for this compound's potent in vivo effect on the levator ani, despite its weaker AR activation in vitro, is not fully elucidated. It is hypothesized that its tissue selectivity may arise from its interactions with multiple steroid receptors (AR, ER, PR), the utilization of alternative signaling pathways, or its metabolism into more potent and selective steroids in target tissues.[1][2][3]

G cluster_testosterone Testosterone Pathway cluster_this compound This compound Pathway (Hypothesized) Testosterone Testosterone AR_cyto_T Cytoplasmic Androgen Receptor Testosterone->AR_cyto_T T_AR_complex Testosterone-AR Complex AR_cyto_T->T_AR_complex Binding Nucleus_T Nucleus T_AR_complex->Nucleus_T Translocation ARE_T Androgen Response Element Nucleus_T->ARE_T Binding Gene_Transcription_T Gene Transcription ARE_T->Gene_Transcription_T Protein_Synthesis_T Protein Synthesis Gene_Transcription_T->Protein_Synthesis_T Muscle_Growth_T Muscle Hypertrophy (Levator Ani) Protein_Synthesis_T->Muscle_Growth_T This compound This compound AR_cyto_B Cytoplasmic Androgen Receptor This compound->AR_cyto_B ER_PR Estrogen & Progesterone Receptors This compound->ER_PR Metabolites Active Metabolites This compound->Metabolites B_AR_complex This compound-AR Complex (Weak) AR_cyto_B->B_AR_complex Weak Binding Nucleus_B Nucleus ER_PR->Nucleus_B Metabolites->Nucleus_B B_AR_complex->Nucleus_B Gene_Transcription_B Gene Transcription Nucleus_B->Gene_Transcription_B Muscle_Growth_B Muscle Hypertrophy (Levator Ani) Gene_Transcription_B->Muscle_Growth_B

Caption: Comparative signaling pathways of Testosterone and this compound.

Experimental Protocols

In Vivo Androgenic and Anabolic Activity Assay (Hershberger Assay Adaptation)
  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, allowing for the specific assessment of the administered compounds.

  • Acclimation: Animals are allowed to acclimate to the laboratory conditions for a set period before the commencement of the study.

  • Grouping: Animals are randomly assigned to control (vehicle) and treatment groups (receiving various doses of testosterone or this compound).

  • Administration: The compounds are typically administered daily via subcutaneous injection for a predetermined duration (e.g., 7-10 days).

  • Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are dissected and weighed. The wet weights of these tissues are used as indicators of anabolic and androgenic activity, respectively.

G cluster_workflow Experimental Workflow: In Vivo Assay start Immature Male Rats castration Castration start->castration acclimation Acclimation Period castration->acclimation grouping Randomized Grouping (Vehicle, Testosterone, this compound) acclimation->grouping treatment Daily Subcutaneous Administration grouping->treatment euthanasia Euthanasia & Dissection treatment->euthanasia weighing Organ Weighing (Levator Ani, Prostate, Seminal Vesicles) euthanasia->weighing analysis Data Analysis weighing->analysis

Caption: Workflow for the in vivo assessment of anabolic and androgenic activity.

In Vitro Receptor Binding and Transactivation Assays
  • Receptor Preparation: Recombinant rat androgen receptors are used for binding assays.

  • Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of the test compounds (this compound, testosterone). The ability of the test compounds to displace the radiolabeled ligand is measured to determine their relative binding affinity (RBA).

  • Transactivation Assay: CV-1 cells (or a similar cell line) are co-transfected with a human AR expression vector and a reporter gene construct (e.g., 3XHRE-LUC) containing androgen response elements. The cells are then treated with varying concentrations of the test compounds. The activation of the reporter gene (measured by luciferase activity) indicates the functional agonist activity of the compounds. The concentration required to elicit a half-maximal response (EC50) is determined.

Conclusion

This compound presents a unique pharmacological profile, exhibiting potent anabolic effects on the levator ani muscle, equivalent to testosterone, but with significantly reduced androgenic activity in preclinical models. Its mechanism of action appears to be more complex than that of testosterone, potentially involving interactions with multiple steroid hormone receptors. This tissue-selective activity warrants further investigation for potential therapeutic applications where muscle growth is desired with minimal androgenic side effects.

References

A Comparative Analysis of Bolandiol and Dihydrotestosterone on Prostate Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Bolandiol (19-nortestosterone-3β,17β-diol) and Dihydrotestosterone (DHT) on prostate tissue. The information presented is collated from various experimental studies to assist researchers in understanding the distinct molecular and cellular impacts of these two androgens.

Executive Summary

Dihydrotestosterone (DHT), a potent metabolite of testosterone, is the primary androgen responsible for the normal growth and development of the prostate gland. However, its overactivity is also strongly implicated in the pathogenesis of benign prostatic hyperplasia (BPH) and prostate cancer.[1][2] this compound, a synthetic anabolic steroid, has been investigated for its potential as a selective androgen receptor modulator (SARM) with tissue-specific effects. Experimental evidence suggests that this compound exhibits significantly weaker androgenic effects on the prostate compared to DHT, positioning it as a compound of interest for therapies aiming to provide anabolic benefits while minimizing adverse prostatic effects.[3]

Comparative Effects on Prostate Tissue: A Quantitative Overview

The following table summarizes the key quantitative data comparing the effects of this compound and DHT on various parameters related to prostate tissue.

ParameterThis compoundDihydrotestosterone (DHT)Key Findings & References
Androgen Receptor (AR) Binding Affinity Weak, with a Relative Binding Affinity (RBA) of approximately 2-6% compared to standard androgens.High affinity, serving as the primary endogenous ligand for the AR in the prostate.This compound demonstrates a significantly lower affinity for the androgen receptor compared to DHT.[3]
Prostate Growth (in vivo) Little to no stimulation of ventral prostate weight in castrated animal models.Potent stimulator of prostate growth.Studies in castrated rats show that while equipotent to testosterone in stimulating levator ani muscle growth, this compound has a markedly reduced effect on prostate and seminal vesicle weight compared to DHT.[3]
Prostate-Specific Antigen (PSA) Gene Expression Data from direct comparative studies is limited. Expected to be a weak inducer due to low AR affinity.Potent inducer of PSA gene expression, a key marker of AR activity in prostate cells.DHT is a major mediator of androgen-induced PSA gene expression in prostate cancer cells.[2]
Prostate Cell Proliferation Expected to have a minimal direct proliferative effect on AR-dependent prostate cancer cells.Strong promoter of proliferation in androgen-sensitive prostate cancer cell lines.DHT enhances the proliferation of castration-resistant prostate cancer cells through various signaling pathways.[4]
Apoptosis in Prostate Cells Effects on apoptosis are not well-documented in direct comparison with DHT.Androgens, including DHT, are known to have anti-apoptotic effects in prostate cancer cells.Androgens can protect prostate cancer cells from apoptosis induced by various stimuli.[5]

Signaling Pathways

The differential effects of this compound and DHT on prostate tissue can be attributed to their distinct interactions with cellular signaling pathways.

Dihydrotestosterone (DHT) Signaling Pathway

DHT exerts its effects primarily through the classical androgen receptor (AR) signaling pathway. Upon entering the prostate cell, DHT binds to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The DHT-AR complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-activator proteins and initiates the transcription of target genes responsible for cell growth, proliferation, and survival, such as PSA.[1][6][7][8]

DHT_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT_out DHT DHT_in DHT DHT_out->DHT_in Diffusion AR_HSP AR-HSP Complex DHT_in->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation DHT_AR DHT-AR Complex AR_HSP->DHT_AR Conformational Change DHT_AR_nuc DHT-AR Complex DHT_AR->DHT_AR_nuc Translocation Dimer DHT-AR Dimer DHT_AR_nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds Gene Target Gene Transcription (e.g., PSA, Proliferation Genes) ARE->Gene Initiates

Figure 1: Simplified DHT Signaling Pathway in Prostate Cells.
This compound Signaling Pathway

The precise signaling mechanism of this compound in prostate cells is less defined. Due to its weak binding to the AR, its direct androgenic effects are minimal.[3] It is hypothesized that this compound may exert some of its biological effects through weak interactions with other steroid receptors, such as the progesterone receptor (PR) and estrogen receptor (ER), or via alternative, non-genomic signaling pathways. However, in prostate tissue, its low affinity for the AR is the dominant factor contributing to its reduced impact compared to DHT.[3]

Bolandiol_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bolandiol_out This compound Bolandiol_in This compound Bolandiol_out->Bolandiol_in Diffusion AR Androgen Receptor (AR) Bolandiol_in->AR Weak Binding PR Progesterone Receptor (PR) Bolandiol_in->PR Weak Binding ER Estrogen Receptor (ER) Bolandiol_in->ER Weak Binding Alternative_Pathways Alternative Signaling (Hypothesized) Bolandiol_in->Alternative_Pathways Weak_AR_Activation Weak AR-mediated Gene Transcription AR->Weak_AR_Activation Other_Receptor_Effects Potential PR/ER Mediated Effects PR->Other_Receptor_Effects ER->Other_Receptor_Effects

Figure 2: Hypothesized this compound Signaling in Prostate Cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and DHT.

Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound and DHT to the androgen receptor.

Protocol:

  • Receptor Preparation: A source of androgen receptors is required, typically from rat prostate cytosol or recombinant human AR.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound or DHT).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard (e.g., DHT).

Prostate Cell Proliferation Assay

Objective: To compare the effects of this compound and DHT on the proliferation of prostate cancer cells (e.g., LNCaP).

Protocol:

  • Cell Culture: LNCaP cells are cultured in a suitable medium, often steroid-depleted, to establish a baseline.

  • Treatment: Cells are treated with various concentrations of this compound, DHT, or a vehicle control.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

  • Proliferation Assessment: Cell proliferation can be measured using several methods:

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

    • MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

    • Ki-67 Staining: Immunohistochemical staining for the Ki-67 protein, a cellular marker for proliferation.

  • Data Analysis: The proliferation rates in the treated groups are compared to the control group.

Gene Expression Analysis (qRT-PCR for PSA)

Objective: To quantify the changes in Prostate-Specific Antigen (PSA) mRNA expression in response to this compound and DHT treatment.

Protocol:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are treated with this compound, DHT, or a vehicle control.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the PSA gene and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.[9][10][11]

  • Data Analysis: The relative expression of PSA mRNA is calculated using the ΔΔCt method, comparing the expression in treated cells to control cells after normalization to the reference gene.

Apoptosis Detection (TUNEL Assay)

Objective: To assess the level of apoptosis (programmed cell death) in prostate cells following treatment with this compound or DHT.

Protocol:

  • Cell/Tissue Preparation: Cells are cultured on slides or tissue sections are prepared and fixed.

  • Permeabilization: The cells/tissues are permeabilized to allow entry of the labeling enzyme.

  • TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with biotin or a fluorophore). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[12][13][14][15]

  • Detection:

    • If biotin-dUTP is used, a secondary detection step with streptavidin-HRP and a chromogenic substrate (e.g., DAB) is performed for light microscopy.

    • If a fluorescently labeled dUTP is used, the samples are visualized using fluorescence microscopy.

  • Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting under a microscope.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and DHT on prostate cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Prostate Cancer Cell Line (e.g., LNCaP) treatment Treatment with: - Vehicle Control - this compound (various conc.) - DHT (various conc.) start->treatment proliferation Cell Proliferation Assay (MTT, BrdU, Ki-67) treatment->proliferation gene_expression Gene Expression Analysis (qRT-PCR for PSA) treatment->gene_expression protein_analysis Protein Analysis (Western Blot for AR, PSA) treatment->protein_analysis apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis data_quant Quantification of Results proliferation->data_quant gene_expression->data_quant protein_analysis->data_quant apoptosis->data_quant comparison Comparative Analysis of This compound vs. DHT Effects data_quant->comparison conclusion Conclusion on Differential Effects comparison->conclusion

Figure 3: General Experimental Workflow.

Conclusion

The available experimental data consistently demonstrates that this compound has a significantly weaker androgenic effect on prostate tissue compared to DHT. This is primarily attributed to its low binding affinity for the androgen receptor. While DHT is a potent stimulator of prostate cell proliferation and PSA gene expression, this compound shows minimal activity in these areas. This "prostate-sparing" characteristic makes this compound and similar compounds subjects of ongoing research for potential therapeutic applications where anabolic effects are desired without the adverse androgenic effects on the prostate. Further direct comparative studies are warranted to fully elucidate the nuanced molecular mechanisms of this compound in prostate cells and to comprehensively evaluate its safety and efficacy profile.

References

Comparative Analysis of Bolandiol's Binding Affinity to Androgen Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative binding affinity of Bolandiol (also known as 19-nortestosterone 3β,17β-diol) to the androgen receptor (AR), as well as to progesterone (PR) and estrogen (ER) receptor subtypes. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic anabolic steroid that exhibits a comparatively weak binding affinity for the androgen receptor when contrasted with endogenous androgens like testosterone and dihydrotestosterone (DHT). Notably, it also displays a low but measurable affinity for both progesterone and estrogen receptors, indicating a degree of cross-reactivity. Current research literature on this compound's binding affinity does not differentiate between androgen receptor subtypes such as alpha and beta, as this nomenclature is primarily used for estrogen receptors. Therefore, the data presented herein pertains to the single, well-characterized androgen receptor.

Quantitative Binding Affinity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other relevant androgens in competitive binding assays for the androgen, progesterone, and estrogen receptors. A higher IC50 value is indicative of a lower binding affinity.

CompoundAndrogen Receptor (AR) IC50 (nM)Progesterone Receptor A (PR-A) IC50 (nM)Progesterone Receptor B (PR-B) IC50 (nM)Estrogen Receptor α (ERα) IC50 (nM)Estrogen Receptor β-1 (ERβ-1) IC50 (nM)
This compound 160 ± 20250 ± 10230 ± 20360 ± 40660 ± 10
Testosterone 8.0 ± 0.1>10,000>10,000>10,000>10,000
Dihydrotestosterone (DHT) 3.2 ± 0.3>10,000>10,000>10,000>10,000
19-Nortestosterone (19-NT) 5.0 ± 0.5100 ± 1090 ± 10>10,000>10,000

Data sourced from Attardi et al., 2010.[1]

Experimental Protocols

The binding affinity data presented above was determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay for Steroid Receptors

Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) to a specific steroid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Purified recombinant human receptor protein (e.g., AR ligand-binding domain, PR-A, PR-B, ERα, ERβ-1).

  • Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-R1881 for AR, [³H]-progesterone for PR, [³H]-estradiol for ER).

  • Test Compounds: this compound and other androgens for comparison.

  • Assay Buffer: Appropriate buffer to maintain protein stability and facilitate binding (e.g., Tris-HCl or HEPES based buffers with additives like glycerol, protease inhibitors, and reducing agents).

  • Scintillation Fluid: For detection of radioactivity.

  • Filter Plates and Harvester: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents:

    • Dilute the receptor preparation to a predetermined optimal concentration in the assay buffer.

    • Prepare serial dilutions of the unlabeled test compounds (e.g., this compound, Testosterone, DHT) and the reference compound (the non-radiolabeled version of the radioligand).

    • Dilute the radioligand to a fixed concentration, typically at or below its dissociation constant (Kd).

  • Assay Incubation:

    • In a multi-well plate, add the receptor preparation, the radioligand, and varying concentrations of the test compound or reference compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of the unlabeled reference compound).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-ligand complexes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway. In the absence of a ligand, the androgen receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Ligand Ligand-AR Complex AR_HSP->AR_Ligand Dissociation of HSPs Dimer Dimerized Ligand-AR Complex AR_Ligand->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Modulation of Gene Transcription ARE->Transcription Recruitment of Co-regulators

Androgen Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound to a steroid receptor.

CompetitiveBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Serial Dilutions of Test Compound TestCompound->Incubation Filtration Separation of Bound and Unbound Ligand (Filtration) Incubation->Filtration Counting Measurement of Radioactivity Filtration->Counting DataPlot Plot % Specific Binding vs. [Test Compound] Counting->DataPlot IC50 Determination of IC50 Value DataPlot->IC50

Competitive Binding Assay Workflow

References

A Head-to-Head In Vivo Analysis of Bolandiol and Other Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Bolandiol, a synthetic anabolic steroid, and several non-steroidal Selective Androgen Receptor Modulators (SARMs), including Ostarine (MK-2866), Ligandrol (LGD-4033), S-23, and Testolone (RAD140). The following sections present a detailed analysis of their anabolic and androgenic activities, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Comparative In Vivo Efficacy: Anabolic vs. Androgenic Activity

The primary goal in the development of SARMs is to dissociate the anabolic effects on muscle and bone from the androgenic effects on reproductive tissues. The following tables summarize the in vivo data from studies in castrated rat models, a standard preclinical model for assessing the efficacy of androgens and SARMs. The data is presented as the percentage of the effect observed in intact control animals, providing a standardized measure for comparison.

Table 1: Comparative Anabolic Activity in Levator Ani Muscle

CompoundDosageRoute of AdministrationDurationAnabolic Effect (% of Intact Control)
This compound 0.75 mg/daySubcutaneous7 daysEquipotent to Testosterone[1][2]
Ostarine (MK-2866) 1 mg/daySubcutaneous14 days~142%[3]
Ligandrol (LGD-4033) 1 mg/kg/dayOral14 daysPotent anabolic activity[4]
S-23 0.1 mg/daySubcutaneous14 daysMaintained at intact control level
Testolone (RAD140) 0.3 mg/kg/dayOral14 daysSimilar to Testosterone Propionate (0.5 mg/kg)[5]

Table 2: Comparative Androgenic Activity in Prostate and Seminal Vesicles

CompoundDosageRoute of AdministrationDurationAndrogenic Effect (Prostate % of Intact Control)Androgenic Effect (Seminal Vesicles % of Intact Control)
This compound 0.75 mg/daySubcutaneous7 daysLess potent than Testosterone[1][2]Less potent than Testosterone[1][2]
Ostarine (MK-2866) 1 mg/daySubcutaneous14 days~39.2%[3]~78.8%[3]
Ligandrol (LGD-4033) 1 mg/kg/dayOral14 daysWeaker partial agonist activity[4]Not specified
S-23 0.1 mg/daySubcutaneous14 days<30%<30%
Testolone (RAD140) 0.3 mg/kg/dayOral14 daysLess stimulation than Testosterone Propionate (0.5 mg/kg)[5]Not specified

Experimental Protocols

The data presented in this guide is derived from preclinical studies utilizing orchidectomized (castrated) rat models. This model is essential for evaluating the direct effects of exogenous androgens and SARMs in the absence of endogenous testosterone.

General Experimental Workflow

The typical experimental design involves the following steps:

  • Animal Model: Male rats (often Sprague-Dawley or Wistar strains) are surgically castrated to remove the primary source of endogenous androgens. A sham-operated group serves as a control.

  • Acclimatization and Treatment: Following a recovery period, the animals are randomly assigned to treatment groups. The compounds are administered daily for a specified duration, typically ranging from 7 to 28 days. Administration routes vary and include subcutaneous injection and oral gavage.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Animal Model Selection Animal Model Selection Orchidectomy (Castration) Orchidectomy (Castration) Animal Model Selection->Orchidectomy (Castration) Recovery Period Recovery Period Orchidectomy (Castration)->Recovery Period Group Assignment Group Assignment Recovery Period->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Tissue Harvesting Tissue Harvesting Daily Dosing->Tissue Harvesting Organ Weight Measurement Organ Weight Measurement Tissue Harvesting->Organ Weight Measurement Data Analysis Data Analysis Organ Weight Measurement->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Figure 1: A generalized experimental workflow for in vivo SARM studies in castrated rat models.

Signaling Pathways

The anabolic effects of this compound and other SARMs are primarily mediated through the activation of the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and muscle hypertrophy. A key downstream signaling pathway implicated in these effects is the PI3K/Akt/mTOR pathway.

General Androgen Receptor Signaling Pathway in Muscle Hypertrophy

G Androgen/SARM Androgen/SARM AR Androgen Receptor (AR) Androgen/SARM->AR Binds and Activates PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Figure 2: Simplified signaling cascade for androgen and SARM-induced muscle hypertrophy.

This compound's Multifaceted Receptor Interaction

This compound, a synthetic anabolic steroid, exhibits a broader receptor binding profile compared to non-steroidal SARMs. While it binds to the androgen receptor, it also shows low affinity for progestin and estrogen receptors.[1][2] This multi-receptor interaction may contribute to its unique in vivo activity profile.

G This compound This compound AR Androgen Receptor This compound->AR PR Progestin Receptor This compound->PR ER Estrogen Receptor This compound->ER Anabolic_Effects Anabolic Effects (Muscle Growth) AR->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate Growth) AR->Androgenic_Effects Other_Effects Other Hormonal Effects PR->Other_Effects ER->Other_Effects

Figure 3: this compound's interaction with multiple steroid hormone receptors.

Conclusion

The in vivo data from preclinical studies in castrated rat models demonstrate that both this compound and the non-steroidal SARMs investigated exhibit anabolic activity. A key differentiator lies in their tissue selectivity. Non-steroidal SARMs like Ostarine, Ligandrol, S-23, and RAD140 generally show a more favorable anabolic-to-androgenic ratio, with more pronounced effects on muscle tissue relative to their impact on the prostate and seminal vesicles. This compound, while equipotent to testosterone in stimulating the levator ani muscle, displays less androgenic activity than testosterone but interacts with a broader range of steroid receptors.

This comparative guide highlights the distinct pharmacological profiles of these compounds, providing a foundation for further research and development in the pursuit of tissue-selective anabolic agents. The detailed experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting future in vivo studies in this promising area of therapeutics.

References

A Comparative Efficacy Analysis of Bolandiol and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anabolic-androgenic steroid Bolandiol and its ester derivatives, with a focus on their efficacy as anabolic agents. The information presented is intended for an audience with a professional background in pharmacology, endocrinology, and drug development.

Introduction

This compound, also known as 19-nor-4-androstenediol, is a synthetic anabolic-androgenic steroid (AAS) that has been investigated for its potential to increase lean body mass and bone mineral density.[1][2][3] Unlike many other AAS, this compound was never marketed for medical use.[4] However, its dipropionate ester, this compound dipropionate, has been available commercially under brand names such as Anabiol and Storinal.[5][6] This guide will delve into the available experimental data to compare the efficacy of this compound and its esterified form, highlighting key differences in their pharmacological profiles.

Mechanism of Action

This compound exerts its effects through interaction with various steroid hormone receptors. It binds to the androgen receptor (AR), albeit with a lower affinity compared to testosterone, dihydrotestosterone (DHT), and 19-nortestosterone (19-NT).[1][2][3] Notably, this compound also exhibits weak binding to and activation of estrogen receptors (ERα and ERβ) and progestin receptors (PR-A and PR-B).[1][2][3] This broader receptor interaction profile distinguishes it from many other AAS and may contribute to its unique tissue-selective effects.

The primary mechanism of action for anabolic effects is through the activation of the androgen receptor in skeletal muscle tissue, leading to increased protein synthesis and muscle growth. The androgenic effects, on the other hand, are mediated by AR activation in tissues such as the prostate and seminal vesicles.

This compound This compound AR Androgen Receptor (AR) This compound->AR Binds ER Estrogen Receptor (ER) This compound->ER Binds (Weakly) PR Progestin Receptor (PR) This compound->PR Binds (Weakly) Anabolic_Effects Anabolic Effects (Muscle Growth) AR->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate Growth) AR->Androgenic_Effects Estrogenic_Effects Estrogenic Effects ER->Estrogenic_Effects Progestational_Effects Progestational Effects PR->Progestational_Effects

Figure 1: this compound's interaction with steroid hormone receptors.

Quantitative Efficacy Comparison

While direct comparative studies between this compound and its ester derivatives are scarce in publicly available literature, we can analyze the data for this compound and infer the expected properties of its esters based on established pharmacological principles of steroid esterification. Esterification of anabolic steroids is a common strategy to prolong their duration of action by slowing their release from the injection site.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinity of this compound to various steroid receptors, as determined by competitive binding assays.

CompoundReceptorRelative Binding Affinity (RBA) (%)
This compound Androgen Receptor (AR)4-9% (compared to T, DHT, 19-NT)[1][2]
Estrogen Receptor α (ERα)3% (compared to E2)[1][2]
Estrogen Receptor β (ERβ)1% (compared to E2)[1][2]
Progestin Receptor (PR)1% (compared to progesterone)[1][2]
T = Testosterone, DHT = Dihydrotestosterone, 19-NT = 19-Nortestosterone, E2 = Estradiol

Note: Data for this compound dipropionate is not available. As an ester, this compound dipropionate is a pro-drug and would not be expected to bind to receptors until it is hydrolyzed to free this compound in the body.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay in castrated male rats is a standard method to assess the anabolic (myotrophic) and androgenic properties of a substance. The anabolic activity is measured by the increase in the weight of the levator ani muscle, while androgenic activity is determined by the weight increase of the ventral prostate and seminal vesicles.

CompoundAnabolic Activity (Levator Ani Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic-to-Androgenic Ratio
This compound Equipotent to Testosterone[1][3]Less potent than Testosterone[1][3]Favorable (Tissue Selective)[1]
This compound dipropionate Data not availableData not availableData not available

Although quantitative data for this compound dipropionate is not available, it is expected to exhibit a similar anabolic-to-androgenic ratio to this compound once hydrolyzed to the active form. The primary difference would be in its pharmacokinetics, leading to a more sustained effect.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) for binding to the androgen receptor, typically sourced from rat prostate cytosol or a recombinant source.

Materials:

  • Radiolabeled androgen ([³H]-Mibolerone or [³H]-DHT)

  • Unlabeled test compound (this compound)

  • Androgen receptor preparation (e.g., rat ventral prostate cytosol)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled androgen).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal or filtration).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • The Ki (inhibition constant) can then be calculated from the IC50 value.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Prep_Receptor Prepare AR (e.g., rat prostate cytosol) Mix Mix AR, [³H]-DHT, and Test Compound Prep_Receptor->Mix Prep_Ligand Prepare Radiolabeled Androgen ([³H]-DHT) Prep_Ligand->Mix Prep_Test Prepare Serial Dilutions of Test Compound Prep_Test->Mix Incubate Incubate to Equilibrium Mix->Incubate Separate Separate Bound/ Unbound Ligand Incubate->Separate Count Scintillation Counting Separate->Count Calculate Calculate IC50 and Ki Count->Calculate

Figure 2: Workflow for an Androgen Receptor Competitive Binding Assay.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is a well-established method for assessing the anabolic and androgenic properties of chemical substances.

Principle: The assay utilizes immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues (levator ani muscle, ventral prostate, seminal vesicles) highly sensitive to exogenous androgenic substances.

Procedure:

  • Immature male rats are castrated.

  • After a recovery period, the animals are treated with the test substance (e.g., this compound) daily for a set period (typically 7-10 days). A vehicle control group and a positive control group (treated with a reference androgen like testosterone propionate) are included.

  • At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, ventral prostate, and seminal vesicles) are carefully dissected and weighed.

  • The weights of these tissues from the treated groups are compared to those of the control groups to determine the anabolic (myotrophic) and androgenic activity of the test substance.

Start Immature Male Rats Castration Castration Start->Castration Recovery Recovery Period Castration->Recovery Treatment Daily Treatment with Test Compound (7-10 days) Recovery->Treatment Euthanasia Euthanasia Treatment->Euthanasia Dissection Dissection of Target Tissues Euthanasia->Dissection Weighing Weighing of Levator Ani, Prostate, and Seminal Vesicles Dissection->Weighing Analysis Data Analysis: Compare Tissue Weights to Controls Weighing->Analysis

Figure 3: Workflow of the Hershberger Assay.

Discussion and Conclusion

The available evidence indicates that this compound is a weak androgen with a favorable anabolic-to-androgenic ratio, demonstrating anabolic effects comparable to testosterone at equimolar doses while having less impact on androgenic tissues like the prostate.[1][3] Its unique profile of interacting with estrogen and progestin receptors may also contribute to its overall pharmacological effects.

While direct experimental data for this compound dipropionate is lacking, the principles of steroid pharmacology suggest that it would act as a long-acting pro-drug of this compound. The dipropionate ester would be expected to be hydrolyzed in the body to release the active this compound, leading to a more sustained duration of action compared to the unesterified parent compound. This would likely translate to a requirement for less frequent administration to maintain stable blood levels of the active hormone.

For drug development professionals, the key takeaways are:

  • This compound exhibits tissue-selective anabolic activity, which could be a desirable characteristic for therapeutic applications where androgenic side effects are a concern.

  • The esterification of this compound to this compound dipropionate is a viable strategy to enhance its duration of action, a critical factor for clinical utility.

  • Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound and its various ester derivatives to fully elucidate their therapeutic potential. This should include head-to-head studies evaluating their anabolic and androgenic potency and duration of effect.

This guide highlights the current state of knowledge regarding the efficacy of this compound and its ester derivatives. The need for direct comparative studies is evident to enable a more definitive assessment of their relative therapeutic indices.

References

Unraveling Tissue-Specific Gene Expression: A Comparative Guide to Bolandiol's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bolandiol's impact on tissue-specific gene expression. Due to the limited availability of public transcriptomic data on this compound, this guide leverages available data from its close structural and metabolic relative, Nandrolone, to provide valuable insights into the potential genomic impact of this class of anabolic-androgenic steroids.

This compound (19-nortestosterone-3β,17β-diol) is a synthetic anabolic steroid known for its tissue-selective properties, promoting muscle and bone growth with reduced androgenic effects on reproductive tissues compared to testosterone.[1][2][3][4] This tissue selectivity is attributed to its unique interactions with multiple steroid hormone receptors, including the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR), albeit with lower affinity than other androgens.[2][3][4] The precise downstream gene expression changes that mediate these tissue-specific effects are of significant interest for therapeutic development.

This guide explores the known mechanisms of this compound and presents a comparative analysis of gene expression changes induced by Nandrolone in different tissues, offering a proxy for understanding this compound's potential genomic signature.

Comparative Analysis of Gene Expression Changes

Muscle Tissue: Anabolic Effects and Atrophy Prevention

A study utilizing Affymetrix microarrays on denervated mouse gastrocnemius muscle revealed that Nandrolone selectively alters the expression of numerous genes over time to prevent atrophy.[1][5]

Table 1: Differentially Expressed Genes in Denervated Mouse Muscle Treated with Nandrolone [1][5]

Time PointTotal Genes AlteredKey Upregulated GenesKey Downregulated GenesAssociated Biological Functions
7 Days 124-DEAH (Asp-Glu-Ala-His) box polypeptide 36, BTG2, BCL6_PREDICTEDRNA processing, Transcriptional regulation
35 Days 122ApoDFOXO1, REDD2, RCAN2, Dicer 1Inhibition of muscle atrophy, Regulation of protein synthesis, Wnt signaling

Note: This table summarizes key findings and is not an exhaustive list of all differentially expressed genes.

Liver Tissue: Metabolic Impact

An RNA-sequencing analysis of liver samples from pigs treated with Nandrolone esters identified a significant number of differentially expressed genes (DEGs), highlighting its impact on hepatic metabolism.[6]

Table 2: Differentially Expressed Genes in Pig Liver Treated with Nandrolone [6]

Treatment GroupTotal DEGs IdentifiedKey Gene ClustersAssociated Biological Functions
Nandrolone Esters491A smaller sub-cluster of 143 DEGs was identified as a distinct transcriptional signature.Metabolic pathways, Steroid hormone biosynthesis

Note: The specific upregulated and downregulated genes from this study require access to the GEO dataset GSE233177 for a detailed summary.

Experimental Protocols

The following are summaries of the methodologies used in the cited studies for Nandrolone. These protocols can serve as a template for designing future studies to validate the tissue-specific gene expression changes of this compound.

Microarray Analysis of Denervated Mouse Muscle[1][5]
  • Animal Model: Male Wistar-Hannover rats underwent sciatic nerve transection to induce denervation of the gastrocnemius muscle.

  • Drug Administration: Nandrolone or a vehicle was administered starting either on the day of surgery or 29 days post-surgery.

  • Tissue Collection: Gastrocnemius muscles were collected 7 days after the initiation of treatment.

  • RNA Extraction: Total RNA was extracted from the muscle tissue.

  • Microarray Analysis: Gene expression profiling was performed using Affymetrix microarrays.

  • Data Analysis: The microarray data was filtered to identify genes with significant changes in expression in response to Nandrolone treatment.

RNA-Sequencing of Pig Liver[6]
  • Animal Model: Clinically healthy 90-day-old pigs were used in the study.

  • Drug Administration: Animals were treated with Nandrolone esters.

  • Tissue Collection: Liver samples were collected at the end of the treatment trial.

  • RNA Extraction and Library Preparation: Total RNA was extracted from the liver samples, and RNA-seq libraries were prepared.

  • Sequencing: The libraries were sequenced to generate fastq files.

  • Data Analysis: The RNA-seq data was analyzed to identify differentially expressed genes between the Nandrolone-treated and control groups.

Signaling Pathways and Mechanisms of Action

This compound's tissue selectivity is likely a result of its complex interaction with multiple signaling pathways.

Multi-Receptor Activation

This compound binds to AR, ER, and PR, which can trigger diverse downstream signaling cascades in a tissue-dependent manner.[2][3][4] The relative expression levels of these receptors and their co-regulators in different tissues can influence the net effect of this compound.

G cluster_cell Target Cell This compound This compound AR Androgen Receptor This compound->AR ER Estrogen Receptor This compound->ER PR Progesterone Receptor This compound->PR Nucleus Nucleus AR->Nucleus Translocation ER->Nucleus Translocation PR->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcriptional Regulation Anabolic_Effects Anabolic Effects Gene_Expression->Anabolic_Effects Muscle & Bone Reduced_Androgenic_Effects Reduced Androgenic Effects Gene_Expression->Reduced_Androgenic_Effects Prostate

This compound's multi-receptor signaling pathway.

Nandrolone's Anabolic Signaling in Muscle

Nandrolone's effects on muscle are mediated through the androgen receptor, which in turn influences several downstream pathways crucial for muscle growth and maintenance.

G Nandrolone Nandrolone AR Androgen Receptor Nandrolone->AR FOXO1 FOXO1 AR->FOXO1 Inhibits mTOR_pathway mTOR Pathway AR->mTOR_pathway Activates Wnt_signaling Wnt Signaling AR->Wnt_signaling Modulates Muscle_Atrophy Muscle Atrophy FOXO1->Muscle_Atrophy Promotes Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis Promotes

Nandrolone's signaling in muscle atrophy.

Experimental Workflow for Gene Expression Analysis

The general workflow for analyzing tissue-specific gene expression changes involves several key steps, from sample collection to data interpretation.

G Animal_Model Animal Model (e.g., Rat, Pig) Treatment This compound/Nandrolone Treatment Animal_Model->Treatment Tissue_Collection Tissue Collection (Muscle, Liver, etc.) Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Sequencing RNA-Seq/ Microarray RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Gene_List Differentially Expressed Genes Data_Analysis->Gene_List

Gene expression analysis workflow.

References

A Comparative Analysis of the Biological Activity of Bolandiol and Other 19-Norsteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Bolandiol with other notable 19-norsteroids, including nandrolone and trestolone. The information is compiled from various scientific studies to offer an objective overview supported by experimental data, aiding in research and development efforts within endocrinology and pharmacology.

Overview of 19-Norsteroids

19-Norsteroids are a class of synthetic anabolic-androgenic steroids (AAS) derived from testosterone. The defining structural feature of this class is the absence of a methyl group at the C-19 position, which generally enhances the anabolic (muscle-building) properties and reduces the androgenic (masculinizing) effects compared to testosterone.[1] This structural modification also influences their binding to various steroid receptors and their metabolic fate.[1]

Comparative Biological Activity

The biological activity of this compound and other 19-norsteroids is multifaceted, involving interactions with multiple steroid hormone receptors, including the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER).

Receptor Binding Affinity

The affinity of these compounds for steroid receptors is a key determinant of their biological effects. This compound exhibits a unique profile, binding to AR, PR, and ER, albeit with lower affinity compared to other androgens for the AR.

Table 1: Comparative Receptor Binding Affinity of this compound and other 19-Norsteroids

CompoundAndrogen Receptor (AR) RBA (%)Progesterone Receptor (PR) RBA (%)Estrogen Receptor (ERα) RBA (%)Estrogen Receptor (ERβ) RBA (%)
This compound 2-6% (of standards)[2]Low, but measurable (~1% of progesterone)[2]~3% (of E2)[2]~1% (of E2)[2]
Nandrolone (19-NT) Higher than Testosterone[3][4]~22% (of progesterone)[5]Does not bind[2]Not specified
Trestolone (MENT) 2-3 times higher than Testosterone[6]Potent agonist, comparable to or greater than progesterone[6]Weak estrogenic activity via its metabolite 7α-methylestradiol[6][7]Not specified
Testosterone (T) Standard (100%)Does not bind[2]Does not bind[2]Does not bind[2]
Dihydrotestosterone (DHT) Higher than Testosterone[3]Does not bind[2]Does not bind[2]Does not bind[2]

RBA: Relative Binding Affinity. The standards used for comparison in the cited studies were typically high-affinity ligands for each respective receptor (e.g., Testosterone or DHT for AR, Progesterone for PR, and Estradiol (E2) for ER).

Anabolic and Androgenic Activity

The ratio of anabolic to androgenic activity is a critical parameter for evaluating the therapeutic potential of these compounds. This compound demonstrates a favorable dissociation of anabolic and androgenic effects in vivo.

Table 2: Anabolic and Androgenic Activity in Preclinical Models

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic-to-Androgenic Ratio
This compound Equipotent to Testosterone in immature castrate rats[2][8]Less potent than Testosterone in immature castrate rats[2][8]High
Nandrolone (19-NT) High[5]Low[5]3:1 to 16:1 (in rodents)[5]
Trestolone (MENT) Very high[6]High, but with a very high anabolic-to-androgenic ratio[6]2300:650[9]
Testosterone (T) StandardStandard~1:1[5]

Signaling Pathways

The biological effects of 19-norsteroids are primarily mediated through their interaction with intracellular steroid receptors. Upon ligand binding, the receptor-steroid complex translocates to the nucleus and binds to hormone response elements (HREs) on the DNA, thereby modulating the transcription of target genes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Receptor Receptor Steroid->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Receptor-Steroid Complex Receptor-Steroid Complex Receptor->Receptor-Steroid Complex HRE Hormone Response Element Receptor-Steroid Complex->HRE Translocation & Binding Gene Transcription Gene Transcription HRE->Gene Transcription Modulation mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Hershberger_Assay_Workflow Start Start Castrated Rats Immature Castrated Male Rats Start->Castrated Rats Treatment Daily Subcutaneous Injections (Test Compound or Vehicle) Castrated Rats->Treatment Euthanasia Euthanasia and Tissue Dissection Treatment->Euthanasia Anabolic Weigh Levator Ani Muscle Euthanasia->Anabolic Androgenic Weigh Ventral Prostate and Seminal Vesicles Euthanasia->Androgenic Analysis Compare Tissue Weights to Control Anabolic->Analysis Androgenic->Analysis

References

Distinguishing Endogenous vs. Exogenous Bolandiol Metabolites in Doping Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for distinguishing between endogenous and exogenous metabolites of Bolandiol (19-norandrostenediol), a critical challenge in anti-doping science. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate detection strategies.

Introduction

This compound, also known as 19-nor-4-androstenediol, is an anabolic-androgenic steroid (AAS) prohibited by the World Anti-Doping Agency (WADA).[1] It is a metabolic precursor to nandrolone (19-nortestosterone), and its administration leads to an increased urinary excretion of nandrolone metabolites, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3] A significant challenge in doping control is that nandrolone and its metabolites can be produced endogenously, albeit typically at very low concentrations.[4] This guide details the metabolic pathways and compares the analytical techniques used to differentiate between internal (endogenous) production and external (exogenous) administration.

Metabolic Pathways: Endogenous vs. Exogenous

Exogenous administration of this compound leads to its conversion to nandrolone via the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1][5] Nandrolone is then extensively metabolized, primarily through reduction of the A-ring, to form 19-NA and 19-NE, which are then conjugated with glucuronic acid or sulfate for urinary excretion.[2][3]

Endogenous production of nandrolone is considered a minor pathway in steroid metabolism. It is hypothesized to occur as a side reaction during the aromatization of testosterone to estradiol.[4] This endogenous production can be influenced by physiological conditions such as pregnancy.[4]

G Metabolic Pathways of this compound cluster_exogenous Exogenous Pathway cluster_endogenous Endogenous Pathway This compound (exogenous) This compound (exogenous) Nandrolone Nandrolone This compound (exogenous)->Nandrolone 3β-HSD 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) Nandrolone->19-Norandrosterone (19-NA) 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) Nandrolone->19-Noretiocholanolone (19-NE) Conjugated Metabolites (Urine) Conjugated Metabolites (Urine) 19-Norandrosterone (19-NA)->Conjugated Metabolites (Urine) Glucuronidation/ Sulfation 19-Noretiocholanolone (19-NE)->Conjugated Metabolites (Urine) Glucuronidation/ Sulfation Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Endogenous Nandrolone Endogenous Nandrolone Testosterone->Endogenous Nandrolone Aromatase (side reaction) Endogenous 19-NA / 19-NE Endogenous 19-NA / 19-NE Endogenous Nandrolone->Endogenous 19-NA / 19-NE

Fig. 1: Metabolic pathways of exogenous this compound and endogenous nandrolone.

Comparison of Analytical Methods

The detection and confirmation of this compound/nandrolone metabolite abuse involve a multi-step analytical approach. Initial screening is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, to definitively distinguish between endogenous and exogenous sources, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard.[3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Principle Separates and identifies volatile and thermally stable compounds after derivatization.Separates compounds based on polarity and identifies them by mass-to-charge ratio. Can analyze conjugated metabolites directly.[2][6]Measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in metabolites.[7][8]
Sample Prep Requires enzymatic hydrolysis and chemical derivatization.[9]Simpler workflow, can directly analyze conjugated metabolites, reducing sample preparation time.[2][6]Extensive purification is required, often involving HPLC fractionation, to isolate pure analytes.[10][11]
Primary Use Routine screening and quantification of nandrolone metabolites (e.g., 19-NA, 19-NE).[3]Screening and quantification, particularly for both free and conjugated metabolites.[6]Confirmatory analysis to differentiate between endogenous and exogenous sources of steroids.[3][7]
Key Advantage Well-established and robust method for screening.[2]High throughput and sensitivity, with simpler sample preparation.[6]The only WADA-approved method to definitively determine the origin of a steroid.[3][8]
Limitation Cannot distinguish between endogenous and exogenous sources. Hydrolysis and derivatization steps can be time-consuming.[6]May have lower chromatographic resolution for some isomers compared to GC.Labor-intensive, requires specialized equipment, and is not suitable for high-throughput screening.[12]
Typical LOQ <1 ng/mL[2][6]<1 ng/mL[6]Not applicable for quantification in the same manner; focuses on isotope ratios.

Table 1: Comparison of Analytical Methods for this compound Metabolite Analysis.

Quantitative Data Summary

The World Anti-Doping Agency (WADA) has established a threshold for 19-NA in urine. Concentrations above this level are considered suspicious and trigger confirmatory procedures.

AnalyteMatrixEndogenous ConcentrationWADA Threshold for Males
19-Norandrosterone (19-NA)UrineTypically very low, but can fluctuate.[4]2 ng/mL[4][9]
19-Noretiocholanolone (19-NE)UrineVariableNo specific threshold, but its presence is considered along with 19-NA.[2]

Table 2: Urinary Concentrations and Thresholds for Nandrolone Metabolites.

Experimental Protocols

Protocol 1: Quantitative Analysis of Nandrolone Metabolites by GC-MS

This protocol is adapted from established methods for the analysis of nandrolone metabolites.[2][9]

  • Sample Preparation:

    • To 5 mL of urine, add an internal standard (e.g., Methyltestosterone).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.

    • Elute the steroids and evaporate the solvent to dryness.

  • Hydrolysis:

    • Reconstitute the residue in a phosphate buffer (pH 7.0).

    • Add β-glucuronidase from E. coli to deconjugate the metabolites.[2]

    • Incubate at an appropriate temperature and duration.

  • Extraction:

    • Extract the hydrolyzed metabolites with n-pentane.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • Add a derivatizing agent (e.g., MSTFA/NH4I/Ethanethiol) to create trimethylsilyl (TMS) derivatives of the metabolites.[9]

    • Incubate to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Protocol 2: Confirmatory Analysis by GC-C-IRMS

This protocol outlines the general steps for GC-C-IRMS analysis to determine the origin of 19-NA.[11][12]

  • Initial Screening:

    • Analyze the urine sample by GC-MS or LC-MS/MS to quantify the concentration of 19-NA. If the concentration is above the WADA threshold (e.g., >2 ng/mL for males), proceed with IRMS.[4][9]

  • Sample Purification:

    • Perform enzymatic hydrolysis and extraction as described in the GC-MS protocol.

    • Further purify the extract using High-Performance Liquid Chromatography (HPLC) to isolate 19-NA and an endogenous reference compound (ERC), such as pregnanediol.[11] This step is crucial to remove any interfering substances.

  • Derivatization:

    • Derivatize the purified fractions to make them amenable to gas chromatography.

  • GC-C-IRMS Analysis:

    • Inject the derivatized sample into the GC-C-IRMS system.

    • The analytes are separated on the GC column and then combusted in an oxidation reactor to convert them to CO2 gas.

    • The isotope ratio mass spectrometer measures the ¹³C/¹²C ratio of the CO2 gas for both the 19-NA and the ERC.

  • Data Interpretation:

    • The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in per mil (‰). Synthetic steroids, typically derived from C3 plants, have a more negative δ¹³C value than endogenous steroids.[7]

    • A significant difference between the δ¹³C value of 19-NA and the ERC is indicative of the administration of an exogenous steroid.[13]

G Experimental Workflow for Doping Control Urine Sample Collection Urine Sample Collection Initial Screening (GC-MS/LC-MS/MS) Initial Screening (GC-MS/LC-MS/MS) Urine Sample Collection->Initial Screening (GC-MS/LC-MS/MS) Quantify 19-NA Result < Threshold Result < Threshold Initial Screening (GC-MS/LC-MS/MS)->Result < Threshold [19-NA] ≤ 2 ng/mL Confirmation by GC-C-IRMS Confirmation by GC-C-IRMS Initial Screening (GC-MS/LC-MS/MS)->Confirmation by GC-C-IRMS [19-NA] > 2 ng/mL Negative Finding Negative Finding Result < Threshold->Negative Finding Sample Purification (SPE, HPLC) Sample Purification (SPE, HPLC) Confirmation by GC-C-IRMS->Sample Purification (SPE, HPLC) Isolate 19-NA & ERC Derivatization Derivatization Sample Purification (SPE, HPLC)->Derivatization GC-C-IRMS Analysis GC-C-IRMS Analysis Derivatization->GC-C-IRMS Analysis Measure δ13C values Data Interpretation Data Interpretation GC-C-IRMS Analysis->Data Interpretation Compare δ13C of 19-NA and ERC Adverse Analytical Finding Adverse Analytical Finding Data Interpretation->Adverse Analytical Finding Significant Difference No Adverse Finding No Adverse Finding Data Interpretation->No Adverse Finding No Significant Difference

References

Safety Operating Guide

Proper Disposal of Bolandiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bolandiol is classified as an anabolic steroid and is a controlled substance. The disposal of controlled substances is strictly regulated. This document provides general guidance based on regulations for similar substances. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA).

The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. As an anabolic steroid, this compound falls under the category of controlled substances, and its disposal is governed by stringent regulations to prevent diversion and environmental contamination. The primary responsibility for the disposal of such substances lies with the Principal Investigator (PI) or the DEA registrant who acquired them.[1][2]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures for this compound

The preferred and most compliant method for disposing of unwanted or expired this compound is through a DEA-registered reverse distributor.[2][3][4] On-site destruction is a less common alternative that is subject to strict procedural and documentation requirements.

Method 1: Disposal via a Reverse Distributor (Recommended)

  • Segregation and Storage: Securely store any expired, unused, or unwanted this compound in a locked cabinet or safe, separate from active stock, until it is ready for disposal.[1] All materials must be clearly labeled.

  • Contact a Reverse Distributor: Identify and contact a DEA-authorized reverse distributor. Your institution's EHS office can likely provide a list of approved vendors.[2]

  • Documentation for Transfer: Since anabolic steroids are classified as Schedule III controlled substances, the transfer to a reverse distributor is documented via an invoice.[2][3] This record must include the date of transfer, the name, address, and DEA registration number of the reverse distributor, and the quantity of this compound being transferred.[5]

  • Packaging and Shipment: Package the this compound for shipment according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • Record Keeping: Retain all records of the transfer for a minimum of two years.[3][6] The reverse distributor is responsible for the ultimate destruction of the substance and for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered). They should provide you with a copy of this form for your records.[5]

Method 2: On-Site Destruction (Where Permitted)

On-site destruction must render the this compound "non-retrievable," meaning it is permanently altered in its physical or chemical state and cannot be reused.[4] This method should only be undertaken in strict accordance with institutional policies and DEA regulations.

  • Consult Institutional Policy: Before proceeding, confirm that on-site destruction is permitted by your institution. Many research facilities mandate the use of a reverse distributor.

  • Complete DEA Form 41: The DEA registrant must complete a DEA Form 41, detailing the inventory of drugs to be destroyed.[4][6]

  • Secure Witness(es): The destruction process must be witnessed by at least two authorized employees of the registrant.[4] Some institutions may require the presence of an EHS representative and/or a police officer.[6]

  • Render the Substance Non-Retrievable: This can be achieved through methods such as incineration or by using a commercially available chemical digestion system (e.g., a denaturing kit containing activated carbon).[7] The chosen method must be sufficient to render the substance unusable.[4]

  • Final Disposal of Residue: Once the this compound has been rendered non-retrievable, the resulting residue may be disposed of as chemical waste through your institution's EHS department.[4]

  • Record Keeping: The completed and signed DEA Form 41 must be maintained by the registrant for at least two years and be available for inspection. It does not typically need to be submitted to the DEA unless requested.[4]

Disposal of Empty Containers and Contaminated Materials

  • Empty Containers: Empty bottles or vials that previously contained this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent). The rinseate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, deface the label and dispose of the container in accordance with institutional guidelines.

  • Contaminated Labware: Any labware, gloves, or other materials contaminated with this compound should be collected in a designated hazardous waste container and managed through your institution's EHS program.

Data Presentation: Regulatory and Procedural Summary

As specific quantitative data for this compound disposal is not available, the following table summarizes the key regulatory and procedural requirements for the disposal of a Schedule III controlled substance in a laboratory setting.

RequirementSpecificationSource
Responsible Party DEA Registrant (Principal Investigator)[1][2]
Primary Disposal Method Transfer to a DEA-Registered Reverse Distributor[2][3][4]
Transfer Documentation Invoice (for Schedule III-V substances)[2][3]
Destruction Documentation DEA Form 41 (Registrants Inventory of Drugs Surrendered)[4][6]
Record Retention Period Minimum of 2 years[3][6]
On-Site Destruction Standard Must render the substance "non-retrievable"[4]
Witness Requirement (On-Site) Minimum of two authorized individuals[4]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not cited in publicly available literature. The procedures for rendering anabolic steroids non-retrievable are performance-based, focusing on the outcome (i.e., the substance is unusable and cannot be readily recovered) rather than a specific, universal protocol. Commercially available denaturing kits provide protocols for their use, which typically involve mixing the pharmaceutical waste with the kit's contents.[7] For incineration, the protocols are determined by the licensed medical incineration facility.[8]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

Bolandiol_Disposal_Workflow start Unwanted/Expired This compound Identified storage Securely Store and Segregate in Locked Cabinet start->storage consult_ehs Consult Institutional Policy and EHS Department storage->consult_ehs decision Disposal Method? consult_ehs->decision reverse_dist Use Reverse Distributor decision->reverse_dist Recommended onsite_dest On-Site Destruction (If Permitted) decision->onsite_dest Alternative contact_rd Contact DEA-Registered Reverse Distributor reverse_dist->contact_rd complete_df41 Complete DEA Form 41 onsite_dest->complete_df41 doc_transfer Document Transfer (Invoice for Schedule III) contact_rd->doc_transfer package_ship Package and Ship per RD and DOT Regulations doc_transfer->package_ship retain_records_rd Retain Records (min. 2 years) package_ship->retain_records_rd end Disposal Complete retain_records_rd->end witness Arrange for Witness(es) (min. 2 people) complete_df41->witness render_non_retrievable Render Non-Retrievable (e.g., Denaturing Kit) witness->render_non_retrievable dispose_residue Dispose of Residue as Hazardous Waste via EHS render_non_retrievable->dispose_residue retain_records_onsite File and Retain DEA Form 41 (min. 2 years) dispose_residue->retain_records_onsite retain_records_onsite->end

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling Bolandiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Bolandiol. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on the closely related anabolic steroid, Nandrolone, to which this compound is a metabolic precursor, and general best practices for handling hazardous pharmaceutical compounds.

Immediate Safety Precautions

This compound is a synthetic anabolic-androgenic steroid and should be handled with care to avoid exposure.[1] It is suspected to have carcinogenic properties and may cause damage to fertility or an unborn child.[2] Prolonged or repeated exposure can cause organ damage.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, back-closing gown made of a low-permeability fabric.Protects the body from contamination and prevents the transfer of the compound outside the work area.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols.Prevents inhalation of the compound.

Operational Handling Plan

A structured workflow is essential to minimize exposure and ensure safety during the handling of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

  • The storage container should be tightly closed.[3]

Preparation and Handling:

  • All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.

  • Wash hands thoroughly after handling, even if gloves were worn.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

The following diagram illustrates the logical workflow for safely handling this compound:

Bolandiol_Handling_Workflow This compound Handling Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store in a cool, dry, well-ventilated area PPE Don Appropriate PPE Storage->PPE Before handling Preparation Preparation in Containment PPE->Preparation Enter designated handling area Handling Handling of this compound Preparation->Handling Decontamination Decontamination of Surfaces and Equipment Handling->Decontamination After handling is complete Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Doffing Proper Doffing of PPE Waste_Disposal->Doffing

This compound Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Categorization:

  • Contaminated PPE and materials: Gloves, gowns, weighing papers, and other disposable materials that have come into contact with this compound should be considered hazardous waste.

  • Unused this compound: Unused or expired this compound is considered pharmaceutical waste.

Disposal Procedures:

  • Contaminated Materials: Place all contaminated disposable materials in a clearly labeled, sealed hazardous waste container.

  • Unused this compound: Do not dispose of unused this compound down the drain or in the regular trash.[5][6] It should be disposed of as hazardous chemical waste. The preferred method is through a licensed hazardous waste disposal company or a community drug take-back program.[5][6]

  • If a take-back program is not available, the unused drug can be mixed with an undesirable substance like cat litter or used coffee grounds, placed in a sealed plastic bag, and then disposed of in the household trash.[7]

Quantitative Data Summary

The following table summarizes key data for Nandrolone, which can be used as a conservative reference for this compound.

ParameterValueReference Compound
Carcinogenicity Suspected of causing cancer (Category 2)Nandrolone Decanoate[4]
Reproductive Toxicity May damage fertility or the unborn childNandrolone decanoate[2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organsNandrolone decanoate[2]

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the search results, a general protocol for the safe handling of a potent powder compound in a laboratory setting is provided.

Protocol: Weighing and Preparing a Solution of a Potent Compound

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weighing paper, spatulas, vials, solvent, and vortex mixer.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.

    • Record the weight.

    • Carefully fold the weighing paper to contain the powder.

  • Solubilization:

    • Transfer the weighed powder into a pre-labeled vial.

    • Using a pipette, add the appropriate solvent to the vial.

    • Securely cap the vial.

    • Vortex the vial until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable items in the designated hazardous waste container.

    • Wipe down the spatula and any non-disposable equipment with a suitable solvent and then a decontaminating solution.

    • Clean the work surface of the fume hood.

    • Properly doff and dispose of PPE.

    • Wash hands thoroughly.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all applicable local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bolandiol
Reactant of Route 2
Bolandiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.